molecular formula C5H4Cl2N2 B1589338 4,5-Dichloropyridin-3-amine CAS No. 89284-39-9

4,5-Dichloropyridin-3-amine

Cat. No.: B1589338
CAS No.: 89284-39-9
M. Wt: 163 g/mol
InChI Key: AYLFZJLTKYILPZ-UHFFFAOYSA-N
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Description

4,5-Dichloropyridin-3-amine is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 163 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloropyridin-3-amine
Source PubChem
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InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AYLFZJLTKYILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20474406
Record name 4,5-dichloropyridin-3-amine
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Molecular Weight

163.00 g/mol
Source PubChem
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CAS No.

89284-39-9
Record name 4,5-Dichloro-3-pyridinamine
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Record name 4,5-dichloropyridin-3-amine
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Record name 4,5-dichloropyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences and fine chemical synthesis, 4-Amino-3,5-dichloropyridine (CAS No: 22889-78-7) emerges as a pivotal intermediate, most notably for its indispensable role in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This guide offers a comprehensive technical overview of 4-Amino-3,5-dichloropyridine, delving into its fundamental basic properties, synthesis, reactivity, and critical applications in drug development. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only procedural knowledge but also the underlying scientific rationale to empower innovation and problem-solving.

Physicochemical Properties

4-Amino-3,5-dichloropyridine is a white to cream-colored crystalline solid.[2][3] Its key physicochemical properties are summarized in the table below. The stability of this compound under moderate heat, as indicated by its melting and boiling points, makes it suitable for a variety of synthetic processes that require thermal stability.[2]

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂[4]
Molecular Weight 163.00 g/mol [3]
Appearance White to cream crystals or powder[2][3]
Melting Point 158-164 °C[2]
Boiling Point 250.8 °C[2]
Density 1.497 g/cm³[2]
Flash Point 105.5 °C[2]
Solubility Soluble in hot water and methanol[4][5]
Purity (typical) ≥98.0% (by HPLC)[2]

Synthesis and Purification

The synthesis of 4-Amino-3,5-dichloropyridine is a critical process for ensuring the quality and yield of the final active pharmaceutical ingredient. A common synthetic route involves the chlorination of 4-aminopyridine.

Synthetic Workflow

The following diagram illustrates a representative synthetic workflow for the preparation of 4-Amino-3,5-dichloropyridine from 4-aminopyridine.

G cluster_0 Synthesis of 4-Amino-3,5-dichloropyridine A 4-Aminopyridine B Chlorination Reaction A->B Conc. HCl, H₂O₂ C Crude 4-Amino-3,5-dichloropyridine B->C Basification & Filtration D Purification (Recrystallization) C->D Methanol or Water E Pure 4-Amino-3,5-dichloropyridine D->E Isolation & Drying

Caption: Synthetic workflow for 4-Amino-3,5-dichloropyridine.

Detailed Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on literature procedures.

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂) solution

  • A suitable base for neutralization (e.g., Sodium Carbonate)

  • Methanol or deionized water for recrystallization

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring. The acidic medium protonates the pyridine nitrogen, making the ring more susceptible to electrophilic substitution.

  • Chlorination: Carefully add hydrogen peroxide solution dropwise to the reaction mixture. The in-situ generation of an electrophilic chlorine species facilitates the dichlorination of the pyridine ring at the 3 and 5 positions.

  • Quenching and Isolation: After the reaction is complete (monitored by a suitable technique like TLC or HPLC), cool the reaction mixture and carefully neutralize it with a base to precipitate the crude product. The choice of base and the final pH are critical to ensure complete precipitation without forming byproducts.

  • Filtration and Washing: Filter the precipitated solid and wash it with cold water to remove any inorganic salts and residual acid.

  • Purification by Recrystallization: The crude 4-Amino-3,5-dichloropyridine can be purified by recrystallization from a suitable solvent like methanol or hot water.[5] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, allowing for the separation of impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Self-Validation and Causality:

  • Acidic Medium: The use of concentrated HCl not only solubilizes the starting material but also activates the pyridine ring for chlorination.

  • Controlled Addition of H₂O₂: Dropwise addition is essential to control the reaction temperature and prevent runaway reactions or the formation of over-chlorinated byproducts.

  • Neutralization: Careful pH adjustment is necessary to ensure the complete precipitation of the free amine product.

  • Recrystallization: This step is critical for achieving high purity. The slow cooling of the saturated solution allows for the formation of well-defined crystals of the desired product, leaving impurities behind in the mother liquor. Common impurities can include unreacted 4-aminopyridine and other chlorinated pyridine isomers.[5]

Reactivity and Applications in Chemical Synthesis

The chemical reactivity of 4-Amino-3,5-dichloropyridine is primarily governed by the amino group and the two chlorine atoms on the pyridine ring. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution but makes the chlorine atoms susceptible to nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions.

Key Reactions:
  • N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in various condensation reactions. This is the key reaction in the synthesis of Roflumilast, where it forms an amide bond.

  • Suzuki-Miyaura Cross-Coupling: The chlorine atoms can be substituted with various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the synthesis of a wide range of derivatives with potential biological activities. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.[8][9]

Role in Drug Development: The Synthesis of Roflumilast

The most significant application of 4-Amino-3,5-dichloropyridine in drug development is as a key starting material for the synthesis of Roflumilast.[1][2] Roflumilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD.

Mechanism of Action of Roflumilast

Roflumilast's therapeutic effect stems from its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells by inhibiting its breakdown by PDE4. Elevated cAMP levels lead to the suppression of pro-inflammatory mediators and a reduction in the activity of various inflammatory cells, thereby mitigating the airway inflammation characteristic of COPD.

The following diagram illustrates the signaling pathway of Roflumilast's mechanism of action.

G cluster_1 Roflumilast Mechanism of Action Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (e.g., cytokine release, cell activation) PKA->Inflammation Inhibits Suppression Suppression of Inflammation

Caption: Signaling pathway of Roflumilast's mechanism of action.

Experimental Protocol: HPLC Analysis of 4-Amino-3,5-dichloropyridine

This protocol provides a general framework for the analysis of 4-Amino-3,5-dichloropyridine purity by High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., sulfuric acid)

  • 4-Amino-3,5-dichloropyridine reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 45% acetonitrile in 0.05% sulfuric acid in water). The exact composition may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 200 nm

  • Injection Volume: 1 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of the 4-Amino-3,5-dichloropyridine reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the 4-Amino-3,5-dichloropyridine to be analyzed and dissolve it in the same solvent as the standards to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 4-Amino-3,5-dichloropyridine in the sample by interpolating its peak area on the calibration curve.

Self-Validation and Causality:

  • Reversed-Phase C18 Column: This is a common choice for the separation of moderately polar compounds like 4-Amino-3,5-dichloropyridine.

  • Mobile Phase Composition: The ratio of acetonitrile to water is adjusted to achieve optimal retention and separation of the analyte from any impurities. The acidic buffer helps to ensure consistent peak shape and retention time by suppressing the ionization of the amino group.

  • UV Detection: The choice of 200 nm is based on the UV absorbance of the pyridine ring.

  • Calibration Curve: This is essential for accurate quantification and ensures the linearity of the detector response over the desired concentration range.

Conclusion

4-Amino-3,5-dichloropyridine is a fundamentally important building block in modern organic synthesis, with its utility prominently demonstrated in the pharmaceutical industry. A thorough understanding of its basic properties, synthesis, and reactivity is paramount for researchers and drug development professionals. This guide has provided a detailed technical overview, emphasizing the scientific principles behind the described protocols, to facilitate the effective and innovative use of this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-3,5-dichloropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its molecular structure, spectroscopic profile, synthesis, and its significant role in the development of therapeutic agents.

Introduction: A Versatile Halogenated Pyridine

4-Amino-3,5-dichloropyridine (ADCP) is a specialized chemical compound recognized for its critical role as a building block in complex organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring substituted with an amino group and two chlorine atoms, imparts specific reactivity that is leveraged in the synthesis of a variety of biologically active molecules.[1] This guide will elucidate the fundamental chemical and physical characteristics of ADCP, with a particular focus on its three-dimensional structure and the intermolecular forces that govern its solid state.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3,5-dichloropyridine is essential for its handling, application in synthesis, and for the development of analytical methods.

PropertyValueSource(s)
CAS Number 22889-78-7[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.005 g/mol [1]
Appearance White needle-like crystals[1]
Melting Point 158-162 °C[1]
Boiling Point 250.8 °C[1]
Density 1.497 g/cm³[1]
Purity (typical) ≥98.0% (HPLC)[1]

Elucidation of the Molecular Structure

The precise arrangement of atoms and the nature of the chemical bonds within 4-Amino-3,5-dichloropyridine are fundamental to its reactivity and its utility as a synthetic intermediate.

Covalent Structure and Hybridization

The core of ADCP is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the pyridine ring is sp² hybridized.[2] The molecule is further functionalized with an amino group (-NH₂) at the 4-position and two chlorine atoms (-Cl) at the 3 and 5 positions. The C1—N1—C5 bond angle within the pyridine ring is approximately 116.4°, a deviation from the ideal 120° for sp² hybridization, which can be attributed to the steric and electronic effects of the lone pair of electrons on the nitrogen atom.[2] This structural feature also contributes to the compound's weak basicity.[2]

Solid-State Structure and Intermolecular Interactions

The three-dimensional arrangement of 4-Amino-3,5-dichloropyridine molecules in the solid state has been determined by single-crystal X-ray diffraction.[2] In its crystalline form, ADCP molecules are organized into supramolecular chains through strong N—H···N hydrogen bonds.[2] These chains extend along the b-axis of the crystal lattice.[2]

Further stability is conferred by offset π–π stacking interactions between the pyridine rings of adjacent chains.[2] Halogen–π interactions also play a role in consolidating the crystal packing.[2] A quantitative analysis of the molecular interactions reveals that Cl···H/H···Cl contacts are the most significant, accounting for 40.1% of the close contacts, followed by H···H (15.7%) and N···H/H···N (13.1%) interactions.[2] Energy framework analysis indicates that Coulombic (electrostatic) interactions make a substantial contribution to the total energy and the stability of the crystal packing.[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the confirmation of the identity and purity of 4-Amino-3,5-dichloropyridine. While experimental spectra for this specific compound are not widely published, the following sections provide predicted data based on established spectroscopic principles and data from analogous compounds, along with expected fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyridine ring at positions 2 and 6 would appear as a single singlet. The protons of the amino group would also likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show three distinct signals for the pyridine ring carbons and one for the carbon attached to the amino group. The carbons bonded to the chlorine atoms would be significantly downfield due to the deshielding effect of the electronegative chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3,5-dichloropyridine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • N-H stretching: Symmetrical and asymmetrical stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry of 4-Amino-3,5-dichloropyridine would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of chlorine atoms and potentially the elimination of HCN from the pyridine ring.

Synthesis and Purification Protocols

The reliable synthesis and effective purification of 4-Amino-3,5-dichloropyridine are crucial for its application in pharmaceutical and agrochemical production.

Synthesis of 4-Amino-3,5-dichloropyridine from 4-Aminopyridine

This protocol outlines a common laboratory-scale synthesis of 4-Amino-3,5-dichloropyridine.

Synthesis_of_ADCP 4-Aminopyridine 4-Aminopyridine Intermediate Protonated 4-Aminopyridine 4-Aminopyridine->Intermediate Conc. HCl ADCP 4-Amino-3,5-dichloropyridine Intermediate->ADCP H₂O₂ Purified ADCP Purified ADCP ADCP->Purified ADCP Basification & Filtration

Caption: Synthetic pathway for 4-Amino-3,5-dichloropyridine.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Chlorination: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide solution dropwise to the stirred solution, maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully cool the reaction mass and basify it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation: Filter the resulting precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain crude 4-Amino-3,5-dichloropyridine.[4]

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Recrystallization_Workflow A Dissolve crude ADCP in minimal hot solvent B Slowly cool the solution to room temperature A->B C Further cool in an ice bath to maximize crystal formation B->C D Collect crystals by vacuum filtration C->D E Wash crystals with ice-cold solvent D->E F Dry the purified crystals under vacuum E->F

Caption: Workflow for the recrystallization of 4-Amino-3,5-dichloropyridine.

Protocol:

  • Solvent Selection: Choose a suitable solvent in which 4-Amino-3,5-dichloropyridine has high solubility at elevated temperatures and low solubility at room temperature. Water and methanol are commonly used.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.[5]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven or desiccator.[5]

Key Applications in Drug Development

The primary application of 4-Amino-3,5-dichloropyridine in the pharmaceutical industry is as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1]

Synthesis of Roflumilast

Roflumilast is synthesized through the formation of an amide bond between 4-Amino-3,5-dichloropyridine and a substituted benzoic acid derivative.

Roflumilast_Synthesis cluster_reactants Reactants cluster_product Product ADCP 4-Amino-3,5-dichloropyridine Roflumilast Roflumilast ADCP->Roflumilast Amide Bond Formation Acid 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid derivative Acid->Roflumilast

Caption: Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine.

Mechanism of Action of Roflumilast

Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).[1] It functions by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to a reduction in inflammation and relaxation of airway smooth muscle.

PDE4_Inhibition_Pathway Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP Degrades cAMP cAMP cAMP->PDE4 Inflammation Inflammation cAMP->Inflammation Reduces SmoothMuscle Airway Smooth Muscle Relaxation cAMP->SmoothMuscle Promotes

References

An In-Depth Technical Guide to 4-Amino-3,5-dichloropyridine: From Synthetic Cornerstone to Therapeutic Enablement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-3,5-dichloropyridine, a pivotal halogenated pyridine derivative. While direct data on a distinct biological mechanism of action for 4-Amino-3,5-dichloropyridine itself is sparse, its profound importance lies in its role as a critical starting material in the synthesis of high-value active pharmaceutical ingredients (APIs). This document elucidates the compound's properties and focuses on its principal application as a key intermediate in the production of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. We will dissect the synthetic pathway to Roflumilast, delve into the intricate mechanism of action of PDE4 inhibition, and provide field-proven, detailed protocols for both the synthesis and the bio-functional assessment of the resulting API. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the utility of 4-Amino-3,5-dichloropyridine in a therapeutic context.

Introduction to 4-Amino-3,5-dichloropyridine: A Profile

4-Amino-3,5-dichloropyridine (ADCP) is a specialized chemical compound, appearing as a white, needle-like crystalline solid.[1] Its chemical structure, featuring a pyridine ring substituted with an amino group and two chlorine atoms, imparts unique reactivity that makes it an invaluable building block in both the pharmaceutical and agrochemical industries.[2][3] While some literature alludes to potential antimicrobial and anti-cancer properties of its derivatives, the primary and well-documented utility of ADCP is as a synthetic intermediate.[4][5] One of its most significant applications is in the synthesis of Roflumilast, a potent anti-inflammatory drug for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][6][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.

PropertyValueSource(s)
CAS Number 22889-78-7[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
Appearance White to almost white powder/crystal[2]
Melting Point 160 - 163 °C[2]
Purity ≥ 98% (GC/HPLC)[2]

The Pivotal Role of 4-Amino-3,5-dichloropyridine in Roflumilast Synthesis

The synthesis of Roflumilast, a complex benzamide derivative, relies on the precise and efficient coupling of two key fragments. 4-Amino-3,5-dichloropyridine constitutes the heterocyclic amine portion of the final molecule.[7] The core of the synthesis is a nucleophilic acyl substitution, where the amino group of 4-Amino-3,5-dichloropyridine attacks an activated form of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to form the final amide bond.[1]

Synthetic Workflow: From Intermediate to API

The following diagram outlines the general synthetic pathway. The critical steps involve the activation of the benzoic acid derivative and the deprotonation of the aminopyridine to enhance its nucleophilicity, followed by the coupling reaction.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_deprotonation Amine Deprotonation cluster_coupling Condensation Reaction benzoic_acid 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid thionyl_chloride Thionyl Chloride (SOCl₂) benzoic_acid->thionyl_chloride Reaction acid_chloride Activated Benzoic Acid (Acid Chloride) thionyl_chloride->acid_chloride Forms roflumilast Roflumilast acid_chloride->roflumilast Couples with adcp 4-Amino-3,5-dichloropyridine base Strong Base (e.g., KOtBu) adcp->base Reaction adcp_anion ADCP Anion base->adcp_anion Forms adcp_anion->roflumilast

Caption: General synthesis pathway for Roflumilast.

Detailed Experimental Protocol: Synthesis of Roflumilast

This protocol is a robust method for the laboratory-scale synthesis of Roflumilast, employing potassium tert-butoxide for the formation of the highly nucleophilic aminopyridine anion. This approach is favored for its efficiency and high yield.[1]

Materials:

  • 4-Amino-3,5-dichloropyridine (1.0 equivalent)

  • Potassium tert-butoxide (KOtBu) (1.0 equivalent)

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (10%)

Procedure:

  • Anion Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with N,N-Dimethylformamide (DMF).

    • Add 4-Amino-3,5-dichloropyridine (1.0 equivalent) to the DMF.

    • With vigorous stirring, add potassium tert-butoxide (1.0 equivalent) portion-wise, ensuring the temperature is maintained between 15-30°C. The formation of a suspension indicates the generation of the potassium salt of the 4-amino-3,5-dichloropyridine anion.

  • Condensation:

    • In a separate vessel, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 equivalent) in a minimal amount of DMF.

    • Slowly add the acid chloride solution to the suspension of the aminopyridine anion, maintaining vigorous stirring and a temperature between 20-30°C.

    • Monitor the reaction for completion using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Add ethyl acetate to the mixture and transfer to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Roflumilast.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/heptane) to obtain high-purity Roflumilast.[8]

Mechanism of Action: The Consequence of Synthesis

While 4-Amino-3,5-dichloropyridine is the starting point, the therapeutic effect is delivered by Roflumilast through the selective inhibition of phosphodiesterase-4 (PDE4).[4]

The PDE4-cAMP Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in numerous cell types, including the inflammatory cells implicated in COPD.[2] The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[9] PDE4 is the predominant PDE isoform in inflammatory cells such as neutrophils, eosinophils, macrophages, and T-cells.[10]

By hydrolyzing cAMP to the inactive 5'-AMP, PDE4 terminates the anti-inflammatory signals mediated by cAMP.[8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of inflammatory responses.[8][11]

PDE4_Pathway GPCR GPCR Activation (e.g., by prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Downstream Downstream Effects PKA->Downstream Inflammation Suppression of Inflammatory Mediators (e.g., TNF-α, IL-8) Downstream->Inflammation Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: The PDE4-cAMP signaling pathway and the inhibitory action of Roflumilast.

Roflumilast's Therapeutic Effect

Roflumilast and its active N-oxide metabolite are highly potent and selective inhibitors of the PDE4 enzyme.[4][12] By inhibiting PDE4, Roflumilast prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP within target inflammatory cells.[11] This elevation in cAMP and subsequent PKA activation leads to a broad spectrum of anti-inflammatory effects, including:

  • Suppression of cytokine release: Inhibition of the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-8, IL-17, IL-23), and leukotrienes.[11][13]

  • Reduced cellular infiltration: Decreased recruitment and activation of neutrophils and eosinophils into the lungs.[10][13]

  • Modulation of cellular function: Inhibition of reactive oxygen species (ROS) production and suppression of fibroblast proliferation, which can contribute to airway remodeling.[4]

It is this multifaceted anti-inflammatory action, stemming from the elevation of cAMP, that underpins the therapeutic benefit of Roflumilast in reducing exacerbations in patients with severe COPD.[4][13]

In Vitro Assay for PDE4 Inhibition: A Self-Validating System

To characterize the potency of newly synthesized Roflumilast or other potential PDE4 inhibitors, a robust and reliable in vitro assay is essential. The Fluorescence Polarization (FP) assay is a widely used, homogeneous method suitable for high-throughput screening.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay for PDE4 activity is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescein-labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in a low fluorescence polarization value. When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent (e.g., phosphate-binding nanobeads) is added that complexes with the newly freed phosphate group. This forms a large, slow-tumbling complex, leading to a high FP signal. An effective PDE4 inhibitor, like Roflumilast, will prevent the hydrolysis of cAMP-FAM, thus keeping the FP signal low.[2]

Detailed Protocol: PDE4 Inhibition Assay (FP-based)

This protocol provides a self-validating system for determining the IC₅₀ value of a test compound against a specific PDE4 isoform.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • PDE Assay Buffer

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • PDE Binding Agent

  • Test compound (e.g., Roflumilast) and positive control (e.g., Rolipram)

  • 96-well or 384-well black, low-binding microplates

  • Fluorescence microplate reader capable of measuring FP (e.g., excitation at 470 nm, emission at 528 nm)[13]

Procedure:

  • Reagent Preparation:

    • Prepare a complete PDE Assay Buffer as per the manufacturer's instructions.

    • Create a serial dilution of the test compound (e.g., Roflumilast) and the positive control in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Dilute the recombinant PDE4 enzyme to the desired working concentration in the assay buffer.

    • Prepare the cAMP-FAM substrate solution in the assay buffer.

  • Assay Plate Setup (96-well format):

    • Blank wells: Add 25 µL of assay buffer.

    • Negative Control wells (No enzyme): Add 25 µL of assay buffer with vehicle (e.g., DMSO).

    • Positive Control wells (100% activity): Add 25 µL of assay buffer with vehicle.

    • Inhibitor wells: Add 25 µL of the serially diluted test compound.

    • Add 25 µL of the diluted PDE4 enzyme to the positive control and inhibitor wells.

    • Add 25 µL of assay buffer to the blank and negative control wells.

    • Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the cAMP-FAM substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 100 µL of the diluted PDE Binding Agent to all wells.[13]

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start prep Prepare Reagents: - Inhibitor Dilutions - PDE4 Enzyme - cAMP-FAM Substrate start->prep plate Plate Setup: Add Inhibitor/Vehicle and PDE4 Enzyme prep->plate incubate1 Pre-incubate (15 min) plate->incubate1 react Initiate Reaction (Add cAMP-FAM) incubate1->react incubate2 Incubate (60 min) react->incubate2 detect Stop & Detect (Add Binding Agent) incubate2->detect read Read Fluorescence Polarization detect->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Experimental workflow for the Fluorescence Polarization (FP) based PDE4 inhibition assay.

Conclusion

4-Amino-3,5-dichloropyridine stands as a testament to the principle that a molecule's significance is often defined by what it enables. While it may not possess a well-characterized intrinsic mechanism of action, its role as a non-negotiable precursor in the synthesis of the potent PDE4 inhibitor Roflumilast is of profound importance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, a detailed, actionable protocol for its use in Roflumilast synthesis, and a deep dive into the subsequent mechanism of action that leads to a therapeutic outcome. The inclusion of a robust in vitro assay protocol further equips researchers with the tools to validate the function of the final product, creating a complete and self-validating system from chemical intermediate to biological activity. A thorough understanding of 4-Amino-3,5-dichloropyridine is, therefore, an understanding of a key enabler of modern anti-inflammatory therapy.

References

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of fine chemical synthesis, certain molecules emerge as indispensable building blocks, enabling the creation of complex and high-value compounds. 4-Amino-3,5-dichloropyridine (ADCP) is a prominent example of such a molecule. Identified by its CAS number 22889-78-7, this halogenated pyridine derivative is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an amino group and two chlorine substituents on a pyridine ring, provides exceptional reactivity for selective functionalization, making it a versatile precursor for a diverse range of organic molecules.[1][2]

This technical guide offers a comprehensive exploration of 4-Amino-3,5-dichloropyridine, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical properties, molecular structure, synthesis protocols, key chemical reactions, and critical applications, with a particular focus on its pivotal role in the production of the COPD therapeutic, Roflumilast.[3][4]

Physicochemical and Structural Characteristics

4-Amino-3,5-dichloropyridine is a stable, crystalline solid under standard conditions. Its physical and chemical attributes are crucial for its integration into multi-step synthetic processes, ensuring predictable reaction kinetics and high yields.[4]

Key Properties

The fundamental properties of ADCP are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueSource(s)
CAS Number 22889-78-7[3][5]
Molecular Formula C₅H₄Cl₂N₂[3][5]
Molecular Weight 163.00 g/mol [3][5]
Appearance White to cream needle-like crystals or powder[3][4][6]
Melting Point 158-164°C[3][7][8]
Boiling Point 250.8°C[3]
Density 1.497 g/cm³[3]
Flash Point 105.5°C[3]
Purity (Typical) ≥98.0% (by HPLC)[3][4]
Synonyms 3,5-dichloro-4-aminopyridine, 3,5-dichloropyridin-4-amine[3]
Molecular and Crystal Structure

The molecular architecture of ADCP is central to its reactivity. The pyridine ring is substituted at the C3 and C5 positions with electron-withdrawing chlorine atoms and at the C4 position with an electron-donating amino group.

Caption: Molecular structure of 4-Amino-3,5-dichloropyridine.

Single-crystal X-ray diffraction studies reveal that ADCP crystallizes with one molecule in the asymmetric unit.[9][10] The crystal packing is stabilized by a network of strong intermolecular forces. Notably, N—H⋯N hydrogen bonds form between the amino group of one molecule and the pyridine ring nitrogen of an adjacent molecule, creating supramolecular chains.[9][10] These chains are further interconnected by offset π–π stacking interactions between the pyridine rings and consolidated by halogen–π interactions.[9][10] Hirshfeld surface analysis quantifies these interactions, showing significant contributions from Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) contacts, which collectively ensure the cohesion and stability of the crystal structure.[9][10]

Synthesis and Experimental Protocols

The industrial production of ADCP is critical to meet the demands of the pharmaceutical and agrochemical sectors. While various synthetic routes exist, the most common and economically viable process starts from 4-aminopyridine.

Synthesis from 4-Aminopyridine

This process involves the direct chlorination of 4-aminopyridine. A patented method highlights a straightforward procedure that avoids multi-step processes involving protection and deprotection of functional groups, thereby improving yield and economic feasibility.[7]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 4-Aminopyridine step1 Dissolve 4-Aminopyridine in Conc. HCl start1->step1 start2 Conc. HCl start2->step1 start3 H₂O₂ Solution step2 Add H₂O₂ dropwise (Chlorination) start3->step2 step1->step2 step3 Cool and Basify (Precipitation) step2->step3 step4 Filter and Dry step3->step4 end_product 4-Amino-3,5-dichloropyridine step4->end_product

Caption: Workflow for the synthesis of ADCP from 4-aminopyridine.

Experimental Protocol: Chlorination of 4-Aminopyridine

This protocol is adapted from methodologies described in the patent literature.[7] It represents a self-validating system where reaction completion and product purity are critical checkpoints.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, prepare a solution of 4-aminopyridine in concentrated hydrochloric acid. Stir the mixture until dissolution is complete.

  • Chlorination: While maintaining the temperature of the reaction mass, add a hydrogen peroxide solution dropwise via the dropping funnel. The causality of this step is the in-situ generation of an electrophilic chlorine species which selectively chlorinates the positions ortho to the activating amino group.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mass. Carefully basify the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Filter the resulting precipitate, wash with water to remove inorganic salts, and dry under vacuum to yield 4-amino-3,5-dichloropyridine.[7] The melting point of the product should be in the range of 162-164°C.[7]

Chemical Reactivity and Derivatization

The unique arrangement of functional groups in ADCP provides multiple avenues for chemical modification, making it a highly versatile intermediate.[2]

N-Oxidation

A key reaction of ADCP is the oxidation of the pyridine ring nitrogen to form 4-Amino-3,5-dichloropyridine N-oxide . This derivative is an important impurity of Roflumilast and its synthesis is well-documented.[11][12]

ADCP 4-Amino-3,5-dichloropyridine Product 4-Amino-3,5-dichloropyridine N-oxide ADCP->Product Oxidation (60-65°C, 18h) Reagents H₂O₂ Glacial Acetic Acid Reagents->Product

Caption: N-Oxidation of 4-Amino-3,5-dichloropyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

This protocol is based on established procedures for the N-oxidation of pyridine derivatives.[7]

  • Charge Reactor: In a flask fitted with a mechanical stirrer, charge glacial acetic acid at ambient temperature.

  • Add Substrate: Add 4-Amino-3,5-dichloropyridine with stirring.

  • Add Oxidant: Add aqueous hydrogen peroxide (typically 27.5-35% purity) to the mixture. The concentration of H₂O₂ in the reaction mass is a critical parameter, ideally maintained between 4-20% (w/w).[13]

  • Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 18 hours.[13] The extended reaction time and elevated temperature are necessary because the electron-withdrawing chlorine atoms decrease the nucleophilicity of the pyridine nitrogen, making it less reactive towards oxidation.[13]

  • Work-up: Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a caustic solution (e.g., 10% NaOH).

  • Isolation: Filter the resulting precipitate and wash to obtain the crude N-oxide product. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[13]

Other Key Reactions
  • Amino Group Derivatization: The primary amino group is a handle for a wide array of transformations, including acylation, alkylation, and diazotization.[2]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms are susceptible to displacement by strong nucleophiles, allowing for the introduction of various functional groups.[2]

  • Cross-Coupling Reactions: The C-Cl bonds serve as excellent sites for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex biaryl and other carbon-carbon or carbon-heteroatom bonds.[2]

Core Applications in Industry and Research

The utility of ADCP spans several high-value sectors, driven by its unique chemical structure and reactivity.

Pharmaceutical Synthesis

The primary and most significant application of ADCP is its role as an indispensable intermediate in the synthesis of Roflumilast .[3][4] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][4] ADCP serves as the core building block onto which the rest of the Roflumilast molecule is constructed. The purity of ADCP, often assayed at ≥98.0%, is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4]

Beyond Roflumilast, ADCP and its derivatives are of significant interest in medicinal chemistry for developing novel therapeutic agents with potential antimicrobial, anti-cancer, anti-inflammatory, and antibacterial activities.[1][8][9][14]

Agrochemical Development

In agriculture, ADCP is a valuable precursor for creating next-generation crop protection agents.[1][15] Its chlorinated pyridine scaffold can be functionalized to produce potent and selective herbicides, insecticides, and fungicides that help improve crop yields and promote sustainable farming practices.[1][16] For instance, the structurally related compound fluroxypyr, a widely used herbicide, highlights the utility of this chemical class in agrochemistry.[17]

Materials Science and Research

The compound is also employed in materials science for the synthesis of specialty polymers and coatings where its unique chemical properties can be leveraged.[16] As a versatile reagent, it is widely used in organic chemistry research to synthesize complex molecules and explore new synthetic pathways.[2][16]

Safety, Handling, and Storage

Proper handling and storage of ADCP are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Profile
  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[18][19] It is harmful if swallowed, in contact with skin, or inhaled.[18]

  • Fire Hazards: It is a combustible solid. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[20] Firefighters should wear self-contained breathing apparatus.[18][20]

Recommended Handling and Storage
GuidelineProcedureSource(s)
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and tight-sealing safety goggles.[18][19][20]
Safe Handling Practices Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[18][19][20]
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage under an inert nitrogen atmosphere.[3][8][20]
Accidental Release For spills, avoid generating dust. Contain the spill with sand, earth, or other inert material. Collect the material into a suitable, labeled container for disposal according to local regulations.[19][20]

Conclusion and Future Outlook

4-Amino-3,5-dichloropyridine has firmly established itself as a high-value intermediate in the chemical industry. Its significance is anchored by its critical role in the synthesis of the blockbuster drug Roflumilast, but its utility extends far beyond this single application. The compound's versatile reactivity makes it a powerful platform for innovation in agrochemicals, materials science, and broader pharmaceutical research. As the demand for specialized and complex molecules grows, the importance of reliable, high-purity building blocks like ADCP will only increase. Future research will likely focus on leveraging its unique structure to develop novel derivatives with tailored biological activities and material properties, further cementing its place as a key enabler of chemical innovation.

References

The Biological Significance of 4-Amino-3,5-dichloropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities associated with 4-Amino-3,5-dichloropyridine (ADCP). It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the versatile properties of this chlorinated pyridine derivative. This document moves beyond a simple cataloging of facts to offer a synthesized understanding of ADCP's role as both a biologically active molecule in its own right and, more significantly, as a pivotal structural scaffold for the development of a diverse range of therapeutic agents and agrochemicals.

Executive Summary: A Molecule of Dichotomous Activity

4-Amino-3,5-dichloropyridine (ADCP) occupies a unique position in medicinal and agricultural chemistry. While possessing inherent, albeit modest, biological activities, its primary significance lies in its function as a highly versatile chemical intermediate. The strategic placement of its amino and chloro groups on the pyridine ring provides reactive handles for extensive chemical modification, enabling the synthesis of complex molecules with potent and specific biological functions. This guide will dissect this dichotomy, first exploring the intrinsic biological profile of ADCP and then delving into its instrumental role in the synthesis of high-value commercial products.

Physicochemical Properties of 4-Amino-3,5-dichloropyridine

A thorough understanding of the physicochemical properties of ADCP is fundamental to its application in synthesis and its behavior in biological systems.

PropertyValueReference
CAS Number 22889-78-7[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.01 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 158-162 °C[1]
Boiling Point 250.8 °C[1]
Density 1.497 g/cm³[1]
Solubility Soluble in various organic solvents.
Purity (typical) ≥98.0% (HPLC)[1]

Intrinsic Biological Activity of 4-Amino-3,5-dichloropyridine

While the majority of research focuses on its derivatives, ADCP itself has been reported to exhibit in vitro biological activity, particularly as an antibacterial agent.

Antibacterial Activity

4-Amino-3,5-dichloropyridine has demonstrated in vitro antibacterial activity against a range of Gram-negative bacteria, including Salmonella typhimurium, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It has also shown activity against Mycobacterium tuberculosis. The proposed mechanism of action involves the inhibition of enzymes essential for the synthesis of fatty acids and cholesterol. Specifically, it is suggested to act as an inhibitor of the enzyme chlorohydrolase and to prevent the activation of chloride ions.

Cytotoxicity

The cytotoxic profile of ADCP is a critical consideration, especially given its use as a precursor for pharmaceuticals. While specific comprehensive public data on the cytotoxicity of ADCP is limited, the presence of the 3,5-dichlorophenyl moiety and the aromatic amine group are features that warrant careful evaluation in toxicological studies.[3] A metabolite of the drug Roflumilast, ADCP, has been studied for its potential to form DNA adducts, though the results of such studies require careful interpretation in the context of overall drug safety.[4]

4-Amino-3,5-dichloropyridine as a Cornerstone for Biologically Active Molecules

The true value of ADCP in the life sciences is realized through its role as a foundational building block for a variety of biologically active compounds.[5][6] Its unique structure allows for selective functionalization, making it an ideal precursor for complex molecules.[5]

Pharmaceutical Applications

ADCP is a key intermediate in the synthesis of several pharmaceutical agents, most notably in the therapeutic area of inflammatory diseases.[2]

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a treatment for chronic obstructive pulmonary disease (COPD).[1] ADCP is a critical component in the synthesis of Roflumilast.[1] The general synthetic pathway involves the amide coupling of 4-Amino-3,5-dichloropyridine with a substituted benzoic acid derivative.

Roflumilast_Synthesis ADCP 4-Amino-3,5-dichloropyridine AmideCoupling Amide Coupling ADCP->AmideCoupling BenzoicAcid 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid BenzoicAcid->AmideCoupling Roflumilast Roflumilast AmideCoupling->Roflumilast

Caption: Synthetic pathway of Roflumilast from ADCP.

Experimental Protocol: Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine (Illustrative)

This protocol is a generalized representation based on publicly available information and should be adapted and optimized for specific laboratory conditions.

  • Activation of the Benzoic Acid Derivative:

    • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in a suitable inert solvent (e.g., dichloromethane, toluene).

    • Add a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) dropwise at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, as monitored by a suitable analytical technique (e.g., TLC, IR).

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amide Coupling Reaction:

    • In a separate reaction vessel, suspend 4-Amino-3,5-dichloropyridine in an appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

    • Add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at a reduced temperature to deprotonate the amino group.

    • Dissolve the previously prepared acid chloride in an inert solvent and add it dropwise to the suspension of the deprotonated 4-Amino-3,5-dichloropyridine.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up and Purification:

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid, a dilute base, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude Roflumilast by recrystallization or column chromatography.

Piclamilast is another selective PDE4 inhibitor with anti-inflammatory properties that has been investigated for the treatment of asthma and COPD.[7][8] Similar to Roflumilast, its synthesis involves the condensation of 3-(cyclopentyloxy)-4-methoxybenzoic acid with 4-Amino-3,5-dichloropyridine.[7][9]

The mechanism of action for both Roflumilast and Piclamilast involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells.[8]

PDE4_Inhibition Roflumilast Roflumilast / Piclamilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades AMP AMP Inflammation Inflammatory Response cAMP->Inflammation suppresses

Caption: Mechanism of action of PDE4 inhibitors.

Agrochemical Applications

4-Amino-3,5-dichloropyridine serves as a valuable intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides.[5][6] The dichloropyridine core is a common feature in many commercial pesticides.

Derivatives of ADCP are utilized in the formulation of herbicides for the control of undesirable vegetation in various crops.[10][11][12] These herbicides often function by disrupting essential biological processes in susceptible plants. While specific commercial herbicides directly synthesized from ADCP are not always explicitly detailed in public literature, the patent landscape indicates its importance in the development of new herbicidal compositions. For instance, aminopyralid, a pyridine-based herbicide, shares structural similarities and highlights the utility of the aminopyridine scaffold in herbicide design.[13]

Structure-Activity Relationships (SAR)

The biological activity of derivatives of 4-Amino-3,5-dichloropyridine is highly dependent on the nature and position of the substituents on the pyridine ring and the amino group.

  • Antimicrobial Activity: For aminopyridine derivatives, the introduction of various substituents can significantly modulate their antimicrobial spectrum and potency. The nature of the substituent on the amino group can influence the compound's interaction with microbial targets.

  • Anticancer Activity: In the context of anticancer research, the substitution pattern on the pyridine ring can affect the compound's cytotoxicity and its selectivity towards cancer cells.

  • Neurological Activity: For derivatives of 4-aminopyridine, modifications to the core structure have been explored to enhance cognitive function and treat neurodegenerative disorders, with a focus on reducing the toxicity of the parent compound.[14][15]

Future Perspectives and Conclusion

4-Amino-3,5-dichloropyridine is a molecule of significant industrial and academic interest. While its intrinsic biological activity is noteworthy, its role as a versatile synthetic platform is where its true value lies. The continued exploration of new derivatives of ADCP holds considerable promise for the discovery of novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles. The rich chemistry of the dichloropyridine core, combined with the reactivity of the amino group, provides a vast chemical space for the design and synthesis of next-generation biologically active molecules. This guide has provided a comprehensive overview of the known biological activities and synthetic applications of ADCP, offering a solid foundation for researchers to build upon in their future investigations.

References

Unlocking the Potential: A Technical Guide to the Antimicrobial Properties of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dichloropyridine is a well-established and vital chemical intermediate, primarily recognized for its role in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] Beyond its application in creating anti-inflammatory agents, this compound serves as a versatile precursor in the development of various agrochemicals and other pharmaceuticals, including those designed to combat infectious diseases.[3][4] While its utility as a synthetic building block is extensively documented, its intrinsic antimicrobial properties remain a subject of nascent exploration, largely confined to technical datasheets rather than peer-reviewed literature.[5] This guide provides a comprehensive overview of the putative antimicrobial characteristics of 4-Amino-3,5-dichloropyridine, synthesizes the available data, and presents a rigorous framework for the experimental validation required to substantiate these claims. By detailing standardized protocols and exploring the broader context of the aminochloropyridine scaffold, this document serves as a foundational resource for researchers aiming to investigate and potentially exploit a new avenue of antimicrobial drug discovery.

Compound Profile: 4-Amino-3,5-dichloropyridine

4-Amino-3,5-dichloropyridine (CAS: 22889-78-7) is a halogenated pyridine derivative whose structural features—an amino group at the 4-position and chlorine atoms at the 3 and 5 positions—confer specific reactivity that is valuable in organic synthesis.[4] Its primary and most well-documented industrial application is as a key intermediate in the multi-step synthesis of Roflumilast, a medication used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3,5-dichloropyridine is fundamental for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
CAS Number 22889-78-7[5]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.0 g/mol
Appearance White to off-white crystalline powder/needles[1]
Melting Point 158-163 °C[1]
Boiling Point 250.8 °C[1]
Synonyms 3,5-Dichloro-4-pyridinamine[5]
Synthesis Overview

The synthesis of 4-Amino-3,5-dichloropyridine is typically achieved through the halogenation of 4-aminopyridine. One documented method involves dissolving 4-aminopyridine in concentrated hydrochloric acid, followed by the dropwise addition of hydrogen peroxide solution to introduce the chlorine atoms onto the pyridine ring. The reaction mixture is then cooled and basified to precipitate the final product.

Reported Antimicrobial Spectrum and Hypothesized Mechanism

Commercial technical datasheets have reported that 4-Amino-3,5-dichloropyridine possesses in vitro antibacterial activity. It is crucial to underscore that these claims are not yet substantiated by peer-reviewed scientific literature and require rigorous experimental validation.

Putative Spectrum of Activity

The compound is purported to be effective against a range of Gram-negative bacteria and the acid-fast bacterium Mycobacterium tuberculosis.[5] The reported spectrum includes:

  • Salmonella typhimurium

  • Escherichia coli

  • Klebsiella pneumoniae

  • Proteus mirabilis

  • Mycobacterium tuberculosis

Hypothesized Mechanism of Action

The proposed, yet unverified, mechanism of action is the inhibition of a bacterial enzyme referred to as "chlorohydrolase".[5] This enzyme is suggested to be essential for the synthesis of fatty acids and cholesterol, critical components of bacterial cell membranes and metabolism. Inhibition of this pathway would disrupt membrane integrity and vital metabolic processes, leading to bacterial cell death.

cluster_bacterium Bacterial Cell ADCP 4-Amino-3,5- dichloropyridine Membrane Cell Membrane Transport ADCP->Membrane Entry Chlorohydrolase Chlorohydrolase Enzyme Membrane->Chlorohydrolase Target Interaction Synthesis Fatty Acid & Cholesterol Synthesis Pathway Chlorohydrolase->Synthesis Inhibition Components Essential Membrane Components Synthesis->Components Disruption Integrity Loss of Membrane Integrity Components->Integrity Death Bacterial Cell Death Integrity->Death start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate controls Set Up Controls: - Positive (Bacteria) - Negative (Broth) - Solvent (DMSO) inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end start Start (Post-MIC Reading) select_wells Select Wells: MIC, 2x MIC, 4x MIC, and Positive Control start->select_wells subculture Aliquot and Plate onto Nutrient Agar select_wells->subculture incubate Incubate Agar Plates at 37°C for 24h subculture->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% killing count_colonies->determine_mbc end End determine_mbc->end

References

4-Amino-3,5-dichloropyridine: A Technical Guide to a Cornerstone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Amino-3,5-dichloropyridine, a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's historical context, synthesis, structural characteristics, and its critical role in the creation of high-value active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Polysubstituted Pyridine

4-Amino-3,5-dichloropyridine, identified by its CAS number 22889-78-7, is a specialized heterocyclic compound that has become indispensable in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring strategically functionalized with an amino group and two chlorine atoms, offers a unique combination of reactivity and stability.[1] This substitution pattern makes it an ideal precursor for constructing complex molecular architectures, most notably as a crucial building block in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[2] The compound's utility is a direct result of the distinct chemical properties imparted by its substituents, which allow for selective and high-yield transformations in multi-step synthetic processes.

Discovery and Historical Context: An Evolution in Pyridine Chemistry

The story of 4-Amino-3,5-dichloropyridine is not one of a singular discovery but rather an evolutionary product of over a century of advancements in heterocyclic chemistry. The journey began with the isolation of pyridine from coal tar in the 19th century and its first laboratory synthesis by William Ramsay in 1876, which involved reacting acetylene with hydrogen cyanide in a red-hot iron tube.[3][4]

For decades, pyridine chemistry was foundational, but the true value of this scaffold was unlocked through the development of methods to functionalize the ring. The introduction of halogen atoms, in particular, proved to be a transformative step. Halogenated pyridines became valuable intermediates because the halogen atoms could serve as leaving groups in nucleophilic substitution reactions or as handles for transition-metal-catalyzed cross-coupling reactions, vastly expanding the diversity of accessible molecules.[5] The development of halogenated agents in the 1950s for various applications underscored the growing importance of this chemical class.[6][7]

Concurrently, methods for introducing amino groups onto the pyridine ring, such as amination of halopyridines or the reduction of nitropyridines, were refined.[8] The amino group is a versatile functional handle, allowing for a wide range of derivatization reactions like acylation and alkylation.[5]

The synthesis and application of 4-Amino-3,5-dichloropyridine represent the convergence of these historical streams of research. Its emergence is tied to the increasing demand for complex, polysubstituted heterocyclic compounds as pharmacophores in drug discovery. While a specific date for its first synthesis is not readily apparent in seminal literature, its utility became prominent with the development of modern pharmaceuticals, where precise control over substituent patterns is paramount for achieving desired biological activity.

Physicochemical and Structural Characteristics

4-Amino-3,5-dichloropyridine typically appears as a white, needle-like crystalline solid.[2] Its physical and chemical properties are critical to its handling, stability, and reactivity in synthetic protocols.

Key Physicochemical Properties

The key quantitative data for 4-Amino-3,5-dichloropyridine are summarized below, providing a clear reference for laboratory and industrial applications.

PropertyValueReference(s)
CAS Number 22889-78-7[2]
Molecular Formula C₅H₄Cl₂N₂[2]
Molecular Weight 163.005 g/mol [2]
Appearance White needle crystal[2]
Melting Point 158-162 °C[2]
Boiling Point 250.8 °C[2]
Density 1.497 g/cm³[2]
Flash Point 105.5 °C[2]
Purity (Typical) ≥98.0% (HPLC)[2]
Molecular Structure and Supramolecular Assembly

The molecular structure of 4-Amino-3,5-dichloropyridine has been elucidated by single-crystal X-ray diffraction, revealing key insights into its reactivity and solid-state behavior.[9]

4_Amino_3_5_dichloropyridine_Structure C1 C C2 C C1->C2 Cl1 Cl C1->Cl1 C3 C C2->C3 N1 N C3->N1 Cl2 Cl C3->Cl2 C4 C N1->C4 C5 C C4->C5 C5->C1 N2 NH₂ C5->N2 p1 p2 p3 p4 p5 p6 Roflumilast_Synthesis A 4-Amino-3,5-dichloropyridine B Intermediate A (N-acylation or similar activation) A->B Step 1 D Intermediate B (Amide formation) B->D Step 2 C Cyclopropyl fragment (e.g., cyclopropanecarbonyl chloride) C->D F Roflumilast D->F Step 3 E 3,4-difluoromethoxybenzene fragment (Nucleophilic aromatic substitution) E->F

References

The Spectroscopic Signature of 4-Amino-3,5-dichloropyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

4-Amino-3,5-dichloropyridine, a key building block in pharmaceutical synthesis, particularly as an intermediate for the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, possesses a unique molecular framework that dictates its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data of 4-Amino-3,5-dichloropyridine, offering insights into its structural intricacies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing their chemical environment and connectivity.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of 4-Amino-3,5-dichloropyridine is characterized by distinct signals corresponding to the aromatic protons and the amino group protons. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2Singlet2HH-2, H-6
~5.0-6.0Broad Singlet2H-NH₂

Interpretation:

  • Aromatic Protons (H-2, H-6): Due to the symmetrical nature of the molecule, the two protons at positions 2 and 6 are chemically equivalent and therefore resonate at the same chemical shift, appearing as a single peak (singlet). Their downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atom within the pyridine ring and the adjacent chlorine atoms.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum of a pyridine derivative would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3,5-dichloropyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte peaks. A common solvent for similar compounds is Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d6 (DMSO-d6)[1].

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of 4-Amino-3,5-dichloropyridine in deuterated solvent Transfer to Tube Transfer solution to NMR tube Dissolve Sample->Transfer to Tube Insert Sample Insert NMR tube into spectrometer Configure Set acquisition parameters (scans, delay) Insert Sample->Configure Acquire Run ¹H NMR pulse sequence Configure->Acquire Process FID Fourier Transform Free Induction Decay (FID) Acquire->Process FID Phase and Baseline Phase and baseline correction Process FID->Phase and Baseline Integrate and Assign Integrate peaks and assign chemical shifts Phase and Baseline->Integrate and Assign

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of 4-Amino-3,5-dichloropyridine, only three distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~145-150C-2, C-6
~140-145C-4
~110-115C-3, C-5

Interpretation:

  • C-2 and C-6: These carbons are equivalent and are deshielded by the adjacent nitrogen atom, causing them to appear at a downfield chemical shift.

  • C-4: This carbon is directly attached to the amino group and is also part of the aromatic ring, resulting in a downfield chemical shift.

  • C-3 and C-5: These carbons are bonded to the chlorine atoms. The electronegativity of chlorine leads to a significant downfield shift for these carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse sequence and acquisition parameters.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) is often used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group
1620 - 1580Medium-StrongN-H bending (scissoring) of the amino group
1550 - 1450StrongC=C and C=N stretching vibrations of the pyridine ring
1350 - 1250MediumC-N stretching of the aromatic amine
850 - 750StrongC-Cl stretching
900 - 650Medium-StrongOut-of-plane C-H bending

Interpretation:

The FT-IR spectrum of 4-Amino-3,5-dichloropyridine is dominated by the characteristic vibrations of the amino group and the dichlorinated pyridine ring. The presence of two distinct N-H stretching bands is indicative of a primary amine. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) are characteristic of the substituted pyridine ring system and the carbon-chlorine bonds. The vibrational spectra of a similar compound, 4-amino-2,6-dichloropyridine, have been studied and can provide a basis for more detailed assignments[2][3].

Experimental Protocol for FT-IR Spectroscopy of a Solid Sample:

A common method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation:

    • Thoroughly grind a small amount of 4-Amino-3,5-dichloropyridine (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be run first for automatic subtraction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Grind Sample Grind 1-2 mg of sample with 100-200 mg KBr Press Pellet Press mixture into a thin, transparent pellet Grind Sample->Press Pellet Place Pellet Place KBr pellet in spectrometer Acquire Background Run background spectrum (pure KBr pellet) Place Pellet->Acquire Background Acquire Sample Acquire sample spectrum Acquire Background->Acquire Sample Identify Peaks Identify characteristic absorption bands Acquire Sample->Identify Peaks Assign Functional Groups Assign peaks to functional groups Identify Peaks->Assign Functional Groups

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrum of 4-Amino-3,5-dichloropyridine:

The mass spectrum of 4-Amino-3,5-dichloropyridine will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the chlorine isotopes. The most abundant peak will be at m/z = 162 (for C₅H₄³⁵Cl₂N₂). There will be another significant peak at m/z = 164 (for C₅H₄³⁵Cl³⁷ClN₂) with an intensity of about 65% of the M⁺ peak, and a smaller peak at m/z = 166 (for C₅H₄³⁷Cl₂N₂) with an intensity of about 10% of the M⁺ peak.

  • Major Fragment Ions: The fragmentation of the molecular ion can occur through various pathways, including the loss of a chlorine atom, a hydrogen cyanide molecule (HCN), or other small neutral molecules. The fragmentation of aromatic amines can be complex, but some expected fragments include:

    • [M - Cl]⁺: Loss of a chlorine atom.

    • [M - HCN]⁺: Loss of hydrogen cyanide.

Experimental Protocol for Mass Spectrometry:

A common technique for analyzing solid, thermally stable compounds is Electron Ionization (EI) mass spectrometry coupled with a direct insertion probe or gas chromatography inlet.

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing the molecules to ionize and form a molecular ion (M⁺).

  • Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

G cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Detection Introduce Sample Introduce small amount of sample into ion source Ionize Bombard with high-energy electrons to form M⁺ Fragment M⁺ fragments into smaller charged species Ionize->Fragment Separate Ions Separate ions by m/z ratio Fragment->Separate Ions Detect Ions Detect ions and generate mass spectrum Separate Ions->Detect Ions

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data of 4-Amino-3,5-dichloropyridine provides a detailed and unambiguous fingerprint of its molecular structure. ¹H and ¹³C NMR spectroscopy reveal the precise arrangement of hydrogen and carbon atoms, while FT-IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides definitive information on the molecular weight and insights into the molecule's stability and fragmentation pathways. Collectively, these techniques form an indispensable toolkit for the comprehensive characterization of this important pharmaceutical intermediate, ensuring its quality and facilitating its application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Amino-3,5-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a critical building block for Roflumilast, a drug used in the management of Chronic Obstructive Pulmonary Disease (COPD).[2] The protocol details a robust method for the dichlorination of 4-aminopyridine via in situ generation of the chlorinating agent. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss critical safety considerations, and outline methods for the characterization and validation of the final product. This guide is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded approach to this synthesis.

Mechanistic Overview: Electrophilic Aromatic Substitution

The conversion of 4-aminopyridine to 4-amino-3,5-dichloropyridine is a classic example of an electrophilic aromatic substitution reaction. The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophiles than benzene. However, the amino group (-NH₂) at the 4-position is a powerful activating group. It increases the electron density of the pyridine ring, particularly at the ortho positions (C3 and C5), through resonance donation of its lone pair of electrons.

The reaction is typically performed in a strong acidic medium, such as concentrated hydrochloric acid.[3] In this environment, the pyridine ring nitrogen is protonated, which would normally further deactivate the ring. However, the activating effect of the amino group is sufficiently strong to overcome this deactivation and direct the incoming electrophile to the C3 and C5 positions.

The chlorinating agent can be generated in situ from the oxidation of hydrochloric acid by an oxidizing agent like hydrogen peroxide.[3] This process generates molecular chlorine (Cl₂), which then acts as the electrophile. The reaction proceeds through a standard electrophilic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

G cluster_process Reaction Mechanism r1 4-Aminopyridine p2 Electrophilic Attack at C3 and C5 r1->p2 r2 HCl + H₂O₂ p1 In Situ Generation of Electrophile (Cl₂) r2->p1 Oxidation p1->p2 Electrophile p3 Formation of Sigma Complex Intermediate p2->p3 p4 Deprotonation & Aromatization p3->p4 prod 4-Amino-3,5-dichloropyridine p4->prod

Figure 1: Conceptual workflow of the electrophilic chlorination mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is suitable for a laboratory scale synthesis.[3] All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
Reagents Equipment
4-Aminopyridine (≥98%)250 mL Three-neck round-bottom flask
Concentrated Hydrochloric Acid (~37%)Magnetic stirrer and stir bar
Hydrogen Peroxide (30% w/w solution)Dropping funnel
Sodium Hydroxide (pellets or 50% solution)Thermometer / Temperature probe
Deionized WaterIce bath
Ethanol or Isopropanol (for recrystallization)Büchner funnel and filter flask
pH paper or pH meter

Step-by-Step Synthesis Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 50 mL of concentrated hydrochloric acid.

  • Dissolution: While stirring, carefully add 9.4 g (0.1 mol) of 4-aminopyridine to the acid. The dissolution is exothermic; ensure the temperature is managed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.

  • Addition of Oxidant: Charge the dropping funnel with 25 mL of 30% hydrogen peroxide. Add the hydrogen peroxide solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Causality Note: A slow, controlled addition is critical to manage the exotherm of the reaction and to prevent the uncontrolled evolution of chlorine gas. The internal temperature must be maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Work-up and Isolation:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a 50% (w/w) sodium hydroxide solution. This step is highly exothermic and should be done with efficient cooling. Add the base until the pH of the solution is between 8 and 9.

    • The product, 4-amino-3,5-dichloropyridine, is a solid that will precipitate out of the solution as the acid salt is neutralized to the free base.

    • Continue stirring the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of 50 mL cold deionized water to remove residual salts.

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected product is an off-white to light brown crystalline powder.[1]

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry as before.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.

  • 4-Aminopyridine: A potent neurotoxin that blocks potassium channels.[4] It is highly toxic if inhaled, swallowed, or absorbed through the skin. Always handle in a fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.[5]

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with organic materials and metals. Can cause severe skin and eye irritation or burns.

  • Chlorine Gas (Generated in situ): Chlorine is a highly toxic and corrosive gas, causing severe irritation to the respiratory tract, eyes, and skin.[6][7] The entire procedure must be performed in a well-ventilated chemical fume hood. Have an appropriate gas scrubbing system (e.g., a sodium thiosulfate or sodium hydroxide bubbler) prepared for the exhaust.

  • N-Chloroamines: The reaction of amines with chlorine can potentially form unstable and hazardous N-chloroamine intermediates.[8][9] While the acidic conditions of this reaction suppress their formation in favor of C-chlorination, it is a potential hazard to be aware of, especially during the neutralization step.

  • Neutralization: The neutralization of concentrated acid with strong base is extremely exothermic. Perform this step slowly, with efficient cooling and stirring to prevent boiling and splashing.

Recommended PPE: Safety goggles, face shield, chemically resistant gloves (e.g., butyl or neoprene), and a flame-retardant lab coat.

Characterization and Quality Control

Verifying the identity and purity of the synthesized 4-amino-3,5-dichloropyridine is essential.[10]

Parameter Expected Result Analytical Method
Appearance Off-white to brown crystalline powder[1]Visual Inspection
Melting Point 158-164 °C[2][3]Melting Point Apparatus
Purity ≥98.0%HPLC, GC-MS[2][11]
Identity Consistent with structure¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
  • High-Performance Liquid Chromatography (HPLC): A primary method for purity assessment. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) will confirm the structure. Expect to see a singlet for the two equivalent aromatic protons and a broad singlet for the amino protons.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₅H₄Cl₂N₂), exhibiting the characteristic isotopic pattern for two chlorine atoms. The molecular weight is approximately 163.01 g/mol .[1]

Troubleshooting

Problem Possible Cause(s) Suggested Solution
Low Yield Incomplete reaction; loss of product during work-up; temperature too high.Extend reaction time; ensure pH is optimal for precipitation; maintain strict temperature control during H₂O₂ addition.
Incomplete Reaction Insufficient H₂O₂; reaction time too short.Monitor reaction by TLC/HPLC. If starting material remains, consider adding a small additional amount of H₂O₂.
Dark/Oily Product Side reactions due to high temperature; presence of impurities.Ensure rigorous temperature control; purify the crude product by recrystallization or column chromatography.
Difficulty Filtering Very fine precipitate formed.Allow the precipitate to age in the mother liquor under cold conditions; use a filter aid like Celite.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of 4-amino-3,5-dichloropyridine from 4-aminopyridine. By carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols due to the hazardous nature of the reagents, researchers can consistently obtain the desired product in good yield and high purity. The analytical methods outlined are crucial for validating the outcome and ensuring the material is suitable for subsequent applications in drug development and chemical research.

References

Protocol for using 4-Amino-3,5-dichloropyridine in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Amino-3,5-dichloropyridine

Introduction: The Strategic Importance of Substituted Aminopyridines

In the landscape of modern medicinal chemistry and materials science, the substituted aminopyridine scaffold is a privileged structure, appearing in a vast array of biologically active compounds and functional materials.[1] 4-Amino-3,5-dichloropyridine, in particular, serves as a versatile and valuable building block. Its two reactive chlorine atoms offer dual points for synthetic elaboration, enabling the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[2][3]

This guide provides a comprehensive overview of the application of the Suzuki-Miyaura reaction to 4-Amino-3,5-dichloropyridine. We will delve into the mechanistic nuances specific to this substrate, explore the critical parameters for reaction optimization, and present a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Core Challenges and Mechanistic Considerations

Successfully coupling 4-Amino-3,5-dichloropyridine is not without its challenges, which stem directly from the substrate's electronic and structural properties. A thorough understanding of these factors is paramount for rational protocol design and troubleshooting.

1. Substrate Reactivity: As organochlorides, the C-Cl bonds in 4-Amino-3,5-dichloropyridine are inherently less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the catalytic cycle.[3][4] This necessitates the use of highly active palladium catalyst systems, often employing electron-rich, bulky phosphine ligands to facilitate the insertion of the Pd(0) center into the C-Cl bond.[5][6]

2. Catalyst Inhibition and the Role of the Amino Group: The presence of two basic nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—presents a significant challenge. These groups can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive complexes, thereby inhibiting or completely deactivating the catalyst.[4][7] While protecting the amino group is a common strategy to mitigate this, recent advancements in ligand design have often made it possible to achieve successful couplings without this extra synthetic step.[8] The success of an unprotected approach is highly dependent on the choice of catalyst, ligand, and base.[7]

3. The Suzuki-Miyaura Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this cycle is key to rationalizing the role of each reaction component.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step for chloropyridines.[5]

  • Transmetalation: The aryl group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) center. This step requires activation of the organoboron reagent by a base.[6]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Cl (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-Cl trans_complex Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation + Ar'-B(OR)₂ (Base) trans_complex->pd0 Reductive Elimination Product Product (Ar-Ar') ArCl 4-Amino-3,5-dichloropyridine (Ar-Cl) Boronic Ar'-B(OR)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling of 4-Amino-3,5-dichloropyridine hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

ComponentOptionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., XPhos Pd G2)Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable pre-catalysts that are reduced in situ to the active Pd(0) species.[5] Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates.[10] Modern, well-defined pre-catalysts offer excellent reliability and activity at low loadings.[11][12]
Ligand Bulky, Electron-Rich Phosphines: P(t-Bu)₃, SPhos, XPhos, RuPhosFor unreactive aryl chlorides, bulky, electron-rich phosphine ligands are essential.[13][14] They promote the oxidative addition step and stabilize the active monoligated Pd(0) species. Buchwald-type biarylphosphine ligands like SPhos are often highly effective.[15]
Base Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][16] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is highly effective but more expensive. The choice of base can significantly impact yield and should be screened.[16]
Solvent Aprotic Polar Solvents: 1,4-Dioxane, THF, DMF, Toluene. Often with water.Solvent choice affects the solubility of the base and other reagents.[16] A mixture of an organic solvent like 1,4-dioxane with water is very common, as water can aid in dissolving the base and influence the speciation of the boronic ester.[14][16] Rigorous degassing of all solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

Detailed Experimental Protocol: Mono-Arylation of 4-Amino-3,5-dichloropyridine

This protocol provides a robust starting point for the mono-arylation of 4-Amino-3,5-dichloropyridine. Optimization may be required for different arylboronic acids.

Materials:

  • 4-Amino-3,5-dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Assemble Glassware (Oven-dried Schlenk tube) B 2. Add Solids - 4-Amino-3,5-dichloropyridine - Arylboronic Acid - K₃PO₄ A->B C 3. Add Catalyst/Ligand - Pd₂(dba)₃ - SPhos B->C D 4. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) C->D E 5. Add Solvents (Degassed Dioxane/Water) D->E F 6. Heat & Stir (e.g., 100-120 °C) E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Cool to RT & Quench (Add water) G->H I 9. Extraction (e.g., Ethyl Acetate) H->I J 10. Dry & Concentrate (Dry over Na₂SO₄, filter, evaporate) I->J K 11. Purify (Flash Column Chromatography) J->K

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Amino-3,5-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (Pd₂(dba)₃, 0.015 mmol) and the ligand (SPhos, 0.03 mmol).

  • Inerting: Seal the Schlenk tube, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Oxygen contamination, poor quality pre-catalyst.Ensure rigorous degassing of all solvents and reagents.[7] Use a fresh batch of palladium catalyst or a reliable pre-catalyst.
Inefficient Base: Base is not sufficiently strong, poor solubility, or not finely powdered.Screen different bases (e.g., K₂CO₃, Cs₂CO₃).[16] Ensure the base is fresh and finely powdered to maximize surface area.
Amine Inhibition: Catalyst coordination with substrate nitrogens.Screen different ligands; bulky biarylphosphine ligands are often designed to overcome this. Consider protecting the amino group as an acetamide if other methods fail.[2][7]
Significant Side Reactions Hydrodehalogenation: Replacement of -Cl with -H.Ensure strictly anhydrous conditions. Optimize the ligand to accelerate reductive elimination relative to side pathways.[7]
Protodeboronation: Cleavage of the C-B bond of the boronic acid.Use fresh boronic acid. Avoid prolonged heating at very high temperatures. A slight excess of the boronic acid (1.2-1.5 equiv) can compensate for some degradation.[7][16]
Homocoupling: Dimerization of the boronic acid.This can occur if transmetalation is slow or if oxygen is present. Ensure efficient degassing and stirring. Consider a different palladium source or ligand.[7]
Formation of Di-substituted Product Excess Boronic Acid/High Reactivity: Reaction proceeds past mono-substitution.Carefully control the stoichiometry of the boronic acid (use closer to 1.0-1.1 equiv). Lowering the reaction temperature or time may also favor the mono-substituted product.

Conclusion

The Suzuki-Miyaura coupling of 4-Amino-3,5-dichloropyridine is a highly valuable transformation for accessing complex, functionalized aminopyridine derivatives. Success in this endeavor requires a deliberate approach, accounting for the inherent challenges of a deactivated substrate with potential for catalyst inhibition. By carefully selecting a highly active catalyst system, an appropriate base, and maintaining rigorous inert conditions, researchers can reliably and efficiently synthesize these important molecules. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in their synthetic campaigns.

References

Application Notes and Protocols: 4-Amino-3,5-dichloropyridine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

4-Amino-3,5-dichloropyridine is a highly functionalized heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine core, an amino group, and two reactive chlorine atoms, provides a versatile platform for the synthesis of complex molecular architectures.[2] Notably, it is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[3][4]

The inherent electronic properties of the pyridine ring, coupled with the directing effects of the amino group, present unique challenges and opportunities in synthetic chemistry. The electron-deficient nature of the pyridine nucleus and the presence of two halogen atoms make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. However, the coordinating nature of the pyridine nitrogen and the exocyclic amino group can lead to catalyst inhibition, necessitating careful optimization of reaction conditions.[3]

This comprehensive guide provides in-depth technical insights and field-proven protocols for the utilization of 4-amino-3,5-dichloropyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to serve as robust starting points for reaction development and are supported by mechanistic rationale to empower researchers to troubleshoot and optimize their synthetic strategies.

Physicochemical Properties

PropertyValueReference
CAS Number 22889-78-7[3]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
Appearance White needle-like crystalline solid[3]
Melting Point 158-162 °C[3]

Core Challenge: Catalyst Inhibition and Regioselectivity

The primary hurdles in the cross-coupling chemistry of 4-amino-3,5-dichloropyridine are twofold:

  • Catalyst Inhibition: The lone pairs on the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species and sluggish or incomplete reactions.[3] The choice of bulky, electron-rich ligands is crucial to mitigate this inhibition by sterically shielding the metal center and promoting the desired catalytic cycle.

  • Regioselectivity: The two chlorine atoms at the C3 and C5 positions are electronically similar, making selective mono-functionalization challenging.[3] Achieving high regioselectivity often requires a careful screening of catalysts, ligands, and reaction conditions to exploit subtle differences in the steric and electronic environments of the two C-Cl bonds.[3]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds. For 4-amino-3,5-dichloropyridine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step for chloropyridines. The use of electron-rich and sterically hindered phosphine ligands can accelerate this step.

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R L Ligand Ar 4-Amino-3,5-dichloropyridinyl R Coupling Partner

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Amino-3,5-dichloropyridine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 4-amino-3,5-dichloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the bulk of the anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization
ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst. Ensure rigorous degassing of all solvents and reagents.[3]
Inefficient baseUse a fresh, finely powdered base. Screen other bases such as K₂CO₃ or Cs₂CO₃.[3]
Protodeboronation of Boronic Acid Presence of water and strong baseUse anhydrous solvents. Consider using a more stable boronic ester. A milder base may be beneficial.[3]
Poor Regioselectivity Similar reactivity of C-Cl bondsScreen different ligands (e.g., XPhos, RuPhos) and catalyst systems. Vary the solvent and temperature.[3]

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.

Mechanistic Considerations

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine to form the palladium-amido complex.

Buchwald_Hartwig_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine Coordination\n& Deprotonation R2NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination\n& Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 L Ligand Ar 4-Amino-3,5-dichloropyridinyl R2NH Amine Coupling Partner

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 4-Amino-3,5-dichloropyridine

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Amine coupling partner (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5-3 mol%), SPhos (3-6 mol%), and NaOtBu (1.4-2.0 equiv) to an oven-dried Schlenk tube.

  • Add 4-amino-3,5-dichloropyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization
ProblemPossible CauseSuggested Solution
Low Yield Catalyst inhibitionScreen other bulky phosphine ligands (e.g., XPhos, RuPhos). Consider using a different palladium precursor.
Base incompatibilityFor base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.[7]
Significant Hydrodehalogenation Slow reductive eliminationOptimize the ligand to accelerate this step. Ensure strictly anhydrous conditions.[3]

Section 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system with palladium and copper.[8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. Copper-free conditions have also been developed.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination H-C≡C-R Base Cu-C≡C-R Cu-C≡C-R Alkyne Coordination->Cu-C≡C-R Cu-C≡C-R->Transmetalation L Ligand Ar 4-Amino-3,5-dichloropyridinyl R Alkyne Substituent

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Protocol: Sonogashira Coupling of 4-Amino-3,5-dichloropyridine

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-amino-3,5-dichloropyridine (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 40-80 °C), monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization
ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalystEnsure the use of a reliable palladium source and copper(I) co-catalyst. Thoroughly degas all reagents and solvents.[3]
Homocoupling of Alkyne (Glaser coupling) Copper-catalyzed side reactionConsider running the reaction under copper-free conditions, which may require a more active palladium catalyst or different reaction conditions.[3]
Reaction Stalls Catalyst inhibitionThe use of specific ligands or additives may be necessary to overcome inhibition by the pyridine and amino nitrogens.[3]

Section 4: The Question of Protecting Groups

For challenging substrates like 4-amino-3,5-dichloropyridine, protection of the primary amino group can sometimes be advantageous to prevent catalyst inhibition and unwanted side reactions.

When to Consider Protection:

  • If initial cross-coupling attempts without protection give low yields or stall.

  • When using particularly sensitive catalysts or coupling partners.

  • If N-arylation or N-alkylation of the amino group is a competing side reaction.

A common protecting group for anilines is the tert-butoxycarbonyl (Boc) group, which is stable to many cross-coupling conditions and can be readily removed under acidic conditions.

Protocol: Boc Protection of 4-Amino-3,5-dichloropyridine

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-amino-3,5-dichloropyridine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2-1.5 equiv) and a catalytic amount of DMAP.

  • Add a solution of Boc₂O (1.1-1.3 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected product, which can often be used without further purification.

Protocol: Boc Deprotection

Materials:

  • Boc-protected 4-amino-3,5-dichloropyridine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane at 0 °C.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

Conclusion

4-Amino-3,5-dichloropyridine is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. While its reactivity in palladium-catalyzed cross-coupling reactions is subject to challenges such as catalyst inhibition and regioselectivity, these can be overcome through careful selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the synthetic potential of this important intermediate in their drug discovery and development endeavors. The key to success lies in a systematic approach to reaction optimization, guided by a sound understanding of the underlying mechanistic principles.

References

Introduction: The Crucial Role of a Key Intermediate in COPD Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Utilization of 4-Amino-3,5-dichloropyridine in the Synthesis of Roflumilast

Roflumilast is a selective, long-acting inhibitor of the phosphodiesterase-4 (PDE4) enzyme, recognized for its anti-inflammatory effects.[1][2] It is a significant therapeutic agent for managing severe chronic obstructive pulmonary disease (COPD), helping to reduce exacerbations and improve patient outcomes.[1][3] The synthesis of this complex molecule relies on the precise incorporation of key building blocks, with 4-Amino-3,5-dichloropyridine (CAS No. 22889-78-7) being an indispensable intermediate.[3][4] The unique chlorinated pyridine structure of 4-Amino-3,5-dichloropyridine, featuring two chlorine atoms and an amino group, provides the necessary reactivity for its role in the synthesis of Roflumilast.[3][5] The quality and purity of this intermediate are paramount, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Amino-3,5-dichloropyridine in the synthesis of Roflumilast. It provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and essential data for successful synthesis.

Physicochemical Properties of 4-Amino-3,5-dichloropyridine

A thorough understanding of the physical and chemical properties of 4-Amino-3,5-dichloropyridine is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C5H4Cl2N2[3][4]
Molecular Weight 163.005 g/mol [3][4]
Appearance White to off-white crystalline powder[3][4]
Melting Point 158-162 °C[3][4]
Boiling Point 250.8 °C[3][4]
Purity (typical) ≥98.0% (HPLC)[3]

The Synthetic Pathway: Constructing Roflumilast

The synthesis of Roflumilast is a multi-step process, with a critical step being the formation of an amide bond between 4-Amino-3,5-dichloropyridine and an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[2]

The overall reaction is as follows:

Roflumilast Synthesis cluster_0 Reactant 1 cluster_1 Activation cluster_2 Reactant 2 cluster_3 Coupling Reaction BenzoicAcid 3-cyclopropylmethoxy-4- difluoromethoxybenzoic acid ActivatedAcid Activated Benzoic Acid (Acid Chloride or Mixed Anhydride) BenzoicAcid->ActivatedAcid Activation ActivatingAgent e.g., Thionyl Chloride or Pivaloyl Chloride Roflumilast Roflumilast ActivatedAcid->Roflumilast Amide Bond Formation Pyridine 4-Amino-3,5-dichloropyridine Pyridine->Roflumilast Base Base (e.g., NaH, KOtBu)

Caption: Overall synthetic scheme for Roflumilast.

The reaction involves the activation of the carboxylic acid group of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, typically by converting it into a more reactive species like an acid chloride or a mixed anhydride.[6][7] This activated intermediate then readily reacts with the amino group of 4-Amino-3,5-dichloropyridine to form the desired amide bond, yielding Roflumilast.[6] The use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is often employed to deprotonate the amino group of the pyridine, forming a more nucleophilic anion and facilitating the coupling reaction.[8]

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of Roflumilast, focusing on the coupling of 4-Amino-3,5-dichloropyridine with 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Workflow for Roflumilast Synthesis

Experimental Workflow Start Start Step1 Step 1: Preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride Start->Step1 Step2 Step 2: Preparation of 4-Amino-3,5-dichloropyridine anion Start->Step2 Step3 Step 3: Coupling Reaction Step1->Step3 Step2->Step3 Step4 Step 4: Reaction Quench and Work-up Step3->Step4 Step5 Step 5: Isolation of Crude Roflumilast Step4->Step5 Step6 Step 6: Purification by Recrystallization Step5->Step6 End High-Purity Roflumilast Step6->End

Caption: Step-by-step experimental workflow.

Step 1: Preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride

  • In a clean, dry reaction vessel, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (1 equivalent) in an inert solvent such as toluene or tetrahydrofuran (THF).[7][9]

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).[9]

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature.[7][9]

  • Heat the reaction mixture to 40-45°C and stir for approximately 2-3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[7]

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride as an oil.[7] This intermediate is typically used in the next step without further purification.

Step 2: Coupling Reaction with 4-Amino-3,5-dichloropyridine

  • In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.[7]

  • Add 4-Amino-3,5-dichloropyridine (1.2 equivalents) to the suspension and stir for 30 minutes at room temperature.[7]

  • Dissolve the crude 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride from Step 1 in anhydrous THF.[7]

  • Slowly add the acid chloride solution to the 4-Amino-3,5-dichloropyridine and sodium hydride mixture, maintaining the temperature below 30°C.[7]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by HPLC.[6][7]

Step 3: Work-up and Isolation

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Add ethyl acetate to the mixture to extract the product.[7]

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Roflumilast.[6]

Step 4: Purification

  • The crude Roflumilast can be purified by recrystallization from a suitable solvent system, such as isopropanol or an isopropanol/water mixture, to obtain a high-purity product.[7][8]

  • Dissolve the crude product in the solvent at reflux until a clear solution is obtained.[7]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Filter the purified solid, wash with cold isopropanol, and dry under vacuum at 50°C.[7]

Analytical Characterization

The identity and purity of the synthesized Roflumilast should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Results
HPLC Purity assessment and quantification of related substances.Purity ≥99.5%, with individual impurities below 0.1%.[10][11]
¹H NMR Structural confirmation.The spectrum should be consistent with the structure of Roflumilast.[9]
Mass Spectrometry Molecular weight determination and structural confirmation.The mass spectrum should show the correct molecular ion peak for Roflumilast (m/z ~403.2).[9]
IR Spectroscopy Identification of functional groups.The spectrum should exhibit characteristic peaks for the amide and other functional groups present in Roflumilast.[9]
Melting Point Purity assessment.A sharp melting point consistent with the literature value.

Safety and Handling

The synthesis of Roflumilast involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Amino-3,5-dichloropyridine: Harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation, as well as respiratory irritation.[12]

  • Thionyl Chloride: Corrosive and reacts violently with water. It is toxic upon inhalation.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas.

  • Solvents (THF, Toluene, Ethyl Acetate): Flammable and can cause irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles.[13]

  • Skin Protection: Impervious clothing and gloves.[13]

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[13]

Conclusion

4-Amino-3,5-dichloropyridine is a cornerstone intermediate in the industrial synthesis of Roflumilast. Its unique chemical structure is pivotal for the efficient construction of the final drug molecule. A comprehensive understanding of the reaction mechanism, meticulous execution of the experimental protocol, and stringent control over the purity of intermediates are all critical for the successful and scalable production of high-purity Roflumilast. The procedures and data presented in this application note provide a solid foundation for researchers and professionals working on the synthesis and development of this important therapeutic agent.

References

Analytical methods for 4-Amino-3,5-dichloropyridine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-Amino-3,5-dichloropyridine

Abstract: 4-Amino-3,5-dichloropyridine (ADCP) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, notably as a precursor to drugs like roflumilast, which is used in the management of chronic obstructive pulmonary disease (COPD). Its presence and purity are critical quality attributes that necessitate robust, accurate, and reliable analytical methods for quantification. This document provides detailed application notes and validated protocols for the quantitative analysis of 4-Amino-3,5-dichloropyridine in both bulk substance and complex biological matrices. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring adherence to rigorous scientific standards. We present two primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity analysis. Additionally, a protocol for sample preparation for high-sensitivity analysis in plasma using LC-MS/MS is outlined.

Compound Overview

4-Amino-3,5-dichloropyridine is a chlorinated pyridine derivative whose structure lends itself to various analytical techniques.[1] Understanding its fundamental properties is key to developing effective analytical methods.

  • Chemical Structure:

    • Image of 4-Amino-3,5-dichloropyridine structure would be placed here in a full document.

  • CAS Number: 22889-78-7

  • Molecular Formula: C₅H₄Cl₂N₂[2]

  • Molecular Weight: 163.0 g/mol [3]

  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: 158-163 °C[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Method: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For 4-Amino-3,5-dichloropyridine, a reversed-phase HPLC method using a C18 column is highly effective. The analyte, being moderately polar, is well-retained on the nonpolar stationary phase and eluted with a polar mobile phase. The pyridine ring contains a chromophore that strongly absorbs ultraviolet (UV) light, allowing for sensitive and specific detection with a UV-Vis or Diode Array Detector (DAD). This method is robust, reproducible, and ideal for purity assays and content uniformity in bulk drug substances.[4]

Quantitative Performance Summary (HPLC-UV)

The following table summarizes typical performance characteristics for this method. These values serve as a benchmark and must be experimentally verified during in-house method validation.[5]

ParameterRepresentative ValueRationale & Significance
Analyte 4-Amino-3,5-dichloropyridineThe target molecule for quantification.
Matrix Bulk Drug Substance / IntermediateThe sample type for which this method is optimized.
Limit of Detection (LOD) ~10 ng/mLThe lowest concentration detectable with statistical significance.
Limit of Quantification (LOQ) ~30 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[6]
Linearity (Range) 0.1 - 100 µg/mLThe concentration range over which the detector response is directly proportional to the analyte concentration.[7]
Recovery 98 - 102%A measure of the method's accuracy, determined by spiking a blank matrix with a known amount of analyte.[7]
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • 4-Amino-3,5-dichloropyridine reference standard.

  • 0.45 µm syringe filters for sample clarification.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). Causality: The exact ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape. A higher acetonitrile percentage will decrease retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Causality: This wavelength provides a strong absorbance signal for the pyridine ring.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 4-Amino-3,5-dichloropyridine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[4]

  • Sample Solution: Accurately weigh a sample containing 4-Amino-3,5-dichloropyridine and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in order of increasing concentration to build a calibration curve.

  • Construct the calibration curve by plotting the peak area response against the known concentration of each standard. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Inject the prepared sample solution(s).

  • Determine the concentration of 4-Amino-3,5-dichloropyridine in the sample by interpolating its peak area from the calibration curve.[4]

Workflow Visualization (HPLC-UV)

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S_Stock Prepare 1 mg/mL Stock Standard S_Work Dilute to Working Standards (0.1-100 µg/mL) S_Stock->S_Work A_Inject Inject Standards & Sample S_Work->A_Inject S_Sample Prepare & Filter Sample Solution S_Sample->A_Inject A_Separate C18 Column Separation A_Inject->A_Separate A_Detect UV Detection at 254 nm A_Separate->A_Detect D_Cal Generate Calibration Curve A_Detect->D_Cal D_Quant Quantify Sample Concentration D_Cal->D_Quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P_Stock Prepare 1 mg/mL Stock Standard P_Work Create Working Standards P_Stock->P_Work A_Inject Inject 1 µL into GC Inlet (280°C) P_Work->A_Inject P_Sample Dissolve Sample in Solvent P_Sample->A_Inject A_Separate Capillary Column Separation A_Inject->A_Separate A_Detect MS Detection (EI, 40-500 m/z) A_Separate->A_Detect D_Confirm Confirm Identity (RT & Mass Spec) A_Detect->D_Confirm D_Quant Quantify using Calibration Curve D_Confirm->D_Quant SPE_LCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis P_Plasma Plasma Sample + Internal Standard P_Load Load Sample P_Plasma->P_Load P_Condition Condition SPE Cartridge (Methanol -> Water) P_Condition->P_Load P_Wash Wash (5% Methanol) -> to Waste P_Load->P_Wash P_Elute Elute (Methanol) -> Collect P_Wash->P_Elute A_Dry Evaporate & Reconstitute P_Elute->A_Dry A_Inject Inject into LC-MS/MS A_Dry->A_Inject A_Quant Quantify using MRM A_Inject->A_Quant

References

Mastering the Purification of 4-Amino-3,5-dichloropyridine: A Guide to Strategic Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note provides a comprehensive guide to the crystallization of 4-Amino-3,5-dichloropyridine, a critical intermediate in the synthesis of pharmaceuticals, including the PDE4 inhibitor roflumilast.[1] The protocols and methodologies detailed herein are designed for researchers, chemists, and process development professionals aiming to achieve high purity and optimal crystal morphology. We will delve into the foundational principles of solvent selection, provide step-by-step protocols for both solvent screening and bulk recrystallization, and offer a robust troubleshooting guide to address common challenges. This document is structured to provide not just a set of instructions, but a framework for rational decision-making in the purification of this important compound.

Introduction: The Critical Role of Purity

4-Amino-3,5-dichloropyridine serves as a fundamental building block in the synthesis of complex, biologically active molecules.[1] Its molecular structure, featuring a pyridine ring with both an amino group and chlorine substituents, makes it a versatile reagent. However, the synthetic routes to this compound can often yield impurities, such as unreacted starting materials (e.g., 4-aminopyridine) and various chlorinated pyridine derivatives.[2] These impurities can have a detrimental impact on downstream reactions and the final product's efficacy and safety profile.

Crystallization is a powerful and scalable technique for the purification of solid compounds, leveraging differences in solubility between the target molecule and its impurities. A well-designed crystallization process can effectively remove these unwanted byproducts, yielding 4-Amino-3,5-dichloropyridine with the high purity (typically ≥98.0% by HPLC) required for pharmaceutical applications.[1][2]

The Science of Solvent Selection: A Predictive Approach

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent for 4-Amino-3,5-dichloropyridine should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the crude material.

  • Low solubility at ambient or sub-ambient temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with 4-Amino-3,5-dichloropyridine.

  • Volatility: The solvent should be easily removable from the final crystalline product.

  • Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

Based on available data and chemical principles, water and methanol have been identified as effective solvents for the recrystallization of 4-Amino-3,5-dichloropyridine.[2] The pyridine nitrogen and the amino group can participate in hydrogen bonding with protic solvents like water and methanol, contributing to solubility.

While precise quantitative solubility data for 4-Amino-3,5-dichloropyridine across a wide range of solvents is not extensively published, a qualitative assessment based on its structure and data from related compounds can guide our selection.

Table 1: Predicted Solubility of 4-Amino-3,5-dichloropyridine in Common Solvents

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureRationale and Comments
WaterLowHighExcellent candidate for recrystallization. The polarity of water and its ability to form hydrogen bonds facilitates dissolution at higher temperatures.[2][3]
MethanolLow to ModerateHighAnother strong candidate. Its lower boiling point compared to water can be advantageous for solvent removal.[2]
EthanolModerateHighMay be a suitable solvent, but its higher solvency at room temperature might lead to lower yields compared to water or methanol.
IsopropanolModerateHighSimilar to ethanol, could be a viable option, but yield may be a concern.
AcetoneModerate to HighVery HighLikely to be too good of a solvent at room temperature, making significant product recovery challenging.
Ethyl AcetateLow to ModerateModerateMay not provide a wide enough solubility differential between hot and cold conditions for efficient recrystallization.
TolueneVery LowLowUnlikely to be a suitable solvent due to the polar nature of 4-Amino-3,5-dichloropyridine.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening experiment is essential to confirm the optimal solvent or solvent system for your specific batch of crude material.

Materials:

  • Crude 4-Amino-3,5-dichloropyridine

  • Selection of test solvents (e.g., deionized water, methanol, ethanol, isopropanol, ethyl acetate)

  • Small test tubes or vials

  • Hot plate or water bath

  • Ice bath

  • Glass stirring rod

Procedure:

  • Initial Solubility Test: Place approximately 20-30 mg of crude 4-Amino-3,5-dichloropyridine into several separate test tubes.

  • Room Temperature Assessment: To each test tube, add a few drops of a different solvent and agitate. Observe the solubility at room temperature. An ideal solvent will show poor solubility.[2]

  • Elevated Temperature Assessment: For the solvents that showed poor solubility at room temperature, gently heat the test tubes. Continue to add the solvent dropwise with heating until the solid completely dissolves. A good solvent will fully dissolve the compound upon heating.[2]

  • Cooling and Crystal Formation: Allow the test tubes with dissolved solid to cool slowly to room temperature. Subsequently, place them in an ice bath to induce further crystallization.[2]

  • Observation and Selection: Observe the quantity and quality of the crystals formed. The solvent that yields a significant amount of well-formed crystals is the most suitable candidate for the bulk recrystallization.

Protocol 2: Bulk Recrystallization from an Aqueous System

This protocol is based on a documented procedure for the crystallization of 4-Amino-3,5-dichloropyridine from water.[3][4]

Materials:

  • Crude 4-Amino-3,5-dichloropyridine

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude 4-Amino-3,5-dichloropyridine into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of deionized water.

  • Heating: Heat the mixture on a hot plate with continuous stirring. Add small portions of hot deionized water until the solid is completely dissolved.[2] A documented example uses heating to 353 K (80 °C).[3][4] It is crucial to avoid adding an excess of water to ensure the solution is saturated.

  • Slow Cooling: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals and to prevent the trapping of impurities.[2]

  • Maximizing Yield: After the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. The final product should be a white, crystalline solid.

Visualization of the Crystallization Workflow

CrystallizationWorkflow Crude Crude 4-Amino-3,5- dichloropyridine Solvent Add Minimal Hot Solvent (e.g., Water) Crude->Solvent Dissolution Complete Dissolution (Saturated Solution) Solvent->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling IceBath Ice Bath (Maximize Precipitation) Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing MotherLiquor Mother Liquor (Contains Impurities) Filtration->MotherLiquor Separation Drying Drying Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the recrystallization of 4-Amino-3,5-dichloropyridine.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was added).The presence of impurities is inhibiting crystallization.Evaporate some of the solvent to increase the concentration.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-Amino-3,5-dichloropyridine.[2]
"Oiling Out" (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.The compound is too soluble in the chosen solvent, even at low temperatures.Add a co-solvent (anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify with a few drops of the original solvent.Choose a solvent with a lower boiling point.[2]
Low Yield of Recovered Crystals An excessive amount of solvent was used.The solution was not cooled sufficiently.Premature crystallization during hot filtration (if performed).Use the minimum amount of hot solvent necessary for complete dissolution.Ensure the solution is thoroughly cooled in an ice bath.Consider recovering a second crop of crystals by evaporating some of the solvent from the mother liquor.[2]
Low Purity After Recrystallization Inappropriate solvent selection.The solution was cooled too quickly, leading to the trapping of impurities.Insufficient washing of the collected crystals.Perform a thorough solvent screen.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Wash the crystals with a small amount of ice-cold recrystallization solvent.[2]

Purity Assessment

The purity of 4-Amino-3,5-dichloropyridine before and after recrystallization should be assessed to validate the effectiveness of the purification process.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis, providing precise data on the percentage of the main component and any impurities present.[2]

  • Melting Point Analysis: Pure 4-Amino-3,5-dichloropyridine has a distinct melting point of approximately 162-164°C.[2] A broad or depressed melting point range is indicative of the presence of impurities.

Conclusion

The crystallization of 4-Amino-3,5-dichloropyridine is a crucial step in ensuring its suitability for pharmaceutical synthesis. By understanding the principles of solvent selection and carefully controlling the crystallization parameters of temperature and cooling rate, researchers can consistently achieve high purity and yield. The protocols and troubleshooting guide provided in this application note offer a robust framework for the successful purification of this important chemical intermediate.

References

Application Notes and Protocols for the Derivatization of 4-Amino-3,5-dichloropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-3,5-dichloropyridine Scaffold

In the landscape of modern medicinal chemistry, the 4-amino-3,5-dichloropyridine (ADCP) scaffold has emerged as a privileged starting material for the synthesis of a diverse array of biologically active molecules.[1][2][3] Its intrinsic chemical features—a nucleophilic amino group and two electrophilic carbon-chlorine bonds on an electron-deficient pyridine ring—provide a versatile platform for molecular elaboration.[2] The strategic placement of the chlorine atoms at the 3- and 5-positions allows for selective functionalization through various cross-coupling reactions, enabling the systematic exploration of chemical space to optimize pharmacological properties.

This guide provides an in-depth analysis of key derivatization strategies for 4-amino-3,5-dichloropyridine, supported by detailed, field-proven protocols. We will explore the causality behind experimental choices, address common challenges such as regioselectivity, and showcase the application of these methods in the discovery of potent therapeutic agents for a range of diseases, including inflammatory conditions, cancer, and infectious diseases.[4][5]

Core Physicochemical Properties of 4-Amino-3,5-dichloropyridine

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 22889-78-7[1]
Molecular Formula C₅H₄Cl₂N₂[6]
Molecular Weight 163.01 g/mol [6]
Appearance White to off-white needle-like crystalline solid[7]
Melting Point 158-162 °C[7]
Boiling Point 250.8 °C[7]
Purity (Typical) ≥98.0% (HPLC)[7]

Key Derivatization Strategies and Protocols

The two chlorine atoms on the ADCP ring are amenable to displacement via transition-metal-catalyzed cross-coupling reactions. This section details protocols for three of the most powerful and widely used transformations: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and Sonogashira C-C bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the dichloropyridine scaffold and various aryl or vinyl boronic acids or esters. This reaction is fundamental for building biaryl structures, a common motif in kinase inhibitors and other targeted therapies.

Causality of Protocol Choices:

  • Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand is critical for both reactivity and regioselectivity. Bulky, electron-rich ligands such as SPhos and XPhos are often effective for coupling with less reactive aryl chlorides.

  • Base: A base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents 1. Add ADCP, Boronic Acid, and Base to Oven-Dried Schlenk Flask add_solvents 3. Add Bulk Anhydrous Dioxane and Degassed Water to Flask reagents->add_solvents Under Inert Atmosphere catalyst_premix 2. Prepare Catalyst Premix: Pd(OAc)₂ + SPhos in Anhydrous Dioxane add_catalyst 4. Add Catalyst Premix via Syringe catalyst_premix->add_catalyst add_solvents->add_catalyst degas 5. Degas Mixture with Inert Gas (15-20 min) add_catalyst->degas heat 6. Heat Reaction to 100 °C with Vigorous Stirring degas->heat monitor 7. Monitor Progress by TLC/LC-MS heat->monitor quench 8. Cool and Quench with Water monitor->quench Upon Completion extract 9. Extract with Organic Solvent quench->extract purify 10. Purify by Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling of ADCP.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-amino-3,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • To the Schlenk flask, add the bulk of the anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 dioxane/water mixture).

  • Add the catalyst premix to the reaction mixture via syringe.

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the chloro-positions of ADCP. This is particularly useful for modulating solubility, basicity, and hydrogen-bonding interactions of a drug candidate.

Causality of Protocol Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands like SPhos or BrettPhos often being highly effective for coupling aryl chlorides. The use of pre-catalysts like BrettPhos Pd G4 can simplify the reaction setup.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.

  • Solvent: Anhydrous, non-protic solvents like toluene or tert-butanol are essential to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reagent Preparation (In Glovebox) cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents 1. To Oven-Dried Schlenk Tube Add: Pd₂(dba)₃, Ligand (e.g., SPhos), and NaOtBu add_substrates 2. Add ADCP and Amine Coupling Partner reagents->add_substrates add_solvent 3. Add Anhydrous, Degassed Solvent (e.g., Toluene) add_substrates->add_solvent seal_heat 4. Seal Tube and Heat to 100 °C with Vigorous Stirring add_solvent->seal_heat monitor 5. Monitor Progress by TLC/LC-MS seal_heat->monitor quench 6. Cool and Quench with Sat. aq. NH₄Cl monitor->quench Upon Completion extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Column Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination of ADCP.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add 4-amino-3,5-dichloropyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyridine ring. Alkynyl groups are valuable in drug discovery as they can act as rigid linkers, participate in further click chemistry reactions, or serve as bioisosteres for other functional groups.

Causality of Protocol Choices:

  • Catalyst System: This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add 4-amino-3,5-dichloropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Addressing the Challenge of Regioselectivity

A key challenge in the derivatization of 3,5-dichloropyridines is achieving regioselectivity, as the electronic and steric environments of the two C-Cl bonds are similar. While mono-functionalization can be achieved by controlling stoichiometry, selective reaction at one position over the other often requires careful optimization of reaction conditions.

Key Factors Influencing Regioselectivity:

  • Ligand Choice: The steric bulk and electronic properties of the phosphine ligand in palladium-catalyzed reactions can be the most critical factor. For instance, in related dichloropyridazines, electron-deficient bidentate ligands like dppf can favor reaction at one position, while electron-rich monodentate ligands like Qphos can favor the other. A systematic ligand screening is highly recommended to achieve the desired regioselectivity.

  • Reaction Temperature and Time: Lowering the reaction temperature or shortening the reaction time can sometimes favor the more reactive site, leading to higher selectivity for the mono-substituted product.

  • Substrate Control: The presence of other substituents on the pyridine ring or the coupling partner can introduce steric or electronic biases that direct the reaction to a specific position.

Applications in Drug Discovery: From Scaffolds to Candidates

The derivatization of 4-amino-3,5-dichloropyridine has led to the discovery and development of several important therapeutic agents.

Phosphodiesterase-4 (PDE4) Inhibitors

The 3,5-dichloropyridine moiety is a critical pharmacophore for potent PDE4 inhibitors, which are used to treat inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[8][9]

  • Roflumilast: This approved drug for severe COPD is synthesized using 4-amino-3,5-dichloropyridine as a key intermediate.[8][9] The synthesis involves the acylation of the 4-amino group with an activated benzoic acid derivative.[4]

Synthesis Scheme of Roflumilast

cluster_activation Activation cluster_anion_formation Anion Formation cluster_coupling Coupling benzoic_acid 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid acid_chloride Acid Chloride Derivative benzoic_acid->acid_chloride SOCl₂ or Pivaloyl Chloride roflumilast Roflumilast acid_chloride->roflumilast adcp 4-Amino-3,5-dichloropyridine (ADCP) adcp_anion ADCP Anion (Potassium Salt) adcp->adcp_anion KOtBu in DMF adcp_anion->roflumilast

Caption: Key steps in the synthesis of Roflumilast from ADCP.

  • SCH 351591: A novel, potent, and selective PDE4 inhibitor that also features the 3,5-dichloropyridine N-oxide moiety, highlighting the importance of this scaffold in the development of next-generation anti-inflammatory agents.

Antimicrobial and Anticancer Agents

Derivatives of 4-amino-3,5-dichloropyridine have shown promise as both antimicrobial and anticancer agents.[4][5]

  • Antimicrobial Activity: The parent compound, 4-amino-3,5-dichloropyridine, has demonstrated in vitro activity against various Gram-negative bacteria, including Salmonella typhimurium, Escherichia coli, and Klebsiella pneumoniae, as well as Mycobacterium tuberculosis.[6] This provides a strong rationale for synthesizing derivatives to enhance potency and spectrum of activity.

  • Anticancer Potential: The scaffold is being explored for the development of novel kinase inhibitors and other anticancer drugs.[10] For example, novel pyridine-based compounds have been synthesized and shown to act as potent PIM-1 kinase inhibitors, inducing apoptosis in breast cancer cell lines with IC₅₀ values in the nanomolar range.[11] While not directly derived from ADCP in this specific study, it highlights the potential of the substituted aminopyridine core in oncology. Similarly, other studies have reported on imamine-1,3,5-triazine derivatives with potent anti-proliferative activity against breast cancer cells, with IC₅₀ values in the low micromolar range.[12]

Conclusion and Future Perspectives

4-Amino-3,5-dichloropyridine is a cornerstone building block for drug discovery, offering a robust and versatile platform for generating novel chemical entities. The derivatization strategies outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provide reliable and scalable methods for exploring the structure-activity relationships of this privileged scaffold. The successful development of Roflumilast and the promising preclinical data for other derivatives in oncology and infectious diseases underscore the continued importance of 4-amino-3,5-dichloropyridine in the quest for new and effective medicines. Future work will likely focus on developing more regioselective coupling methods and expanding the application of this scaffold to new biological targets.

References

The Strategic Role of 4-Amino-3,5-dichloropyridine in the Rational Design of Potent Phosphodiesterase-4 (PDE4) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting cAMP Signaling through PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a superfamily of enzymes responsible for the specific hydrolysis of the second messenger, cyclic adenosine monophosphate (cAMP).[1] The degradation of cAMP to AMP terminates its signaling cascade, which is pivotal in regulating a plethora of cellular processes, particularly inflammatory responses.[2] Consequently, the inhibition of PDE4 has emerged as a compelling therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn modulates the transcription of numerous genes, ultimately resulting in a potent anti-inflammatory effect.[2]

Within the landscape of medicinal chemistry, the 4-Amino-3,5-dichloropyridine scaffold has been identified as a critical pharmacophore in the development of potent and selective PDE4 inhibitors.[3] Its unique electronic and structural features provide a robust platform for designing molecules that can effectively interact with the active site of the PDE4 enzyme. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the pivotal role of 4-Amino-3,5-dichloropyridine in the synthesis of PDE4 inhibitors, the underlying structure-activity relationships, and detailed protocols for their synthesis and biological evaluation.

The 4-Amino-3,5-dichloropyridine Scaffold: A Privileged Fragment for PDE4 Inhibition

The 4-Amino-3,5-dichloropyridine moiety is a cornerstone in the architecture of several potent PDE4 inhibitors, most notably Roflumilast, a marketed drug for the treatment of severe COPD.[4] The rationale for its prevalence in PDE4 inhibitor design is rooted in its ability to engage in key interactions within the enzyme's active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorine atoms can form halogen bonds or engage in other non-covalent interactions, contributing to the overall binding affinity and selectivity of the inhibitor.[5] Furthermore, the amino group at the 4-position serves as a crucial synthetic handle, allowing for the covalent attachment of various side chains that can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.[6]

Chemical and Physical Properties

4-Amino-3,5-dichloropyridine (CAS No. 22889-78-7) presents as a white, needle-like crystalline solid with a molecular formula of C5H4Cl2N2 and a molecular weight of 163.005 g/mol . It has a melting point in the range of 158-162°C and a boiling point of 250.8°C.[4] Its purity, typically assessed by High-Performance Liquid Chromatography (HPLC), is critical for its successful application in pharmaceutical synthesis, with a standard of ≥98.0% being common.[4]

Synthetic Protocol: Preparation of Roflumilast from 4-Amino-3,5-dichloropyridine

The synthesis of Roflumilast provides an exemplary case study for the application of 4-Amino-3,5-dichloropyridine in PDE4 inhibitor development. The core of the synthesis is an amide bond formation between 4-Amino-3,5-dichloropyridine and a substituted benzoic acid derivative. The following protocol outlines a common synthetic route.

Step 1: Activation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The carboxylic acid is first activated to facilitate the subsequent nucleophilic attack by the amino group of 4-Amino-3,5-dichloropyridine. A common method is the conversion to an acid chloride.

Reagents and Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in anhydrous toluene.

  • Add 1.5-2.0 equivalents of thionyl chloride dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride. This product is often used in the next step without further purification.[7]

Step 2: Amide Coupling with 4-Amino-3,5-dichloropyridine

The activated acid chloride is then coupled with 4-Amino-3,5-dichloropyridine in the presence of a base to yield Roflumilast.

Reagents and Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (from Step 1)

  • 4-Amino-3,5-dichloropyridine

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Ice bath

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of 4-Amino-3,5-dichloropyridine in anhydrous THF.[8]

  • Add 2.2 equivalents of sodium hydride portion-wise at 0°C (ice bath).[9] Allow the mixture to stir at this temperature for 30 minutes.

  • Dissolve the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride from Step 1 in anhydrous THF and add it dropwise to the suspension of the deprotonated 4-Amino-3,5-dichloropyridine at 0°C.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.[8]

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Roflumilast.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Roflumilast.[4]

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling Benzoic_Acid 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Acid_Chloride 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoyl chloride Benzoic_Acid->Acid_Chloride Activation SOCl2 SOCl2 SOCl2->Acid_Chloride Roflumilast Roflumilast Acid_Chloride->Roflumilast Amino_Pyridine 4-Amino-3,5-dichloropyridine Amino_Pyridine->Roflumilast Coupling Base NaH or KOtBu Base->Roflumilast G A Prepare Reagents: - PDE4 Enzyme - FAM-cAMP - Test Compounds - Assay Buffer B Dispense 5 µL of Test Compound or Control to 384-well plate A->B C Add 5 µL of diluted PDE4 Enzyme (or buffer for no-enzyme control) B->C D Incubate for 10 minutes at room temperature C->D E Initiate reaction by adding 10 µL of FAM-cAMP substrate D->E F Incubate for 60 minutes at room temperature E->F G Stop reaction and initiate detection by adding 10 µL of Binding Agent F->G H Incubate for 60 minutes at room temperature (protected from light) G->H I Measure Fluorescence Polarization H->I J Data Analysis: Calculate % Inhibition and IC50 I->J

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3,5-dichloropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-3,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting solutions for the recrystallization of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like roflumilast, the purity of 4-Amino-3,5-dichloropyridine is paramount.[1][2] This document provides a comprehensive resource to achieve the high purity required for downstream applications.

Principles of Recrystallization: A Foundational Overview

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[3][4] The core principle is that the solubility of most solids in a solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3][4][5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble.[4]

The success of this technique hinges on the careful selection of a solvent system and precise control over the cooling process. Slow cooling is generally preferred as it facilitates the growth of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[3][6]

Experimental Protocol: Recrystallization of 4-Amino-3,5-dichloropyridine

This section provides a detailed, step-by-step methodology for the purification of 4-Amino-3,5-dichloropyridine.

Materials and Equipment:
  • Crude 4-Amino-3,5-dichloropyridine

  • Selected recrystallization solvent (e.g., methanol, water)[7]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:
  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve 4-Amino-3,5-dichloropyridine well at high temperatures and poorly at low temperatures.[7] Water and methanol have been reported as effective solvents.[7][8][9] A small-scale solvent screening is recommended to determine the optimal solvent for your specific batch of crude material.[7]

  • Dissolution: Place the crude 4-Amino-3,5-dichloropyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good crystal yield.[6][10]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.[6] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4][10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying, placing them in a drying oven at a temperature well below the compound's melting point, or using a vacuum desiccator.[4]

  • Purity Assessment: The purity of the recrystallized 4-Amino-3,5-dichloropyridine can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring its melting point.[7] Pure 4-Amino-3,5-dichloropyridine has a melting point in the range of 158-164°C.[1][2][7][11] A sharp melting point within this range is indicative of high purity, while a broad or depressed melting point suggests the presence of impurities.[7]

Solvent Selection Guide:
SolventSolubility at Room TemperatureSolubility at Elevated TemperatureComments
Water PoorGoodHas been successfully used for growing single crystals.[8][9] A good choice for polar impurities.
Methanol SlightGoodOften a good starting point for aromatic amines.[7][11] Can be effective for separating from less polar impurities.
Ethanol SlightGoodSimilar to methanol, can be a viable option.[7]
Ethyl Acetate SlightModerateMay be suitable, but a solvent screen is recommended.[7]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-Amino-3,5-dichloropyridine in a question-and-answer format.

dot

TroubleshootingWorkflow cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution P1 No Crystals Form Upon Cooling C1 Solution is not sufficiently saturated | Impurities inhibiting crystallization P1->C1 is caused by P2 Oiling Out Occurs C2 Solution is too concentrated | Cooling too quickly P2->C2 is caused by P3 Low Yield of Recovered Crystals C3 Excessive solvent used | Premature crystallization during hot filtration | Incomplete transfer of crystals P3->C3 is caused by P4 Low Purity After Recrystallization C4 Inappropriate solvent choice | Cooling too quickly, trapping impurities | Insufficient washing of crystals P4->C4 is caused by S1 Evaporate some solvent to increase concentration | Induce crystallization (scratching, seed crystal) | Cool to a lower temperature C1->S1 address with S2 Add a small amount of additional hot solvent | Slow down the cooling process | Use a seed crystal C2->S2 address with S3 Use the minimum amount of hot solvent | Reheat and redissolve, then cool slowly | Ensure all crystals are transferred and washed with minimal cold solvent C3->S3 address with S4 Perform a solvent screen to find a better solvent | Allow for slow cooling to room temperature before using an ice bath | Wash crystals with ice-cold solvent C4->S4 address with

Caption: Troubleshooting workflow for recrystallization.

Q1: No crystals are forming even after cooling in an ice bath. What should I do?

A1: This is a common issue that typically arises from the solution not being sufficiently saturated or the presence of impurities inhibiting crystallization.[7]

  • Increase Concentration: You may have used too much solvent. Try evaporating some of the solvent by gently heating the solution to increase the concentration of 4-Amino-3,5-dichloropyridine.[6][7][12]

  • Induce Crystallization: If the solution is saturated, you can try to induce crystallization. Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[6][7][12] Alternatively, adding a "seed crystal" of pure 4-Amino-3,5-dichloropyridine can initiate crystallization.[7][12][13]

  • Lower Temperature: If scratching or seeding does not work, you could try cooling the solution to an even lower temperature, for example, using a dry ice/acetone bath. However, be aware that very rapid cooling at very low temperatures can sometimes lead to the precipitation of impurities as well.[7]

Q2: My compound is separating as an oil instead of forming crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.[13][14]

  • Reduce Supersaturation: Oiling out is often a result of the solution being too concentrated or cooled too quickly. Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Down Cooling: Allow the solution to cool much more slowly. Let it stand at room temperature undisturbed for a longer period before moving it to an ice bath.[13]

  • Use a Seed Crystal: Adding a seed crystal just as the solution starts to become cloudy can encourage the formation of a crystalline lattice instead of an oil.[13]

Q3: My recovery yield is very low. How can I improve it?

A3: A low yield can be due to several factors. A successful recrystallization typically aims for a yield of 70-90%.[7]

  • Minimize Solvent Usage: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7][10] Always use the minimum amount of boiling solvent necessary to dissolve the crude product.[10]

  • Prevent Premature Crystallization: If you performed a hot filtration, premature crystallization on the filter paper or in the funnel can lead to product loss. Ensure your filtration apparatus is pre-heated.

  • Thorough Transfers: Ensure all crystals are quantitatively transferred from the flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help.

  • Avoid Excessive Washing: While washing the collected crystals is important, using too much wash solvent or a solvent that is not sufficiently cold will redissolve some of your product.[10]

Q4: The purity of my compound did not improve significantly after recrystallization. What went wrong?

A4: Low purity after recrystallization can be frustrating and points to a few potential issues.

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the specific impurities present in your crude material. It might be dissolving the impurities at low temperatures or have similar solubility characteristics for both the product and the impurities. A thorough solvent screening is recommended.[7]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[6][7] A slower cooling rate allows for the selective crystallization of the desired compound.

  • Insufficient Washing: Failure to adequately wash the collected crystals can leave behind mother liquor, which is rich in impurities, on the crystal surfaces.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 4-Amino-3,5-dichloropyridine?

A1: Common impurities can include unreacted starting materials like 4-aminopyridine, and byproducts from the chlorination reaction, such as other chlorinated pyridine isomers.[7] Residual solvents from the synthesis may also be present.[7]

Q2: How is the purity of 4-Amino-3,5-dichloropyridine typically determined?

A2: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantifying the purity of 4-Amino-3,5-dichloropyridine.[1][7] Melting point analysis also provides a qualitative measure of purity; a sharp melting point range close to the literature value suggests high purity.[7]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective, especially when a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: What is the expected appearance of pure 4-Amino-3,5-dichloropyridine?

A4: Pure 4-Amino-3,5-dichloropyridine typically appears as white to off-white or cream-colored needle-like crystals or powder.[1][2][15]

Q5: What safety precautions should I take when working with 4-Amino-3,5-dichloropyridine and the solvents?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 4-Amino-3,5-dichloropyridine and all solvents used for specific handling and disposal instructions. Many organic solvents are flammable and should be heated using a steam bath or a heating mantle, not an open flame.

References

Technical Support Center: 4-Amino-3,5-dichloropyridine - Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-dichloropyridine (CAS 22889-78-7). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this critical chemical intermediate. Adherence to proper handling and storage protocols is paramount to ensure its integrity and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Amino-3,5-dichloropyridine?

To maintain its long-term stability and purity, 4-Amino-3,5-dichloropyridine should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the container tightly sealed and, for optimal stability, to store it under an inert atmosphere such as nitrogen or argon.[3] While room temperature storage is acceptable for short periods, for long-term storage, refrigeration at 2-8°C is recommended.[4]

Q2: Is 4-Amino-3,5-dichloropyridine sensitive to air or moisture?

Yes, there are indications that this compound can be air-sensitive.[2] Exposure to air and moisture can potentially lead to degradation over time.[1] Therefore, it is crucial to minimize its exposure to the atmosphere. After use, the container should be promptly and securely sealed. For particularly sensitive applications, handling in a glovebox or under a stream of inert gas is advisable.

Q3: What are the visual signs of potential degradation of 4-Amino-3,5-dichloropyridine?

Pure 4-Amino-3,5-dichloropyridine is typically a white to off-white or pale beige crystalline solid.[4][5] Any significant change in color, such as yellowing or browning, or a change in its physical state, like clumping or the appearance of an oily residue, may indicate degradation or contamination. A broad or depressed melting point range compared to the specification (typically around 162-164°C) is also a strong indicator of impurity.[4]

Q4: What are the common impurities found in 4-Amino-3,5-dichloropyridine?

Common impurities can originate from the synthetic process and may include unreacted starting materials, such as 4-aminopyridine, and side-products from the chlorination reaction.[2] These can include isomers with different chlorine substitution patterns on the pyridine ring.[2] Depending on the manufacturing process, residual solvents may also be present.[2]

Q5: How can I assess the purity of my 4-Amino-3,5-dichloropyridine sample?

High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for accurately determining the purity of 4-Amino-3,5-dichloropyridine.[4][5] Additionally, observing the melting point can provide a qualitative assessment of purity; a sharp melting point within the expected range suggests high purity.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or Poor Results in Downstream Reactions

Potential Cause A: Degradation of 4-Amino-3,5-dichloropyridine

  • Causality: If the compound has been stored improperly (e.g., exposed to light, air, or high temperatures), it may have degraded, leading to a lower concentration of the active starting material and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Visual Inspection: Check the material for any changes in color or appearance as described in the FAQs.

    • Purity Analysis: Re-analyze the purity of your starting material using HPLC. Compare the chromatogram to a reference standard or a previously obtained chromatogram of a fresh, pure sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Consider Potential Degradants: While specific degradation pathways for 4-Amino-3,5-dichloropyridine are not extensively documented, related compounds like other chloropyridines are known to undergo photodegradation. It is also a known degradation product of the drug Roflumilast, forming from the hydrolysis of an amide bond under acidic, alkaline, or oxidative conditions.[1] This suggests that the amino group could be susceptible to oxidation or other reactions.

    • Solution: If degradation is confirmed, it is recommended to use a fresh, unopened batch of 4-Amino-3,5-dichloropyridine for your experiments.

Potential Cause B: Presence of Impurities

  • Causality: The presence of synthetic impurities, such as isomers or unreacted starting materials, can interfere with your reaction, leading to side products or lower yields.[2]

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Check the CoA of your batch for the specified purity and the methods used for its determination.

    • Analytical Characterization: If you suspect impurities not listed on the CoA, techniques like HPLC-MS can be used to identify their molecular weights and potentially their structures.

    • Purification: If the purity is found to be insufficient for your application, the material can be purified by recrystallization. Water and methanol have been reported as effective solvents for this purpose.[2] A solvent screen is recommended to find the optimal conditions for your specific batch.[2]

Issue 2: Difficulty in Dissolving the Compound

Potential Cause: Incorrect Solvent Choice

  • Causality: 4-Amino-3,5-dichloropyridine, like many organic compounds, has specific solubility characteristics.

  • Troubleshooting Steps:

    • Solvent Screening: For recrystallization purposes, an ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.[2] Small-scale solubility tests with solvents like methanol, ethanol, and ethyl acetate can help identify a suitable solvent system.[2]

    • Published Data: A study on the crystallization of 4-Amino-3,5-dichloropyridine reported dissolving it in water by warming over a water bath.[5] Another source mentions methanol as a suitable solvent for recrystallization.[2]

    • For Reactions: The choice of solvent will be dictated by the reaction conditions. Ensure the chosen solvent is anhydrous if the reaction is moisture-sensitive.

Data Summary and Protocols

Storage Conditions Summary
ConditionRecommendationRationale
Temperature 2-8°C for long-term storage.[4] Room temperature for short-term.To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[3]To prevent potential air-sensitive degradation.
Light Protect from light.To prevent photodegradation.
Moisture Keep container tightly sealed in a dry place.To prevent hydrolysis and clumping.
Experimental Protocol: Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific instrumentation and sample.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile and water is a common starting point for reversed-phase chromatography of such compounds. The exact ratio should be optimized.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of a trusted 4-Amino-3,5-dichloropyridine reference standard and dissolve it in the mobile phase to a known concentration.

  • Preparation of Sample Solution:

    • Prepare your sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength, typically in the UV range.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention times and peak areas to determine the purity of your sample. The appearance of significant secondary peaks may indicate impurities or degradation.

Visualizations

Troubleshooting Logic for Stability Issues

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Air, Moisture) start->check_storage visual_inspect Visually Inspect Compound (Color, Appearance) check_storage->visual_inspect improper_storage Improper Storage Identified check_storage->improper_storage Non-compliant purity_analysis Perform Purity Analysis (HPLC) visual_inspect->purity_analysis degradation_suspected Degradation or Impurities Suspected purity_analysis->degradation_suspected New peaks or changed appearance use_fresh Use a Fresh Batch of Compound purity_analysis->use_fresh Purity Confirmed Good improper_storage->use_fresh purify Consider Purification (e.g., Recrystallization) degradation_suspected->purify purify->use_fresh

Caption: Decision-making workflow for troubleshooting stability-related issues.

References

Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-3,5-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experimental work.

Introduction to the Synthesis

The synthesis of 4-Amino-3,5-dichloropyridine, a key building block in the pharmaceutical and agrochemical industries, most commonly involves the direct chlorination of 4-aminopyridine. A prevalent method utilizes a mixture of hydrogen peroxide and concentrated hydrochloric acid, which generates an in-situ electrophilic chlorine species. While seemingly straightforward, this reaction is often accompanied by the formation of various side products, leading to challenges in purification and reduced yields. This guide will address these common issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during the synthesis of 4-Amino-3,5-dichloropyridine.

Q1: Why is the yield of my 4-Amino-3,5-dichloropyridine synthesis unexpectedly low?

A1: Low yields can stem from several factors, often related to incomplete reaction or the formation of soluble byproducts.

  • Incomplete Reaction: The chlorination of 4-aminopyridine requires careful control of reaction parameters. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining in the reaction mixture. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][2]

  • Formation of Water-Soluble Byproducts: The acidic and oxidative conditions of the reaction can lead to the formation of more polar, water-soluble side products, such as 4-pyridone derivatives through hydrolysis.[3][4] These byproducts may be lost during the aqueous work-up, thus reducing the isolated yield of the desired product.

  • Suboptimal Work-up: The work-up procedure, particularly the basification step to precipitate the product, is critical. If the pH is not raised sufficiently, a portion of the 4-Amino-3,5-dichloropyridine may remain protonated and soluble in the aqueous phase.

Q2: My final product is a brownish or yellowish powder, not the expected white crystalline solid. What causes this discoloration?

A2: The formation of colored impurities is a common issue and is often indicative of oxidative side reactions.

  • Formation of Azo Compounds: The in-situ generation of oxidizing species can lead to the oxidative coupling of the starting material or product. One such byproduct is 4,4'-azopyridine, which is a colored compound.[3][5] The formation of such species is often favored by an excess of the oxidizing agent or elevated reaction temperatures.

  • Degradation of the Product: 4-aminopyridine and its chlorinated derivatives can be susceptible to degradation under harsh acidic and oxidative conditions, leading to the formation of complex, colored polymeric materials.

  • Presence of Nitro Compounds (if applicable): If the synthetic route involves nitration and subsequent reduction (a less common route for this specific compound but used for other aminopyridines), residual nitro-aromatic compounds can impart a yellow color to the final product.[3][4]

To address discoloration, purification by recrystallization, often with the use of activated charcoal, can be effective in removing colored impurities.[2]

Q3: My purified product shows multiple spots on TLC or multiple peaks in the HPLC analysis. What are these impurities?

A3: The presence of multiple spots or peaks indicates a mixture of compounds. Besides unreacted starting material, the most common impurities are other chlorinated pyridine derivatives.

  • Under-chlorination: Incomplete chlorination will result in the presence of mono-chlorinated byproducts, primarily 4-amino-3-chloropyridine. The amino group is an activating group, and the first chlorination occurs at one of the ortho positions (positions 3 or 5).

  • Over-chlorination: The use of excess chlorinating agent or prolonged reaction times can lead to the formation of trichlorinated byproducts, such as 4-amino-2,3,5-trichloropyridine.[6] The positions of further chlorination are dictated by the directing effects of the amino and existing chloro substituents.

  • Isomeric Byproducts: While the primary product is 4-Amino-3,5-dichloropyridine, small amounts of other dichlorinated isomers may form depending on the precise reaction conditions and the nature of the chlorinating species.

The separation of these closely related chlorinated pyridines can be challenging and often requires careful optimization of the purification method, such as fractional recrystallization or column chromatography.[1][7]

Common Impurity Potential Cause Mitigation Strategy
4-Aminopyridine (Starting Material)Incomplete reactionIncrease reaction time/temperature, ensure proper stoichiometry of reagents.
4-Amino-3-chloropyridineInsufficient chlorinating agentUse a slight excess of the chlorinating agent, monitor reaction to completion.
4-Amino-2,3,5-trichloropyridineExcess chlorinating agent, prolonged reactionCarefully control stoichiometry and reaction time.
4-Pyridone derivativesHydrolysis of the amino groupAvoid excessive heating during work-up in aqueous basic conditions.
4,4'-AzopyridineOxidative side reactionControl temperature and the rate of addition of the oxidizing agent.

Table 1: Common Impurities and Mitigation Strategies

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination of 4-aminopyridine with hydrogen peroxide and hydrochloric acid?

A1: The reaction of hydrogen peroxide with concentrated hydrochloric acid generates elemental chlorine (Cl₂) or a related electrophilic chlorine species in situ. The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the 4-position is a strong activating group and directs the incoming electrophile (chlorine) to the ortho positions (3 and 5). The pyridine nitrogen is protonated under the strongly acidic conditions, which deactivates the ring towards electrophilic attack. However, the powerful activating effect of the amino group overcomes this deactivation, allowing for chlorination to occur.

Q2: How does the regioselectivity of the chlorination lead to the formation of 4-Amino-3,5-dichloropyridine as the major product?

A2: The amino group at the 4-position strongly activates the ortho positions (3 and 5) and the para position (which is occupied by the nitrogen atom). Due to steric hindrance and the electronic deactivation of the positions adjacent to the protonated ring nitrogen, electrophilic attack is most favorable at the 3 and 5 positions. The first chlorination occurs at either the 3 or 5 position. The presence of the first chlorine atom, along with the still-activating amino group, directs the second chlorination to the remaining ortho position (5 or 3, respectively), leading to the desired 3,5-dichloro substitution pattern.

Q3: What are the best practices for the purification of 4-Amino-3,5-dichloropyridine?

A3: Recrystallization is the most common and effective method for purifying crude 4-Amino-3,5-dichloropyridine.[1]

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Water and methanol have been reported to be effective solvents for recrystallization.[1] A mixed solvent system, such as ethanol-hexane, can also be employed.[7] A solvent screen is recommended to find the optimal conditions for your specific impurity profile.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to ensure the solution is saturated. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered off. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction.[1][8] A reversed-phase C18 column with a UV detector is typically used. An isocratic mobile phase, for example, a mixture of acetonitrile and water, can be employed.[8] By comparing the peak areas of the starting material and the product over time, the reaction progress can be accurately tracked. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction progress.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine

This protocol is based on a commonly cited method and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized Water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminopyridine in concentrated hydrochloric acid with cooling in an ice bath.

  • Slowly add a 30% hydrogen peroxide solution dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully basify the reaction mixture by adding a concentrated sodium hydroxide solution dropwise, ensuring the temperature remains low. Adjust the pH to approximately 8-9 to precipitate the product.

  • Filter the resulting precipitate, wash it with cold deionized water, and dry it under vacuum to obtain the crude 4-Amino-3,5-dichloropyridine.

  • Purify the crude product by recrystallization from a suitable solvent, such as water or methanol.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the main synthetic route to 4-Amino-3,5-dichloropyridine and the key side reactions that can occur.

Synthesis_of_4_Amino_3_5_dichloropyridine SM 4-Aminopyridine (Starting Material) MonoChloro 4-Amino-3-chloropyridine (Under-chlorination) SM->MonoChloro + Cl+ Pyridone 4-Pyridone Derivative (Hydrolysis) SM->Pyridone H₂O, H⁺, Δ Azo 4,4'-Azopyridine (Oxidative Coupling) SM->Azo [O] Product 4-Amino-3,5-dichloropyridine (Desired Product) TriChloro 4-Amino-2,3,5-trichloropyridine (Over-chlorination) Product->TriChloro + Excess Cl+ MonoChloro->Product + Cl+

References

Technical Support Center: Crystallization of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the crystallization of 4-Amino-3,5-dichloropyridine (CAS 22889-78-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline material. As a critical intermediate in the synthesis of pharmaceuticals like Roflumilast, achieving optimal crystal form is paramount for downstream success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in both theoretical principles and practical laboratory experience.

Troubleshooting Guide for 4-Amino-3,5-dichloropyridine Crystallization

Crystallization is as much an art as a science. Below are common issues encountered during the crystallization of 4-Amino-3,5-dichloropyridine, their probable causes, and systematic solutions to guide you to a successful outcome.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
"Oiling Out" (Formation of a liquid/oil instead of solid crystals)1. High Solute Concentration: The concentration of the compound in the solvent is too high, exceeding the metastable zone width too rapidly. 2. Inappropriate Solvent Choice: The boiling point of the solvent may be close to or above the melting point of the solute-impurity mixture, causing it to melt before it can crystallize.[3] 3. Presence of Impurities: Certain impurities can depress the melting point of the mixture or interfere with lattice formation, promoting an oily state.[4]Solution 1: Adjust Concentration & Cooling.Dilute the Solution: Add a small amount of warm solvent to the oiled-out mixture to dissolve the oil, then allow it to cool more slowly. This slower approach to supersaturation is critical for orderly crystal growth. • Introduce a Seed Crystal: If available, add a seed crystal to the slightly cooled, clear solution to provide a template for nucleation. Solution 2: Solvent System Modification.Add an Anti-Solvent: To the hot solution, slowly add a miscible solvent in which 4-Amino-3,5-dichloropyridine is less soluble (an anti-solvent).[3][5] Add it dropwise until slight turbidity appears, then add a few drops of the original solvent to redissolve it. This lowers the overall solubility and can prevent oiling.[3] • Choose a Lower-Boiling Point Solvent: If the melting point of your crude material is low (pure 4-Amino-3,5-dichloropyridine melts at ~162-164°C), select a solvent with a lower boiling point.[3]
No Crystal Formation Upon Cooling 1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur. 2. Inhibition of Nucleation: Soluble impurities may be present that stabilize the compound in solution and prevent crystal formation.[3] 3. High Solubility at Low Temperature: The chosen solvent may still be too good a solvent even at reduced temperatures.Solution 1: Increase Supersaturation.Evaporate Solvent: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Be careful not to evaporate too much, which could lead to oiling out or impurity crashing. • Cool to a Lower Temperature: Move the flask from an ice bath to a dry ice/acetone bath. Note that very rapid cooling can trap impurities and lead to lower purity.[3] Solution 2: Induce Nucleation.Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic glass fragments provide nucleation sites. • Seeding: Add a single, pure crystal of 4-Amino-3,5-dichloropyridine to the cooled solution to initiate crystal growth.
Low Yield of Recovered Crystals 1. Excessive Solvent Usage: Too much solvent was used to dissolve the crude product, leaving a significant amount of the compound in the mother liquor even after cooling.[3] 2. Premature Crystallization during Hot Filtration: If a hot filtration step was performed to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. 3. Incomplete Cooling: The solution was not cooled for a sufficient amount of time or to a low enough temperature.Solution 1: Optimize Solvent Volume.Use Minimal Solvent: When dissolving the crude material, add the hot solvent in small portions until the solid just dissolves.[3] • Recover a Second Crop: Concentrate the mother liquor by evaporating some solvent and re-cooling to obtain a second batch of crystals. Be aware this crop may have lower purity. Solution 2: Improve Filtration Technique.Pre-heat Equipment: Warm the funnel and receiving flask before performing the hot filtration to prevent a sudden drop in temperature. Solution 3: Ensure Complete Precipitation.Maximize Cooling Time: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation.[3]
Low Purity After Recrystallization 1. Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] 2. Inappropriate Solvent: The chosen solvent may not effectively differentiate between the product and impurities (i.e., impurities are also insoluble in the cold solvent). 3. Insufficient Washing: The mother liquor, which contains dissolved impurities, was not adequately washed from the surface of the collected crystals.[3]Solution 1: Control Cooling Rate.Slow Cooling Protocol: Allow the solution to cool slowly to room temperature undisturbed. This allows for the selective incorporation of the desired molecules into the growing crystal lattice. Once at room temperature, then place it in an ice bath. Solution 2: Re-evaluate Solvent.Perform a Solvent Screen: Test a variety of solvents to find one where the compound has high solubility at high temperatures and very low solubility at low temperatures, while impurities remain soluble at low temperatures. Solution 3: Proper Washing Technique.Wash with Ice-Cold Solvent: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.[3]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the crystallization of 4-Amino-3,5-dichloropyridine.

G start Start Crystallization Protocol observe Observe Outcome After Cooling start->observe success Well-formed Crystals Obtained observe->success Success no_xtal No Crystals Formed observe->no_xtal Problem oil_out Oily Residue Formed ('Oiling Out') observe->oil_out Problem low_yield Low Yield of Crystals observe->low_yield Problem conc_sol Concentrate Solution (Evaporate Solvent) no_xtal->conc_sol induce_nuc Induce Nucleation (Seed/Scratch) no_xtal->induce_nuc dilute_reheat Dilute with Warm Solvent & Cool Slowly oil_out->dilute_reheat add_anti Add Anti-Solvent to Hot Solution oil_out->add_anti check_solvent_vol Review Solvent Volume (Use Less Next Time) low_yield->check_solvent_vol second_crop Concentrate Mother Liquor for 2nd Crop low_yield->second_crop conc_sol->observe Re-cool induce_nuc->observe Observe dilute_reheat->observe Re-cool add_anti->observe Re-cool

Caption: Troubleshooting logic for common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 4-Amino-3,5-dichloropyridine?

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For 4-Amino-3,5-dichloropyridine, water and methanol have been shown to be effective solvents.[3] A single-crystal X-ray diffraction study reported growing colorless crystals from a water solution by dissolving the compound at 353 K (80°C) and allowing it to cool slowly over several days.[6][7][8][9] Methanol is also cited as a good solvent for purification, particularly for the related N-oxide derivative.[10][11]

However, the optimal solvent is highly dependent on the impurity profile of your crude material. Therefore, performing a solvent screen is highly recommended.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude 4-Amino-3,5-dichloropyridine into several small test tubes.

  • To each tube, add a few drops of a different potential solvent (e.g., water, methanol, ethanol, ethyl acetate, acetone) at room temperature.[3] An ideal solvent will not dissolve the compound at this stage.[3]

  • For the tubes where the compound was poorly soluble, gently heat them. A good solvent will fully dissolve the compound upon heating.[3]

  • Cool the tubes that showed good solubility at high temperatures in an ice bath.

  • Observe the quantity and quality of the crystals formed. The solvent that yields a good recovery of well-formed crystals is the best candidate for a larger-scale recrystallization.[3]

Q2: What are the common impurities in crude 4-Amino-3,5-dichloropyridine and how do they affect crystallization?

Common impurities often include unreacted starting materials, such as 4-aminopyridine, and byproducts from the chlorination reaction, which could include isomers with different chlorine substitution patterns.[3] The presence of these impurities can inhibit nucleation, lead to the formation of oils instead of crystals, or become trapped in the crystal lattice, reducing the final purity.[3][4]

The molecular structure of 4-Amino-3,5-dichloropyridine facilitates strong intermolecular interactions, including N—H⋯N hydrogen bonding and offset π–π stacking, which are crucial for forming a stable crystal lattice.[6][7][8] Impurities can disrupt these specific interactions, thereby hindering the crystallization process.

Q3: How can I assess the purity of my material before and after crystallization?

Purity assessment is crucial to validate the success of your crystallization.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective and standard quantitative method for assessing the purity of 4-Amino-3,5-dichloropyridine.[1][3]

  • Melting Point Analysis: Pure 4-Amino-3,5-dichloropyridine has a distinct melting point of approximately 162-164°C.[3][10] A broad or depressed melting point range is a strong indicator of the presence of impurities.[3]

Q4: What is a typical recovery yield, and how can I maximize it?

A successful recrystallization should typically aim for a yield of 70-90%.[3] However, this is highly dependent on the initial purity of the crude material and the chosen technique. The primary trade-off in crystallization is between purity and yield. To maximize yield:

  • Use the minimum amount of hot solvent necessary for complete dissolution.[3]

  • Ensure the solution is thoroughly cooled for an adequate amount of time to maximize precipitation.[3]

  • Consider recovering a second crop of crystals from the mother liquor, but be sure to analyze its purity separately.[3]

Q5: Can pH influence the crystallization of this compound?

While 4-Amino-3,5-dichloropyridine is a neutral compound, its solubility can be influenced by pH due to the basicity of the amino group and the pyridine nitrogen. At low pH, these groups can become protonated, forming a salt that is typically much more soluble in aqueous media. This principle is critical in the purification of the related 4-Amino-3,5-dichloropyridine N-oxide, where pH is precisely controlled to precipitate the less basic N-oxide while keeping the more basic (and unreacted) 4-Amino-3,5-dichloropyridine dissolved as a salt.[4] Although not the primary method for crystallizing the title compound itself, understanding this pH-dependent solubility is crucial if your synthesis involves acidic or basic workup steps, as residual acid or base could affect crystallization from aqueous solutions.

References

How to avoid impurities in 4-Amino-3,5-dichloropyridine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Amino-3,5-dichloropyridine (4-ADCP). As a crucial intermediate in the development of pharmaceuticals, such as Roflumilast, and various agrochemicals, achieving high purity (typically ≥99%) is paramount for successful downstream applications.[1][2] Impurities generated during synthesis can compromise the efficacy, safety, and regulatory compliance of the final product.[1]

This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and eliminate common impurities in your 4-ADCP production.

Core Synthesis and Impurity Landscape

The most common industrial synthesis of 4-ADCP involves the nucleophilic aromatic substitution (SNAr) of 3,4,5-trichloropyridine with an ammonia source. While effective, this pathway is susceptible to several side reactions that can lead to a complex impurity profile. Understanding these pathways is the first step toward effective control.

Synthesis_Pathway TCP 3,4,5-Trichloropyridine Ammonia + NH₃ (or equivalent) ADCP 4-Amino-3,5-dichloropyridine (Desired Product) Ammonia->ADCP Nucleophilic Aromatic Substitution (SNAr)

Caption: Primary synthesis route for 4-Amino-3,5-dichloropyridine.

The primary challenge lies not in the main reaction itself, but in preventing the formation of closely related byproducts.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Common Impurity Pathways TCP 3,4,5-Trichloropyridine ADCP 4-Amino-3,5-dichloropyridine (Product) TCP->ADCP + NH₃ (Controlled) Hydrolysis 4-Hydroxy-3,5-dichloropyridine TCP->Hydrolysis + H₂O (Trace Moisture) Regioisomer Regioisomeric Amines (e.g., 3-Amino-4,5-dichloropyridine) TCP->Regioisomer + NH₃ (Poor Selectivity) OverAm Di-amino Byproducts ADCP->OverAm + Excess NH₃

Caption: Formation pathways for the desired product and common impurities.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis and purification in a practical question-and-answer format.

Q1: What are the most common impurities in 4-ADCP synthesis and what causes them?

A1: The most prevalent impurities are typically unreacted starting material (3,4,5-trichloropyridine), over-aminated byproducts, hydrolysis products, and regioisomers.

  • Unreacted Starting Material: Caused by incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.

  • Over-amination Products (Di- or Tri-amino pyridines): Result from the desired product (4-ADCP) reacting further with the aminating agent. This is a classic issue of poor stoichiometric control, where an excess of the amine is present.

  • Hydrolysis Products (e.g., 3,5-dichloro-4-hydroxypyridine): Formed when chloro-substituents react with trace water in the solvent or reagents, a reaction often accelerated by elevated temperatures.[3]

  • Regioisomeric Impurities: While the C-4 position is electronically activated for nucleophilic attack, side reactions at other positions (e.g., C-3 or C-5) can occur if reaction conditions are not optimized, leading to isomeric impurities that can be difficult to separate.[4][5][6]

Q2: My HPLC shows significant unreacted 3,4,5-trichloropyridine. How can I improve conversion?

A2: Low conversion is a kinetic issue. The electron-withdrawing properties of the chlorine atoms and the ring nitrogen facilitate nucleophilic attack, but conditions must be sufficient to overcome the activation energy.[7]

  • Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor impurity formation, as higher temperatures can sometimes favor side reactions.

  • Extend Reaction Time: Run time-course studies (e.g., analyzing aliquots at 2, 4, 8, and 16 hours) to determine the point of maximum conversion.

  • Check Reagent Stoichiometry: Ensure at least one molar equivalent of the aminating agent is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess risks over-amination.

Q3: How can I prevent the formation of di-amino byproducts?

A3: This is fundamentally an issue of controlling the concentration of the aminating agent.

  • Strict Stoichiometric Control: Use a precise molar ratio of your ammonia source to the 3,4,5-trichloropyridine substrate. Do not use a large excess.

  • Controlled Addition: Instead of adding the aminating agent all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-amination reaction and minimizing the chance for the product to react again.

Q4: I'm observing a byproduct with a mass corresponding to the replacement of a chlorine with a hydroxyl group. How do I stop this hydrolysis?

A4: Hydrolysis occurs due to the presence of water. Implementing rigorous anhydrous techniques is critical.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Toluene or DMF should be of a high-purity, low-water grade.

  • Dry Reagents and Glassware: Ensure all reagents are anhydrous and that glassware is oven-dried or flame-dried under vacuum before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q5: What is the most reliable method for purifying crude 4-ADCP to pharmaceutical grade (>99.5%)?

A5: Recrystallization is the most effective and scalable method for purifying crude 4-ADCP.[8] The key is selecting an appropriate solvent system where 4-ADCP is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Recommended Solvents: Methanol and water have proven effective.[8][9][10] A screening of other solvents like ethanol or ethyl acetate may also yield good results.[8]

  • Activated Charcoal: If your crude product is discolored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[11]

  • Column Chromatography: For removing very similar impurities or for small-scale, high-purity applications, silica gel column chromatography can be used, often with a solvent system like ethyl acetate/hexane.[12]

Q6: How can I accurately assess the purity of my material before and after purification?

A6: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment of 4-ADCP.[1][8][9] A reversed-phase C18 column is typically effective.

  • Melting Point Analysis: Pure 4-ADCP has a sharp melting point in the range of 162-164°C.[1][8][13] A broad or depressed melting point is a strong indicator of the presence of impurities.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify any residual starting materials or major byproducts.

Summary Tables and Workflows
Table 1: Troubleshooting Common Impurity Issues
Observed ProblemPotential Cause(s)Recommended Solutions
High level of starting material Incomplete reaction (low temp/short time), poor reagent mixing.Increase temperature, extend reaction time, ensure efficient stirring.
Presence of di-amino byproducts Excess aminating agent, poor concentration control.Use precise stoichiometry (≤1.1 eq. amine), add amine slowly over time.
Discolored product, oily consistency Presence of multiple impurities, degradation.Purify via recrystallization, possibly with an activated charcoal treatment.[11]
Low yield after purification Using too much recrystallization solvent, premature crystallization.Use the minimum amount of hot solvent for dissolution, pre-heat filtration funnels.[8]
Broad or low melting point Presence of residual impurities.Repeat recrystallization, consider column chromatography for final polishing.
Table 2: Recommended Solvents for Recrystallization
SolventProperties & Use CaseReference
Methanol Good for removing a range of organic impurities. Dissolves 4-ADCP well when hot, with good crystal recovery upon cooling.[9][11]
Water Effective and economical. 4-ADCP has good solubility in hot water and poor solubility in cold water.[8][10]
Ethanol Similar properties to methanol, can be a viable alternative.[8][12]
Ethyl Acetate Can be used in combination with a non-polar co-solvent like hexane for graded solubility.[8][12]

Troubleshooting & Purification Workflow

Troubleshooting_Workflow cluster_purify Purification Loop Start Crude 4-ADCP Product Analyze Analyze Purity (HPLC, MP) Start->Analyze CheckPurity Purity > 99%? Analyze->CheckPurity Recrystallize Recrystallize from Optimal Solvent (Protocol 2) CheckPurity->Recrystallize No End Pure 4-ADCP CheckPurity->End Yes FilterDry Filter and Dry Crystals Recrystallize->FilterDry FilterDry->Analyze Re-analyze

References

Technical Support Center: 4-Amino-3,5-dichloropyridine Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for handling reaction work-up procedures involving 4-Amino-3,5-dichloropyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. As a key intermediate in the synthesis of pharmaceuticals like Roflumilast, a selective PDE4 inhibitor for COPD treatment, mastering the purification of this compound is critical.[1][2]

The unique electronic and structural characteristics of 4-Amino-3,5-dichloropyridine, including the basicity of its amino group and pyridine nitrogen, as well as its coordination potential with metal catalysts, present specific challenges during reaction work-up.[3] This guide offers field-proven insights to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up of reactions involving 4-Amino-3,5-dichloropyridine.

Issue 1: Difficulty Removing Palladium Catalyst Residues

Scenario: After a Suzuki or Buchwald-Hartwig cross-coupling reaction, you observe a persistent orange, brown, or black coloration in your organic phase, and analysis (e.g., ICP-MS) confirms high levels of residual palladium.

Root Cause Analysis: The nitrogen atoms in both the pyridine ring and the exocyclic amino group of 4-Amino-3,5-dichloropyridine and its derivatives can act as strong ligands, forming stable, soluble complexes with palladium.[4] This chelation makes simple filtration or aqueous washes ineffective for removing the catalyst.

Step-by-Step Resolution:

  • Initial Filtration (for Heterogeneous Catalysts): If a solid-supported catalyst like Pd/C was used, perform a preliminary filtration through a pad of Celite®. This will remove the bulk of the catalyst.[5][6] For fine palladium black particles that may pass through Celite, a PTFE micron filter can be effective.[7]

  • Solvent Selection: Ensure your product is fully dissolved in a suitable organic solvent. Halogenated solvents are often effective.[6]

  • Scavenger Application:

    • Thiol-Based Scavengers: Add a silica- or polystyrene-bound thiol scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) to the solution. These have a high affinity for palladium.

    • Activated Carbon Treatment: As a cost-effective alternative, add activated carbon (5-10 wt% relative to the crude product) to the solution.[4][8]

  • Optimized Scavenging Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 24 hours.[4] Longer times and elevated temperatures can improve the efficiency of the scavenger.[4]

  • Final Filtration: Filter the mixture again through a fresh Celite pad to remove the scavenger-bound palladium or activated carbon.

  • Purity Assessment: Concentrate the filtrate and analyze the residue for palladium content to confirm the success of the procedure.

Issue 2: Emulsion Formation During Aqueous Extraction

Scenario: During the work-up of your reaction, you perform an aqueous wash (e.g., with saturated sodium bicarbonate or brine), and a persistent emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

Root Cause Analysis: The amphiphilic nature of the aminopyridine product, coupled with the presence of inorganic salts and potentially colloidal palladium species, can stabilize emulsions.

Step-by-Step Resolution:

  • Brine Addition: Add a significant amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane solution) to alter the interfacial tension.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Issue 3: Product Precipitation During pH Adjustment

Scenario: You are performing a pH adjustment to neutralize the reaction mixture or to facilitate extraction, and your desired product unexpectedly precipitates out of solution.

Root Cause Analysis: 4-Amino-3,5-dichloropyridine is a basic compound.[9] Its solubility is highly dependent on the pH of the solution. As a free base, it has limited solubility in water but is soluble in many organic solvents.[10][11] When protonated at low pH, it forms a salt that is more soluble in water and less soluble in non-polar organic solvents. Precipitation can occur at or near its isoelectric point.

Step-by-Step Resolution:

  • Isolate the Precipitate: If the precipitate is your desired product, you can collect it by filtration. Wash the solid with the appropriate solvent (e.g., cold water if it precipitated from an aqueous medium) and dry it.[12] This can be an effective purification step.

  • Re-dissolve and Extract: If you need to proceed with an extraction, adjust the pH away from the precipitation point to re-dissolve the product.

    • To dissolve the free base in the organic layer, ensure the aqueous layer is sufficiently basic (e.g., pH 8-8.5).[12]

    • To move the product into the aqueous layer as a salt, make the solution acidic (e.g., with 2N HCl).[13]

  • Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. Ethyl acetate is a common choice.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4-Amino-3,5-dichloropyridine to consider during work-up?

A1: Key properties include its melting point of 158-162°C, boiling point of 250.8°C, and its appearance as a white crystalline solid.[2] It is soluble in polar organic solvents and practically soluble in water.[9][10] Its basicity (pKa of the parent 4-aminopyridine is 9.17) is a critical factor for pH-dependent extractions.[9]

PropertyValueSource
Melting Point158-162 °C[2]
Boiling Point250.8 °C[2]
AppearanceWhite needle crystal[2]
pKa (of 4-aminopyridine)9.17[9]
SolubilitySoluble in polar organic solvents, practically soluble in water[9][10]

Q2: How can I purify crude 4-Amino-3,5-dichloropyridine?

A2: Recrystallization is a highly effective method for purifying 4-Amino-3,5-dichloropyridine. Deionized water and methanol have been reported as suitable solvents.[14][15] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.[14] Purity can be assessed by HPLC and melting point analysis.[2][14]

Q3: What safety precautions should be taken when working with 4-Amino-3,5-dichloropyridine?

A3: 4-Amino-3,5-dichloropyridine is classified as an irritant, causing skin and eye irritation.[16][17] It may also cause respiratory tract irritation.[16] Always handle this compound in a well-ventilated area or a fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18] In case of contact, rinse the affected area with plenty of water.[16][18]

Q4: My cross-coupling reaction is incomplete. Can I still proceed with the work-up?

A4: Yes, you can proceed with the work-up. Incomplete oxidation is a known issue, especially in N-oxidation reactions.[19] The unreacted starting material can often be separated from the desired product during purification. Recrystallization can be particularly effective for separating the product from the starting material.[19] In some processes, the recovered crude material containing the starting material can even be recycled.[12][19]

Visualized Workflows

Decision Tree for Palladium Removal

This diagram outlines a logical workflow for selecting an appropriate method to remove residual palladium catalyst from your reaction mixture.

Palladium_Removal_Workflow start Reaction Mixture (Post-Coupling) catalyst_type What type of Pd catalyst was used? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (e.g., Pd(OAc)2) catalyst_type->homogeneous Homogeneous celite_filtration Filter through Celite® pad heterogeneous->celite_filtration scavenger_step Treat with Scavenger (Thiol resin or Activated Carbon) homogeneous->scavenger_step analysis1 Analyze Pd levels (e.g., ICP-MS) celite_filtration->analysis1 high_pd High Pd Content analysis1->high_pd High low_pd Acceptable Pd Level analysis1->low_pd Low high_pd->scavenger_step final_product Purified Product low_pd->final_product scavenger_filtration Filter to remove scavenger scavenger_step->scavenger_filtration scavenger_filtration->final_product

Caption: Decision workflow for palladium catalyst removal.

General Work-up and Purification Protocol

This workflow illustrates a standard procedure for the work-up and purification of a reaction mixture containing 4-Amino-3,5-dichloropyridine or its derivatives.

General_Workup_Flow cluster_workup Aqueous Work-up cluster_purification Purification start Cool Reaction Mixture quench Quench Reaction (e.g., add water or sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify_choice Choose Purification Method crude->purify_choice chromatography Column Chromatography purify_choice->chromatography recrystallization Recrystallization (e.g., from Methanol or Water) purify_choice->recrystallization end_product Pure Product chromatography->end_product recrystallization->end_product

Caption: Standard work-up and purification sequence.

References

Technical Support Center: Navigating Material Compatibility with 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-3,5-dichloropyridine (CAS No. 22889-78-7). As a crucial intermediate in the synthesis of pharmaceuticals, such as Roflumilast, and various agrochemicals, its proper handling is paramount to ensure both the integrity of your research and the safety of laboratory personnel.[1][2][3] This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding its material incompatibilities.

The unique structure of 4-Amino-3,5-dichloropyridine, featuring an amino group and two chlorine substituents on a pyridine ring, dictates its reactivity.[3] Understanding these chemical properties is the first step in preventing unwanted side reactions, failed experiments, and potential safety hazards.

Frequently Asked Questions (FAQs) on Incompatible Materials

This section addresses the most common questions our team receives regarding the chemical compatibility of 4-Amino-3,5-dichloropyridine.

Q1: What are the primary materials and conditions to avoid when working with 4-Amino-3,5-dichloropyridine?

The primary materials to avoid are strong oxidizing agents .[4][5] Additionally, you should avoid contact with strong acids and certain metals under specific conditions. General conditions to avoid include excessive heat and dust formation .[4]

Incompatible Material/ConditionPotential Hazard
Strong Oxidizing AgentsVigorous or explosive reaction, fire
Strong AcidsVigorous exothermic reaction
Excessive HeatThermal decomposition, release of toxic fumes
Dust FormationIncreased risk of inhalation and skin contact
Q2: Why are strong oxidizing agents incompatible, and what are the consequences of accidental mixing?

The amino group in 4-Amino-3,5-dichloropyridine can be readily oxidized. Contact with strong oxidizing agents can lead to a rapid and highly exothermic reaction, which may be violent or explosive. The reaction can also generate toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride gas.

  • Causality: The lone pair of electrons on the amino group makes it susceptible to attack by electrophilic oxidizing species. The pyridine ring itself can also be oxidized under harsh conditions.

  • Trustworthiness of Protocol: Always review the Safety Data Sheet (SDS) for all reagents to be used in a reaction to identify potential oxidizing agents. A self-validating system involves cross-referencing the SDS of each chemical before they are introduced into the same reaction vessel.

Q3: Could you provide specific examples of strong oxidizing agents that I should strictly avoid?

Yes. While not an exhaustive list, the following are common examples of strong oxidizing agents to avoid:

  • Peroxides: e.g., hydrogen peroxide (especially at high concentrations), benzoyl peroxide.

  • Nitrates and Nitrites: e.g., potassium nitrate, sodium nitrite.

  • Perchlorates and Chlorates: e.g., ammonium perchlorate, potassium chlorate.

  • Permanganates: e.g., potassium permanganate.

  • Halogens: e.g., chlorine, bromine, fluorine.

  • Chromium (VI) compounds: e.g., chromium trioxide.

Q4: What is the risk of incompatibility with strong acids?

4-Amino-3,5-dichloropyridine is a weak base due to the presence of the amino group and the nitrogen atom in the pyridine ring.[6] Contact with strong acids (e.g., hydrochloric acid, sulfuric acid, nitric acid) will result in a vigorous acid-base neutralization reaction. This reaction is exothermic and can cause a dangerous increase in temperature and pressure if not properly controlled. The resulting salt will have different solubility and reactivity profiles compared to the parent compound.

Q5: Is 4-Amino-3,5-dichloropyridine compatible with strong bases?

While the primary concern is with strong acids and oxidizers, caution should also be exercised with strong bases (e.g., sodium hydroxide, potassium hydroxide). Although less reactive than with strong acids, a strong base can deprotonate the amino group under certain conditions, potentially leading to unwanted side reactions or degradation of the material.

Q6: Are there any incompatibilities with metals?

Aminopyridine compounds can form stable complexes with various transition metals such as palladium, rhodium, iridium, ruthenium, cobalt, and copper.[7] This can be a desired reaction in the context of certain catalytic processes.[8] However, if you are not intending to form a metal complex, unintended contact with these metals or their salts could sequester your starting material and inhibit your desired reaction. Always consider the material of your reaction vessel, stir bars, and any other equipment that will come into contact with the compound.

Q7: What are the hazardous decomposition products of 4-Amino-3,5-dichloropyridine?

Upon thermal decomposition, which can be initiated by excessive heat, 4-Amino-3,5-dichloropyridine can release toxic and corrosive fumes. These include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride gas (HCl)[5]

Troubleshooting Guide: Addressing Incompatibility Issues

This guide provides a systematic approach to troubleshooting common issues that may arise from material incompatibilities during your experiments.

Scenario 1: An unexpected color change, fuming, or gas evolution is observed upon reagent addition.
  • Immediate Action: Cease the addition of the reagent immediately. If safe to do so, ensure adequate ventilation by working in a fume hood.

  • Isolate the Hazard: If the reaction appears to be escalating (e.g., rapid temperature increase, vigorous gas evolution), close the fume hood sash and evacuate the immediate area. Alert your lab's safety officer.

  • Investigate the Cause: Once the situation is stable, consult the SDS for all reagents involved in the reaction. Cross-reference the "Incompatible Materials" section for each chemical.

  • Preventative Measure: Before any new reaction, create a compatibility chart for all reagents and solvents.

Scenario 2: My reaction is sluggish or not proceeding to completion, and I suspect an incompatibility.
  • Review Reagents: Double-check that none of the reagents fall into the categories of strong oxidizers or strong acids (unless intended for the reaction).

  • Consider Catalytic Poisoning: If using a metal catalyst, consider if the 4-Amino-3,5-dichloropyridine is forming an inactive complex with the metal.

  • Analyze Starting Material: Ensure the purity of your 4-Amino-3,5-dichloropyridine, as contaminants could interfere with the reaction.

  • Small-Scale Test: Conduct a small-scale compatibility test by mixing the questionable reagents in a controlled environment and observing for any signs of an adverse reaction.

Visualization of Compatibility Assessment

The following diagram illustrates a logical workflow for assessing the compatibility of materials with 4-Amino-3,5-dichloropyridine before beginning an experiment.

CompatibilityWorkflow Workflow for Material Compatibility Assessment Start Start: New Experiment with 4-Amino-3,5-dichloropyridine IdentifyReagents Identify all reagents, solvents, and catalysts Start->IdentifyReagents CheckSDS Review SDS for each reagent for incompatibilities IdentifyReagents->CheckSDS IsOxidizer Is the reagent a strong oxidizing agent? CheckSDS->IsOxidizer IsAcidBase Is the reagent a strong acid or base? IsOxidizer->IsAcidBase No Avoid AVOID USE Seek alternative reagent IsOxidizer->Avoid Yes IsMetal Does the reaction involve a transition metal? IsAcidBase->IsMetal No ProceedWithCaution Proceed with caution (e.g., slow addition, cooling) IsAcidBase->ProceedWithCaution Yes ConsiderComplexation Consider potential for complex formation IsMetal->ConsiderComplexation Yes FinalCheck Final Compatibility Check All reagents assessed? IsMetal->FinalCheck No Avoid->IdentifyReagents Re-evaluate ProceedWithCaution->FinalCheck ConsiderComplexation->FinalCheck FinalCheck->IdentifyReagents No RunExperiment Proceed with Experiment FinalCheck->RunExperiment Yes

References

Technical Support Center: Disposal of 4-Amino-3,5-dichloropyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and disposal of 4-Amino-3,5-dichloropyridine (CAS No. 22889-78-7). This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. Our goal is to ensure that you can manage waste streams containing this compound with the highest degree of safety, regulatory compliance, and scientific integrity. As a halogenated aromatic amine, this compound requires specific disposal protocols to mitigate risks to personnel and the environment.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the management of 4-Amino-3,5-dichloropyridine waste.

Q1: How is 4-Amino-3,5-dichloropyridine waste classified?

A: Due to its structure, which includes a pyridine ring and chlorine atoms, 4-Amino-3,5-dichloropyridine is classified as a halogenated organic compound .[1] Waste containing this substance is considered hazardous waste and must be segregated from non-halogenated chemical waste streams to ensure proper disposal, typically via high-temperature incineration.[1][2]

Q2: What are the primary hazards associated with this compound and its waste?

A: 4-Amino-3,5-dichloropyridine is hazardous. It is categorized as causing skin and serious eye irritation.[3][4] It is also harmful if swallowed, inhaled, or in contact with skin.[3][5] Upon thermal decomposition, it may emit toxic fumes containing nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Q3: Can I neutralize small amounts of this waste in the lab?

A: No, in-lab neutralization of chlorinated aromatic compounds is not recommended without validated procedures specific to your facility and waste composition. The compound is stable under normal conditions, and improper attempts at neutralization could lead to uncontrolled reactions or the generation of more hazardous byproducts.[3] The industry-standard and safest disposal method is collection by a licensed hazardous waste disposal service for high-temperature incineration.[1][2]

Q4: What materials are incompatible with 4-Amino-3,5-dichloropyridine waste?

A: This compound and its waste should not be mixed with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides) or strong acids .[3][7] Mixing with such agents can cause violent reactions, generating heat and toxic gases, which poses a fire and explosion hazard.[6][7] Always collect this waste in a dedicated, properly labeled container.

Q5: How should I store the waste container before pickup?

A: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][8] The storage location should be clearly marked as a hazardous waste accumulation point in accordance with your institution's and local regulatory guidelines.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the handling and disposal of 4-Amino-3,5-dichloropyridine waste.

Problem Probable Cause(s) Solution(s)
Accidental mixing of waste with a non-halogenated solvent stream. Improper waste segregation.1. Do NOT add any other waste to the container. 2. Label the container immediately as "Mixed Halogenated and Non-Halogenated Organic Waste."3. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal instructions. The entire volume will now need to be treated as halogenated waste.
A solid crust or precipitate has formed in a liquid waste container. Change in temperature or solvent evaporation leading to precipitation of the compound.1. Do not attempt to redissolve by heating the sealed container.2. If the waste is compatible with a solvent that can dissolve the precipitate, you may add a small amount under a chemical fume hood and gently swirl.3. If unsure, contact your EHS office. The presence of solids may affect the disposal process.
The waste container is warm to the touch. Possible incompatible materials were mixed, causing an exothermic reaction.1. IMMEDIATE DANGER. Do not handle the container directly. Clear the area immediately.2. If it is safe to do so from a distance, place the container in a secondary containment bin with absorbent material like vermiculite.3. Notify your lab supervisor and EHS office or emergency response team at once.
A spill of solid 4-Amino-3,5-dichloropyridine powder has occurred. Mishandling during weighing or transfer.Follow the detailed Emergency Spill Response Protocol in Part 3 of this guide. Avoid generating dust.[9]

Part 3: Detailed Protocols & Workflows

Protocol 1: Segregation and Collection of Waste

This protocol outlines the standard operating procedure for the collection of solid and liquid waste containing 4-Amino-3,5-dichloropyridine.

Core Principle: Strict segregation is the most critical step in managing halogenated waste.[1] It prevents dangerous reactions and ensures cost-effective, compliant disposal.

Materials:

  • Designated "Halogenated Organic Waste" container (robust, leak-proof, with a secure screw-top cap).[1]

  • Waste Log Sheet.

  • Secondary containment bin.

  • Appropriate PPE: Chemical-resistant nitrile gloves, safety goggles, and a lab coat.[1][8]

Procedure:

  • Container Preparation:

    • Select a container compatible with the waste type (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).[10]

    • Affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste," "4-Amino-3,5-dichloropyridine," and list any solvents present.

    • Place the container in a secondary containment bin in a designated waste accumulation area, preferably within a ventilated cabinet.[10]

  • Adding Waste:

    • Solid Waste: Carefully transfer solid 4-Amino-3,5-dichloropyridine, contaminated lab materials (e.g., weigh boats, gloves, paper towels), into the designated solid waste container using a spatula or forceps.

    • Liquid Waste (Organic): Transfer unwanted reaction mixtures or solutions in organic solvents into the designated liquid waste container using a funnel.

    • Liquid Waste (Aqueous): Collect dilute aqueous solutions containing the compound in a separate "Halogenated Aqueous Waste" container. Do not pour down the drain.

    • Rinsate: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate in the "Halogenated Organic Waste" container.[1]

  • Logging and Storage:

    • Each time waste is added, record the chemical name, quantity, and date on the log sheet affixed to the container.

    • Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when adding waste.[10]

    • Do not fill the container beyond 80% of its total capacity to allow for vapor expansion.[1]

  • Arranging Disposal:

    • Once the container is full or waste is no longer being generated, submit a chemical collection request to your institution's EHS department.

Workflow for Waste Segregation and Disposal

G cluster_0 start Waste Generation (4-Amino-3,5-dichloropyridine) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in 'Halogenated Solid Waste' Container is_solid->solid_waste Yes is_organic Is the solvent organic? is_solid->is_organic No (Liquid) log_waste Log Waste Addition (Name, Qty, Date) solid_waste->log_waste organic_waste Collect in 'Halogenated Organic Liquid Waste' Container is_organic->organic_waste Yes aqueous_waste Collect in 'Halogenated Aqueous Waste' Container is_organic->aqueous_waste No (Aqueous) organic_waste->log_waste aqueous_waste->log_waste full_or_done Container >80% full or no longer in use? log_waste->full_or_done full_or_done->start No schedule_pickup Arrange for Disposal with EHS full_or_done->schedule_pickup Yes caption Decision workflow for waste segregation.

Caption: Decision workflow for waste segregation.

Protocol 2: Emergency Spill Response

This protocol provides step-by-step instructions for managing a small-scale laboratory spill (<5 grams) of solid 4-Amino-3,5-dichloropyridine. For larger spills, evacuate the area and contact your emergency response team immediately.

Core Principle: The primary goals are to prevent inhalation of dust and to avoid skin contact during cleanup.[3][11]

Materials:

  • Spill Kit containing:

    • Absorbent pads or inert material (vermiculite, sand).[11]

    • Two pairs of chemical-resistant nitrile gloves.

    • Safety goggles.

    • Disposable dust respirator (N95 or higher).

    • Plastic scoop and dustpan.

    • Sealable plastic bags for waste disposal.

    • Soap and water.

Procedure:

  • Alert & Secure:

    • Alert personnel in the immediate vicinity.

    • If safe to do so, restrict access to the spill area. Ensure local exhaust ventilation (e.g., a chemical fume hood) is operating.[3]

  • Don PPE:

    • Put on safety goggles, a lab coat, a dust respirator, and two pairs of nitrile gloves.

  • Contain & Clean:

    • Do NOT use a dry brush or cloth , as this will aerosolize the powder.

    • Gently cover the spill with absorbent pads or inert material to prevent dust from becoming airborne.[11]

    • Carefully sweep up the material using a plastic scoop and dustpan.[3]

    • Place the collected material and any contaminated cleaning supplies into a sealable plastic bag.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with soap and water.

    • Place the cleaning cloth in the same plastic bag.

  • Dispose:

    • Seal the bag and then place it inside a second sealable bag (double bagging).

    • Label the outer bag as "Hazardous Waste: 4-Amino-3,5-dichloropyridine Spill Debris."

    • Dispose of the bag in the designated "Halogenated Solid Waste" container.

  • Doff PPE & Wash:

    • Remove and dispose of gloves and respirator in the hazardous waste bag.

    • Thoroughly wash hands and any exposed skin with soap and water.[3]

  • Report:

    • Report the incident to your laboratory supervisor or EHS department as per your institution's policy.

Workflow for Small Spill Management

G cluster_1 spill Spill Occurs (<5g Solid) alert Alert Others Secure Area spill->alert ppe Don PPE (Goggles, Gloves, Respirator) alert->ppe contain Cover with Inert Material (No Dusting!) ppe->contain collect Gently Sweep into Plastic Bag contain->collect decon Wipe Area with Damp Cloth collect->decon dispose_waste Seal & Double Bag All Waste. Dispose as Halogenated Solid Waste. decon->dispose_waste wash Remove PPE Wash Hands Thoroughly dispose_waste->wash report Report Incident to Supervisor/EHS wash->report caption Workflow for managing a small solid spill.

Caption: Workflow for managing a small solid spill.

References

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, a profound understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The crystal structure, in particular, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth analysis of the crystal structure of 4-Amino-3,5-dichloropyridine, a versatile building block in medicinal chemistry.[1][2][3] We will explore the definitive single-crystal X-ray diffraction analysis and compare this "gold standard" technique with alternative and complementary methods such as Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, and computational crystal structure prediction (CSP).

The Definitive Structure: Single-Crystal X-ray Diffraction of 4-Amino-3,5-dichloropyridine

The most precise method for elucidating the atomic arrangement within a crystalline solid is single-crystal X-ray diffraction (SCXRD). A recently published study has detailed the crystal structure of 4-Amino-3,5-dichloropyridine, providing a foundational understanding of its solid-state architecture.[1][2][3]

Crystallographic Profile

The key crystallographic data for 4-Amino-3,5-dichloropyridine are summarized in the table below.

ParameterValue
Chemical FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 13.304(2) Å, b = 12.911(2) Å, c = 3.8636(7) Å
Volume663.64(19) ų
Z (molecules per unit cell)4
Temperature296 K
CCDC Reference2403603

Data sourced from Ashokan et al. (2024).[1][2][3]

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Amino-3,5-dichloropyridine is a sophisticated interplay of several non-covalent interactions, which are crucial for the stability of the crystal lattice.

  • Hydrogen Bonding: Strong N—H⋯N hydrogen bonds are the primary drivers of the supramolecular assembly. The amino group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule, forming chains that extend along the b-axis.[1][2][3]

  • π–π Stacking: These hydrogen-bonded chains are further interconnected by offset π–π stacking interactions between the pyridine rings of adjacent chains.[1][2][3]

  • Halogen–π Interactions: The chlorine atoms also participate in halogen–π interactions, further consolidating the crystal structure.[1][2][3]

These interactions are visualized in the workflow diagram below.

cluster_interactions Intermolecular Interactions in 4-Amino-3,5-dichloropyridine Crystal cluster_assembly Supramolecular Assembly H_Bond N-H...N Hydrogen Bonding Chains 1D Supramolecular Chains H_Bond->Chains Forms Pi_Stack Offset π–π Stacking Packing 3D Crystal Packing Pi_Stack->Packing Halogen_Pi Halogen–π Interactions Halogen_Pi->Packing Chains->Pi_Stack Interconnected by Chains->Halogen_Pi Consolidated by

Caption: Key intermolecular interactions driving the crystal packing of 4-Amino-3,5-dichloropyridine.

Comparative Analysis of Crystallographic Techniques

While SCXRD provides an unambiguous crystal structure, its primary limitation is the requirement for a high-quality single crystal. In many real-world scenarios, particularly in early-phase drug development, obtaining such crystals can be challenging. Therefore, a comparative understanding of alternative techniques is essential.

TechniquePrincipleAdvantagesDisadvantagesApplication for 4-Amino-3,5-dichloropyridine
Single-Crystal XRD (SCXRD) Diffraction of X-rays by a single crystal.Provides definitive atomic positions, bond lengths, and angles.[2][4][5]Requires a high-quality single crystal of sufficient size (typically >0.1 mm).[6][7]The reference method for determining the precise crystal structure.[1][2][3]
Powder XRD (PXRD) Diffraction of X-rays by a polycrystalline powder.Requires only a small amount of powder sample; useful for phase identification and purity analysis.[4][5]Provides less detailed structural information (unit cell parameters); peak overlap can complicate analysis.[2][4]Quality control, polymorph screening, and confirming batch-to-batch consistency.
Solid-State NMR (ssNMR) Exploits the magnetic properties of atomic nuclei in a solid.Sensitive to the local chemical environment; can distinguish between different polymorphs and amorphous content.[1][8][9]Lower resolution than solution NMR; can require isotopic labeling for enhanced sensitivity.[10][11]Characterizing potential polymorphs, studying drug-excipient interactions in formulations.[1][8]
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.Provides information on melting point, phase transitions, and thermal stability.Does not provide direct structural information.Determining the melting point and assessing the thermal stability of the crystalline form.

Experimental Protocols

Single Crystal Growth of 4-Amino-3,5-dichloropyridine (Slow Evaporation)

This protocol is adapted from the successful crystallization reported in the literature.[1][2][3]

  • Dissolution: Dissolve approximately 40 mg of 4-Amino-3,5-dichloropyridine in 20 mL of deionized water in a clean glass vial.

  • Heating: Gently warm the solution in a water bath to approximately 353 K (80 °C) for 20 minutes to ensure complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This minimizes nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Crystal Harvesting: Colorless, block-shaped crystals should form over several days. Carefully decant the mother liquor and gently wash the crystals with a small amount of cold deionized water.

Caption: Workflow for single crystal growth by slow evaporation.

Single-Crystal X-ray Diffraction Data Collection and Processing

The following is a generalized workflow for SCXRD analysis.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[7][12]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[13]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial model of the crystal structure.[14]

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in the final, accurate crystal structure.[12]

Computational Crystal Structure Prediction: An In Silico Alternative

Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the potential crystalline forms (polymorphs) of a molecule before or in parallel with experimental screening.[15][16][17]

The CSP Workflow

cluster_csp Crystal Structure Prediction Workflow Generate Generate Trial Crystal Structures Minimize Lattice Energy Minimization Generate->Minimize Rank Rank Structures by Energy Minimize->Rank Analyze Analyze Low-Energy Structures Rank->Analyze

Caption: A simplified workflow for computational crystal structure prediction.

Comparison with Experimental Data for Halogenated Aromatics

For halogenated compounds like 4-Amino-3,5-dichloropyridine, CSP methods must accurately model the anisotropic nature of halogen bonding. Modern force fields and quantum mechanical methods have shown increasing success in predicting the experimentally observed crystal structures of such molecules as the most thermodynamically stable form.[18][19][20] However, discrepancies can arise, and experimental validation remains crucial. CSP is best utilized as a predictive tool to guide experimental polymorph screening efforts.

Conclusion

The crystal structure of 4-Amino-3,5-dichloropyridine has been definitively elucidated by single-crystal X-ray diffraction, revealing a packing arrangement governed by a network of hydrogen bonds, π–π stacking, and halogen–π interactions. While SCXRD remains the gold standard for structural determination, a comprehensive solid-state characterization strategy should leverage complementary techniques. PXRD is invaluable for routine quality control and polymorph screening, while ssNMR offers unique insights into the local environments and can distinguish between different solid forms. Computational CSP provides a powerful predictive framework to understand the potential polymorphic landscape. By integrating these experimental and computational approaches, researchers and drug development professionals can gain a holistic understanding of the solid-state properties of 4-Amino-3,5-dichloropyridine, enabling informed decisions in its application and development.

References

A Comparative Guide to the Structural Elucidation of 4-Amino-3,5-dichloropyridine: The Definitive Role of Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is not merely academic; it is the bedrock of rational drug design, polymorphism screening, and intellectual property protection. 4-Amino-3,5-dichloropyridine (ADCP) is a pivotal intermediate in organic and medicinal chemistry, notably in the synthesis of pharmaceuticals like Roflumilast, a treatment for chronic obstructive pulmonary disease (COPD).[1] Its chemical reactivity and biological interactions are intrinsically linked to its solid-state architecture.

This guide provides an in-depth analysis of single-crystal X-ray diffraction (SC-XRD) as the gold-standard technique for elucidating the definitive structure of ADCP. We will explore the causality behind the experimental choices, present the key structural findings, and objectively compare this technique with alternative analytical methods, offering a holistic perspective for scientists engaged in structural chemistry.

The Unambiguous Answer: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone in its ability to provide a precise and unambiguous map of atomic positions within a crystalline solid. This technique was employed to determine the crystal structure of 4-Amino-3,5-dichloropyridine, revealing the intricate network of intermolecular forces that govern its packing and, by extension, its physicochemical properties like solubility and stability.[2]

The Experimental Journey: From Solution to Structure

The path to a high-resolution crystal structure is a meticulously planned process. Each step is designed to yield a result that is not only accurate but also self-validating.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Crude ADCP dissolve Dissolution in Hot H₂O (353 K) start->dissolve Solubilization cool Slow Cooling to Room Temperature dissolve->cool Induces Supersaturation harvest Crystal Harvest cool->harvest Formation of High-Quality Crystals mount Crystal Mounting harvest->mount Select Single Crystal xray X-ray Exposure (Mo Kα radiation) mount->xray diffraction Collect Diffraction Pattern xray->diffraction solve Structure Solution (Phase Problem) diffraction->solve refine Structural Refinement solve->refine cif Final Structure (CIF) refine->cif

Caption: Experimental workflow for single-crystal X-ray diffraction of ADCP.

The choice of water as a solvent and a slow cooling crystallization method is deliberate.[2][3] Rapid precipitation often traps solvent molecules and introduces lattice defects, yielding poor-quality crystals unsuitable for diffraction. Slow, controlled cooling allows the ADCP molecules to self-assemble into a thermodynamically stable, highly ordered lattice, which is a prerequisite for a successful SC-XRD experiment.[4]

Key Crystallographic Findings for 4-Amino-3,5-dichloropyridine

The SC-XRD analysis of ADCP yielded a wealth of precise structural data, summarized below. This data serves as the foundational truth for all further computational and spectroscopic analyses.

ParameterValueSource
Chemical FormulaC₅H₄Cl₂N₂[3]
Molecular Weight163.00 g/mol [3]
Crystal SystemOrthorhombic[3]
Space GroupPna2₁[3]
Unit Cell Dimensionsa = 13.304(2) Å, b = 12.911(2) Å, c = 3.8636(7) Å[3]
Unit Cell Volume663.64(19) ų[3]
Molecules per Unit Cell (Z)4[3]
Data Collection Temp.296 K[3]

These parameters define the fundamental repeating unit of the crystal. The analysis further revealed that the asymmetric unit contains a single molecule of ADCP.[2][5] The molecules arrange themselves into supramolecular chains along the b-axis direction through strong N—H···N hydrogen bonds.[2][3][6] These chains are further interconnected by a combination of offset π–π stacking and halogen–π interactions, creating a robust three-dimensional architecture.[2][6]

A Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD provides the definitive solid-state structure, a multi-technique approach is crucial for a comprehensive understanding. Other analytical methods provide complementary information, and their comparison with SC-XRD highlights the unique strengths of each.

Comparison cluster_techniques Analytical Techniques ADCP 4-Amino-3,5-dichloropyridine (ADCP) scxrd Single-Crystal XRD (SC-XRD) Definitive 3D solid-state structure Precise bond lengths & angles Intermolecular interactions ADCP->scxrd Provides pxrd Powder XRD (PXRD) Bulk phase purity Crystallinity assessment Polymorph screening ADCP->pxrd Characterizes nmr NMR Spectroscopy Structure in solution Atom connectivity Dynamic processes ADCP->nmr Analyzes comp Computational Chemistry Quantify interaction energies Analyze electronic properties Predict spectra ADCP->comp Models scxrd:info->comp:head Input for Hirshfeld Analysis

Caption: Comparison of information derived from different analytical techniques for ADCP.

Powder X-ray Diffraction (PXRD)
  • Role: PXRD is a high-throughput technique used to analyze a bulk powder sample. Its primary function is to serve as a "fingerprint" for a specific crystalline phase.

  • Comparison to SC-XRD: While SC-XRD determines the structure from a single, perfect crystal, PXRD confirms that the bulk material consists of that same crystalline form. It is essential for quality control, ensuring phase purity and detecting different polymorphs, which can have drastically different properties. However, PXRD cannot be used to solve a novel crystal structure from first principles.

Spectroscopic Methods (NMR, MS)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atoms within a molecule, but typically in the solution state.

  • Comparison to SC-XRD: NMR confirms the covalent bonding framework (the connectivity of atoms) that should be consistent with the SC-XRD result. However, the conformation in solution can differ from the solid state due to free rotation around single bonds and the absence of crystal packing forces. For ADCP, NMR would confirm the presence of the pyridine ring protons and the amino group, but it would not provide the precise bond angles or intermolecular packing information that SC-XRD does.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound.

  • Comparison to SC-XRD: MS provides a fundamental check on the molecular identity. The experimentally determined molecular weight of ADCP (163.00 g/mol ) must match the molecular weight calculated from the crystal structure's atomic composition (C₅H₄Cl₂N₂).[1][3] MS offers no information about the three-dimensional arrangement of atoms.

Computational Chemistry
  • Role: Theoretical methods like Hirshfeld surface analysis and energy framework calculations are used to analyze and quantify the intermolecular interactions revealed by SC-XRD.

  • Synergy with SC-XRD: This is not an alternative but a powerful complementary tool. The precise atomic coordinates from the SC-XRD output file (CIF) are the necessary input for these calculations. For ADCP, Hirshfeld analysis quantified the contributions of various intermolecular contacts, showing that Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) interactions are the most significant.[2][3] Furthermore, energy framework analysis revealed that strong electrostatic (Coulombic) forces are the dominant contributors to the stability of the crystal packing.[2][3][5]

Comparative Summary
TechniquePrimary Information Provided for ADCPStrengthsLimitations
Single-Crystal XRD Definitive 3D atomic arrangement in the solid state.Unambiguous, high-precision structural data.Requires high-quality single crystals; not high-throughput.
Powder XRD Crystalline phase identification and bulk purity assessment.Fast, non-destructive, representative of the bulk sample.Does not provide atomic-level structure for unknown materials.
NMR Spectroscopy Molecular structure and connectivity in solution.Excellent for verifying covalent structure and studying dynamics.Information is not for the solid state; less precise geometry.
Mass Spectrometry Molecular weight and elemental formula confirmation.High sensitivity and accuracy for molecular formula.Provides no 3D structural or packing information.
Computational Methods Quantification of intermolecular interaction energies and types.Provides deep insight into the forces holding the crystal together.Reliant on the quality of the input SC-XRD data; theoretical.

Experimental Protocols

Crystallization of 4-Amino-3,5-dichloropyridine

This protocol is based on the successful crystallization reported in the literature.[2][3][5]

  • Dissolution: Accurately weigh approximately 40 mg of 4-Amino-3,5-dichloropyridine and place it in a clean glass vial.

  • Solvent Addition: Add 20 mL of deionized water to the vial.

  • Heating: Gently warm the mixture on a water bath to approximately 353 K (80 °C) for 20 minutes, or until the solid has completely dissolved. Ensure the vial is loosely capped to prevent excessive solvent evaporation.

  • Cooling (Crucial Step): Remove the vial from the heat source and allow it to cool slowly and undisturbed to room temperature. To promote the growth of large, high-quality crystals, place the vial in an insulated container (e.g., a beaker wrapped in glass wool) to slow the cooling rate.

  • Crystal Growth: Leave the solution at room temperature. Colorless, needle- or block-shaped crystals should form over several days.

  • Isolation: Carefully collect the crystals by decanting the mother liquor or by vacuum filtration. Gently wash the crystals with a minimal amount of cold deionized water and allow them to air dry.

General Protocol for Single-Crystal X-ray Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects (typical size: 0.2-0.4 mm).

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas if low-temperature data is required (though ADCP data was collected at 296 K).[3]

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The processed data is used to solve the "phase problem" using direct methods or Patterson methods, which generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process optimizes the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The final refined structure is then validated for geometric and crystallographic consistency.

Conclusion

For the definitive structural characterization of 4-Amino-3,5-dichloropyridine, single-crystal X-ray diffraction is the indispensable and authoritative technique. It provides a high-resolution, three-dimensional view of the molecule and its intricate packing in the solid state, revealing the critical hydrogen bonding and π-stacking interactions that define its supramolecular chemistry.[2][6] While complementary techniques like PXRD, NMR, and MS are vital for confirming bulk purity and covalent structure, they lack the power to elucidate the precise spatial arrangement and intermolecular forces of the crystalline form. The most powerful approach, as demonstrated in recent studies of ADCP, is the synergy of SC-XRD with computational chemistry, which together provide an unparalleled, quantitative understanding of the molecule's structure and stability.[2][3][5]

References

A Comparative Guide to Hirshfeld Surface Analysis of 4-Amino-3,5-dichloropyridine: Unveiling Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-state chemistry and drug development, a profound understanding of intermolecular interactions is paramount. These subtle forces govern the packing of molecules in a crystal lattice, influencing critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular contacts, using 4-Amino-3,5-dichloropyridine as a central case study. We will delve into the practical application of this technique, compare its insights with alternative methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, and provide the foundational knowledge for you to confidently apply these analyses in your own research.

The Central Role of Intermolecular Interactions in Crystal Engineering

The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is intrinsically linked to its solid-state properties. The specific arrangement of molecules in a crystal, known as its polymorphic form, can have profound implications for its performance. A comprehensive grasp of the non-covalent interactions at play—hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces—is therefore not just an academic exercise but a critical component of rational drug design and formulation.

4-Amino-3,5-dichloropyridine serves as an excellent model system for this investigation. Its molecular structure, featuring an amino group, a pyridine ring, and two chlorine atoms, predisposes it to a rich variety of intermolecular interactions, making it an ideal candidate for a detailed analysis.

Hirshfeld Surface Analysis: A Window into the Crystal Packing of 4-Amino-3,5-dichloropyridine

Hirshfeld surface analysis is a computational method that partitions the space in a crystal into regions belonging to individual molecules. This partitioning allows for the visualization of the molecular shape in the crystalline environment and, more importantly, the mapping of various properties onto this surface to highlight intermolecular contacts.

A recent crystallographic study of 4-Amino-3,5-dichloropyridine provides a detailed account of its intermolecular interactions through Hirshfeld surface analysis.[1][2][3][4][5] The analysis reveals a complex interplay of forces that dictate the supramolecular architecture of the crystal.

Key Findings from the Hirshfeld Surface Analysis of 4-Amino-3,5-dichloropyridine:

The primary interactions governing the crystal packing of 4-Amino-3,5-dichloropyridine are summarized in the table below, with their respective contributions to the total Hirshfeld surface area.

Intermolecular ContactContribution to Hirshfeld Surface (%)
Cl···H/H···Cl40.1%
H···H15.7%
N···H/H···N13.1%
C···H/H···C7.3%
Cl···Cl7.1%
C···C6.8%
N···C/C···N4.9%
Cl···C/C···Cl3.8%

Data sourced from the crystallographic study of 4-Amino-3,5-dichloropyridine.[1][3][5]

Visualizing Interactions with 2D Fingerprint Plots

A powerful feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots. These plots provide a quantitative summary of the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Different types of interactions have characteristic shapes on these plots, allowing for their easy identification and deconvolution.

For 4-Amino-3,5-dichloropyridine, the fingerprint plot would show distinct spikes corresponding to the prominent Cl···H and N···H interactions, providing a visual confirmation of the quantitative data presented in the table.

Experimental and Computational Protocol for Hirshfeld Surface Analysis

To ensure the trustworthiness and reproducibility of the analysis, a well-defined protocol is essential. The following steps outline the typical workflow for performing a Hirshfeld surface analysis.

Hirshfeld_Workflow cluster_Data Data Acquisition cluster_Software Software cluster_Analysis Analysis Steps CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer Import Generate_HS Generate Hirshfeld Surface CrystalExplorer->Generate_HS Map_dnorm Map d_norm Property Generate_HS->Map_dnorm Visualize Close Contacts Generate_FP Generate 2D Fingerprint Plot Map_dnorm->Generate_FP Deconvolute_FP Deconvolute Fingerprint Plot Generate_FP->Deconvolute_FP Isolate Specific Interactions Quantify Quantify Contact Contributions Deconvolute_FP->Quantify Method_Comparison cluster_Hirshfeld Hirshfeld Surface Analysis cluster_QTAIM QTAIM cluster_NCI NCI Plot HS_Strength Quantifies relative contribution of contacts HS_Weakness Less direct measure of interaction strength HS_Strength->HS_Weakness QTAIM_Strength Provides quantitative interaction energy at BCP QTAIM_Weakness Point-wise analysis, less global view QTAIM_Strength->QTAIM_Weakness NCI_Strength Intuitive 3D visualization of interaction regions NCI_Weakness Primarily qualitative NCI_Strength->NCI_Weakness Central_Topic Analysis of Non-Covalent Interactions Central_Topic->HS_Strength Central_Topic->QTAIM_Strength Central_Topic->NCI_Strength

References

A Senior Application Scientist's Comparative Guide to 4-Amino-3,5-dichloropyridine and Its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences synthetic strategy and the ultimate biological activity of the target molecule. Among the myriad of available intermediates, dichloropyridines represent a versatile and highly valuable class of compounds. This guide provides an in-depth comparative analysis of 4-Amino-3,5-dichloropyridine and its six dichloropyridine isomers, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Dichloropyridine Isomers - More Than Just Positional Differences

The dichloropyridine isomers, with the general formula C₅H₃Cl₂N, are a family of six compounds distinguished by the substitution pattern of two chlorine atoms on the pyridine ring.[1] While seemingly minor, these positional variations give rise to significant differences in their physicochemical properties, reactivity, and, consequently, their applications. The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the inductive effects of the chlorine substituents, creates a unique electronic landscape for each isomer, dictating its behavior in chemical transformations.

This guide will focus on a comparative evaluation of 4-Amino-3,5-dichloropyridine against the six non-aminated dichloropyridine isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloropyridine. We will explore their physical and spectral properties, delve into a detailed analysis of their comparative reactivity, and provide standardized experimental protocols for their differentiation and application.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A foundational understanding of the physical and spectroscopic properties of each isomer is paramount for its effective utilization in synthesis and analysis. The following tables summarize key data points for each of the seven compounds.

Table 1: Physicochemical Properties of Dichloropyridine Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted pKa
4-Amino-3,5-dichloropyridine22889-78-7163.01158-162[2]250.8[2]N/A
2,3-Dichloropyridine2402-77-9147.9964-67[3]~242[3]-0.63[3]
2,4-Dichloropyridine26452-80-2147.99N/A (liquid)189-190[4]N/A
2,5-Dichloropyridine16110-09-1147.9959-62[2]190-191[2]-2.25[2]
2,6-Dichloropyridine2402-78-0147.9986-89[5]211-212[5]N/A
3,4-Dichloropyridine55934-00-4147.99N/A (liquid)N/A1.81[6]
3,5-Dichloropyridine2457-47-8147.9965-67[7]178[7]0.32[8]

Table 2: Spectroscopic Data (¹H and ¹³C NMR) of Dichloropyridine Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Amino-3,5-dichloropyridine~8.0 (s, 2H)Predicted: ~145 (C2, C6), ~140 (C4), ~120 (C3, C5)
2,3-Dichloropyridine8.31 (dd), 7.78 (dd), 7.23 (dd)[9]148.1, 144.5, 138.5, 127.6, 122.9[10]
2,4-Dichloropyridine8.2 (d), 7.3 (s), 7.1 (d)N/A
2,5-Dichloropyridine8.3 (d), 7.6 (dd), 7.2 (d)N/A
2,6-Dichloropyridine7.7 (t, 1H), 7.3 (d, 2H)[11]151.2 (C2, C6), 140.1 (C4), 123.5 (C3, C5)[11]
3,4-Dichloropyridine8.2 (s), 8.1 (d), 7.2 (d)N/A
3,5-Dichloropyridine8.3 (s, 2H), 7.7 (s, 1H)146.1 (C2, C6), 136.2 (C4), 128.9 (C3, C5)

Note: NMR data can vary based on solvent and experimental conditions. The data presented is a representative compilation.

The Unique Profile of 4-Amino-3,5-dichloropyridine

4-Amino-3,5-dichloropyridine stands apart from its dichloropyridine counterparts due to the presence of the amino group at the C4 position. This substituent imparts a unique set of properties and reactivity patterns.

Applications in Pharmaceutical Synthesis

The primary application of 4-Amino-3,5-dichloropyridine is as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2] Its structure is crucial for the construction of the final active pharmaceutical ingredient (API). Beyond this, it serves as a valuable precursor for a range of other biologically active molecules in both the pharmaceutical and agrochemical sectors.[12]

The Electronic Influence of the Amino Group

The amino group is a powerful electron-donating group through resonance, which significantly influences the electronic nature of the pyridine ring. This has several important consequences:

  • Basicity: The amino group increases the electron density on the pyridine nitrogen, making 4-Amino-3,5-dichloropyridine more basic than its non-aminated isomers.

  • Reactivity in Electrophilic Aromatic Substitution: The electron-donating nature of the amino group activates the ring towards electrophilic attack, a reaction that is generally difficult on the electron-deficient pyridine ring.

  • Reactivity in Nucleophilic Aromatic Substitution: Conversely, the amino group deactivates the ring towards nucleophilic aromatic substitution (SNAr) by donating electron density, making the displacement of the chlorine atoms more challenging compared to some of the other dichloropyridine isomers.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, and the reactivity of dichloropyridines in these reactions is of paramount importance for their synthetic utility. The inherent electron deficiency of the pyridine ring, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, facilitates SNAr.[13]

Hierarchy of Reactivity

The reactivity of the dichloropyridine isomers in SNAr reactions is not uniform. A general hierarchy can be established based on the positions of the chlorine atoms:

2,4-Dichloropyridine & 2,6-Dichloropyridine > 2,3-Dichloropyridine & 2,5-Dichloropyridine > 3,4-Dichloropyridine & 3,5-Dichloropyridine > 4-Amino-3,5-dichloropyridine

This trend is rationalized by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

  • Most Reactive (2,4- and 2,6-isomers): In these isomers, at least one chlorine atom is located at an activated position (ortho or para to the nitrogen). This allows for effective delocalization of the negative charge onto the nitrogen atom, thus stabilizing the intermediate and accelerating the reaction.[14]

  • Moderately Reactive (2,3- and 2,5-isomers): These isomers have one chlorine at an activated C2 position.

  • Least Reactive (3,4- and 3,5-isomers): The chlorine atoms in these isomers are at meta positions relative to the nitrogen, which are not directly activated. Consequently, they are the least reactive towards SNAr and often require more forcing reaction conditions.[13]

  • Deactivated (4-Amino-3,5-dichloropyridine): As previously mentioned, the electron-donating amino group at the C4 position deactivates the ring towards nucleophilic attack, placing it at the bottom of the reactivity hierarchy for SNAr.

G cluster_reactivity Comparative SNAr Reactivity cluster_isomers Dichloropyridine Isomers High High Reactivity Moderate Moderate Reactivity Low Low Reactivity Deactivated Deactivated 2,4-DCP 2,4-Dichloropyridine 2,4-DCP->High 2,6-DCP 2,6-Dichloropyridine 2,6-DCP->High 2,3-DCP 2,3-Dichloropyridine 2,3-DCP->Moderate 2,5-DCP 2,5-Dichloropyridine 2,5-DCP->Moderate 3,4-DCP 3,4-Dichloropyridine 3,4-DCP->Low 3,5-DCP 3,5-Dichloropyridine 3,5-DCP->Low 4-A-3,5-DCP 4-Amino-3,5-dichloropyridine 4-A-3,5-DCP->Deactivated

Caption: Comparative reactivity of dichloropyridine isomers in SNAr reactions.

Experimental Protocols for Comparative Analysis

To provide a practical framework for comparing the reactivity of these isomers, the following standardized protocol for a competitive nucleophilic aromatic substitution reaction can be employed.

Standardized Protocol for Competitive SNAr Reactivity Screening

Objective: To qualitatively and semi-quantitatively compare the relative reactivity of the seven dichloropyridine isomers towards a common nucleophile.

Materials:

  • Equimolar mixture of the seven dichloropyridine isomers

  • Nucleophile (e.g., morpholine, 1.0 equivalent relative to the total moles of dichloropyridines)

  • Solvent (e.g., DMSO or NMP)

  • Internal standard (e.g., dodecane)

  • GC-MS instrument

Procedure:

  • Prepare a stock solution containing an equimolar mixture of all seven dichloropyridine isomers and an internal standard in the chosen solvent.

  • In a reaction vial, add a known volume of the stock solution.

  • Add the nucleophile (1.0 equivalent).

  • Heat the reaction mixture to a specific temperature (e.g., 100 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS to monitor the disappearance of the starting materials and the formation of the corresponding mono-substituted products.

Data Analysis: By comparing the relative consumption of each dichloropyridine isomer over time, a clear picture of their relative reactivities can be established. The formation of different regioisomeric products from the unsymmetrical dichloropyridines can also be quantified.

G start Prepare Equimolar Mixture of Dichloropyridines & Internal Standard add_nucleophile Add Nucleophile (1.0 eq) start->add_nucleophile heat Heat Reaction Mixture (e.g., 100 °C) add_nucleophile->heat sample Withdraw Aliquots at Time Intervals heat->sample sample->heat Continue Reaction quench Quench with Water & Extract sample->quench analyze Analyze by GC-MS quench->analyze end Determine Relative Reactivity analyze->end

Caption: Workflow for the competitive SNAr reactivity screening experiment.

Conclusion: A Strategic Choice for Your Synthesis

The selection of a dichloropyridine isomer is a strategic decision that should be guided by a thorough understanding of its unique properties and reactivity. 4-Amino-3,5-dichloropyridine, with its distinct electronic profile, is an invaluable intermediate for specific applications, particularly in the synthesis of Roflumilast. However, for general synthetic transformations requiring facile nucleophilic substitution, the 2,4- and 2,6-dichloropyridine isomers offer significantly higher reactivity.

This guide has provided a comprehensive comparative analysis to empower you, the research and development professional, to make an informed decision based on sound scientific principles and experimental data. By understanding the nuances of each isomer, you can optimize your synthetic strategies, improve yields, and accelerate the development of novel and impactful molecules.

References

A Comparative Guide to the Antimicrobial Efficacy of 4-Amino-3,5-dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Pyridine and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, the 4-amino-3,5-dichloropyridine framework presents a compelling starting point for the development of new antimicrobial agents.[2][3] This guide provides a comprehensive analysis of the antimicrobial potential of 4-amino-3,5-dichloropyridine and its derivatives, offering a comparative perspective grounded in available experimental data and established scientific principles. We will delve into structure-activity relationships, potential mechanisms of action, and the critical aspect of cytotoxicity, providing researchers and drug development professionals with a foundational understanding of this promising class of compounds.

The parent compound, 4-amino-3,5-dichloropyridine, is a versatile synthetic intermediate used in the production of pharmaceuticals like the PDE4 inhibitor Roflumilast and various agrochemicals.[4][5] Beyond its role as a building block, it has demonstrated in vitro antibacterial activity, notably against Gram-negative bacteria such as Salmonella typhimurium, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as the notoriously resilient Mycobacterium tuberculosis. This intrinsic activity, coupled with the synthetic tractability of the pyridine ring, makes its derivatives prime candidates for antimicrobial drug discovery programs.[4]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

While systematic studies on a broad range of 4-amino-3,5-dichloropyridine derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related aminopyridine compounds. A key strategy in medicinal chemistry involves modifying a core scaffold to enhance potency and selectivity. Studies on Schiff bases derived from 2-amino-4-chloropyridine, for example, reveal that the nature of the substituent attached to the amino group is critical for determining antimicrobial activity.[6][7]

The introduction of different aromatic aldehyde-derived moieties to the aminopyridine core results in variable and modest activity against a panel of Gram-positive and Gram-negative bacteria and fungi.[6] This suggests that the electronic and steric properties of the substituents play a crucial role in target binding and cell penetration. For instance, specific derivatives in these related series have shown significant activity, indicating that a systematic exploration of the chemical space around the 4-amino group of 3,5-dichloropyridine is a scientifically sound approach to identifying potent antimicrobial leads.[6] The two chlorine atoms at the 3 and 5 positions are also significant, as halogenation is a common strategy to enhance the biological activity of heterocyclic compounds.

Comparative Antimicrobial Performance

Direct comparative data for a series of 4-amino-3,5-dichloropyridine derivatives is limited. However, to provide a practical context, the table below summarizes the antimicrobial activity of related aminopyridine and aminopyrazole derivatives from various studies. This comparative data, while not focused on the exact target scaffold, illustrates the potential antimicrobial potency within this broader class of compounds when compared to standard antibiotics.

Table 1: Comparative Antimicrobial Activity of Selected Aminopyridine and Related Heterocyclic Derivatives

Compound Class Derivative/Compound Test Organism Activity (Zone of Inhibition, mm) Reference Compound Activity (Zone of Inhibition, mm) Source(s)
4-Aminoantipyrine Derivatives Compound IVb Bacillus subtilis 35 Ciprofloxacin 34 [8]
Compound IVb Staphylococcus aureus 31 Ciprofloxacin 31 [8]
Compound IVc Escherichia coli 30 Ciprofloxacin 31 [8]
Compound IVc Pseudomonas aeruginosa 31 Ciprofloxacin 34 [8]
Compound IVc Candida albicans 34 Fluconazole 36 [8]
Imidazo[4,5-b]pyridine Derivatives Compound 2 Bacillus cereus MIC: 0.07 mg/mL - - [1]

| | Compound 6 | Escherichia coli | MIC: >10 mg/mL | - | - |[1] |

Note: The data presented is for structurally related compounds and not direct derivatives of 4-amino-3,5-dichloropyridine. It serves to illustrate the potential of similar scaffolds. MIC = Minimum Inhibitory Concentration.

Potential Mechanisms of Action

The precise antimicrobial mechanism of action for 4-amino-3,5-dichloropyridine derivatives is not yet fully elucidated, but several plausible pathways can be proposed based on the parent compound and the broader class of aminopyridines.

  • Inhibition of Metabolic Enzymes : For the parent 4-amino-3,5-dichloropyridine, one proposed mechanism is the inhibition of enzymes essential for the synthesis of fatty acids and cholesterol. This disruption of bacterial membrane biosynthesis would be a potent bactericidal or bacteriostatic effect.

  • Ion Channel Disruption : The parent compound is also suggested to prevent the activation of chloride ions. In the broader class of 4-aminopyridines, the primary pharmacological action in neurological contexts is the blockade of voltage-gated potassium channels.[9][10] While this is a well-established mechanism in eukaryotes, it is plausible that derivatives could interact with bacterial ion channels, disrupting the electrochemical gradients essential for viability.

The diagram below illustrates the proposed mechanism involving the inhibition of fatty acid synthesis.

MOA_Fatty_Acid_Synthesis cluster_bacterium Bacterial Cell Derivative 4-Amino-3,5-dichloropyridine Derivative Enzyme Fatty Acid Synthase Enzyme Derivative->Enzyme Inhibits FattyAcids Fatty Acids Enzyme->FattyAcids Produces Precursors Acetyl-CoA Malonyl-CoA Precursors->Enzyme Substrates Membrane Cell Membrane Biosynthesis FattyAcids->Membrane Disruption Membrane Disruption & Cell Death Membrane->Disruption Pathway Blocked

Caption: Proposed mechanism of action via inhibition of fatty acid synthesis.

Cytotoxicity and Therapeutic Index: A Critical Consideration

A crucial aspect of developing any new antimicrobial is ensuring its selectivity for microbial cells over host cells. The potential for cytotoxicity must be rigorously evaluated. While specific data for 4-amino-3,5-dichloropyridine derivatives is scarce, studies on related structures provide a valuable framework. For example, 4-aminoquinoline derivatives have been evaluated for their cytotoxic effects on human breast tumor cell lines, with some compounds showing significant activity.[11]

The presence of a dichlorophenyl group and an aromatic amine moiety in related structures suggests potential mechanisms for toxicity, including metabolic activation by cytochrome P450 enzymes into reactive intermediates that can cause cellular damage.[12] Therefore, it is imperative that any antimicrobial development program for this class of compounds includes early and thorough cytotoxicity screening against a panel of normal human cell lines. Key indicators of cytotoxicity to monitor include changes in cell morphology, reductions in cell viability (e.g., via MTT or Trypan Blue assays), and the induction of apoptosis or necrosis.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized experimental protocols are essential. Below are step-by-step methodologies for two common in vitro assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar plate. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the sterile broth.

  • Inoculation: The standardized microbial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution 2. Perform Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Wells with Microbial Suspension serial_dilution->inoculate controls 4. Include Positive & Negative Controls inoculate->controls incubate 5. Incubate Plate (37°C, 18-24h) controls->incubate read_mic 6. Read Plate and Determine MIC incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3,5-dichloropyridine: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity and concentration of intermediates are critical quality attributes that directly impact the safety and efficacy of the final drug product. 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of several pharmaceuticals, making its accurate quantification essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical validation of 4-Amino-3,5-dichloropyridine, supported by experimental protocols and performance data.

The Critical Role of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pharmaceutical intermediates like 4-Amino-3,5-dichloropyridine, a validated analytical method ensures the reliability, consistency, and accuracy of test results. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation.[1][2][3][4][5] This guide adheres to these principles to provide a scientifically sound comparison.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the cornerstone of pharmaceutical analysis due to its robustness and versatility. A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of aromatic compounds like 4-Amino-3,5-dichloropyridine.

Proposed HPLC Method for 4-Amino-3,5-dichloropyridine

This proposed method is based on established principles for the analysis of similar chlorinated pyridine compounds.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase is non-polar and provides excellent retention and separation for moderately polar compounds like 4-Amino-3,5-dichloropyridine. The 5 µm particle size is a standard for conventional HPLC, offering a good balance between efficiency and backpressure.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is chosen for its ease of use and common availability. The 60:40 ratio is a starting point and may require optimization to achieve the desired retention time and peak shape.

  • UV Detection: 4-Amino-3,5-dichloropyridine contains a chromophore, making UV detection a suitable and cost-effective choice. The wavelength of 254 nm is a common choice for aromatic compounds.

Validation of the Proposed HPLC Method

According to ICH guidelines, the validation of an analytical method should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Validation of the HPLC Method

1. Specificity (Forced Degradation Study):

  • Acid Hydrolysis: Dissolve 10 mg of 4-Amino-3,5-dichloropyridine in 10 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Dissolve 10 mg of 4-Amino-3,5-dichloropyridine in 10 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Dissolve 10 mg of 4-Amino-3,5-dichloropyridine in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of 4-Amino-3,5-dichloropyridine in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose 10 mg of 4-Amino-3,5-dichloropyridine to UV light (254 nm) for 24 hours.

Analyze all stressed samples by the proposed HPLC method. The method is considered specific if the peak for 4-Amino-3,5-dichloropyridine is well-resolved from any degradation product peaks.

G cluster_0 Forced Degradation Acid Acid Stressed Sample Stressed Sample Acid->Stressed Sample HPLC Analysis HPLC Analysis Stressed Sample->HPLC Analysis Inject Base Base Base->Stressed Sample Oxidation Oxidation Oxidation->Stressed Sample Heat Heat Heat->Stressed Sample Light Light Light->Stressed Sample Peak Resolution Peak Resolution HPLC Analysis->Peak Resolution Evaluate

Caption: Workflow for Specificity Testing via Forced Degradation.

2. Linearity:

  • Prepare a stock solution of 4-Amino-3,5-dichloropyridine (100 µg/mL) in the mobile phase.

  • Prepare a series of at least five dilutions ranging from 10 µg/mL to 150 µg/mL.

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

3. Accuracy (Recovery):

  • Prepare a blank sample (matrix without the analyte).

  • Spike the blank sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate and analyze.

  • Calculate the percentage recovery. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

4. Precision:

  • Repeatability: Analyze six independent samples of the same batch of 4-Amino-3,5-dichloropyridine at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst and/or a different instrument.

  • Calculate the relative standard deviation (%RSD) for the results. A %RSD of ≤ 2% is generally acceptable.

5. LOD and LOQ:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

6. Robustness:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Column temperature (± 5 °C)

  • Analyze the sample under each modified condition and evaluate the impact on the results. The system suitability parameters should remain within acceptable limits.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD_LOQ Method Validation->LOD_LOQ LOD/LOQ Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Key Parameters of HPLC Method Validation.

Ultra-Performance Liquid Chromatography (UPLC): The Modern Alternative

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[6] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[2][6]

Proposed UPLC Method for 4-Amino-3,5-dichloropyridine

This method is a direct transfer and optimization of the proposed HPLC method.

Chromatographic Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 0.4 mL/min
Detection UV at 254 nm
Injection Volume 2 µL
Column Temperature 35 °C

Rationale for Method Transfer:

  • Column Dimensions: The shorter column length and smaller internal diameter are characteristic of UPLC and contribute to faster run times and reduced solvent consumption. The 1.7 µm particle size provides higher efficiency.

  • Flow Rate and Injection Volume: These are scaled down to be compatible with the smaller column dimensions.

  • Column Temperature: A slightly higher temperature can reduce the viscosity of the mobile phase and improve peak shape at higher flow velocities.

Performance Comparison: HPLC vs. UPLC

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time ~10-15 min~2-3 minFaster throughput, increased productivity
Resolution GoodExcellentBetter separation of impurities
Sensitivity GoodHigherLower detection and quantification limits
Solvent Consumption HighLowReduced operational costs and environmental impact
System Backpressure ModerateHighRequires specialized instrumentation

Concluding Remarks for the Senior Application Scientist

The choice between HPLC and UPLC for the analysis of 4-Amino-3,5-dichloropyridine depends on the specific needs of the laboratory. The proposed HPLC method provides a robust and reliable approach that can be implemented on standard HPLC equipment. Its validation, following the detailed protocol, will ensure compliance with regulatory expectations.

For laboratories seeking higher throughput, improved sensitivity for impurity profiling, and reduced operational costs, transitioning to the proposed UPLC method is a scientifically sound and economically advantageous strategy. The principles of method validation remain the same, but the performance gains offered by UPLC can significantly enhance the efficiency and quality of pharmaceutical analysis. Ultimately, a well-validated analytical method, whether HPLC or UPLC, is fundamental to ensuring the quality and consistency of 4-Amino-3,5-dichloropyridine and, by extension, the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Synthesis of Halogenated 4-Aminopyridines: 4-Amino-3,5-dichloropyridine vs. Alternative Precursor Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 4-aminopyridines are privileged scaffolds in medicinal chemistry and agrochemical research. Their unique electronic properties and ability to engage in specific biological interactions make them central components in a variety of active molecules.[1][2] Among these, 4-Amino-3,5-dichloropyridine serves as a critical building block for synthesizing a range of compounds, from the blockbuster COPD drug Roflumilast to potent herbicides like Picloram and Clopyralid.[2][3][4][5]

The selection of a starting material is a pivotal decision in a synthesis campaign, profoundly impacting the overall efficiency, cost, and scalability of the route. This guide provides an in-depth comparison between synthetic strategies commencing with 4-Amino-3,5-dichloropyridine and those employing alternative precursors. We will dissect the underlying chemical logic, present detailed experimental protocols, and offer a quantitative comparison to inform the strategic choices of researchers, chemists, and drug development professionals. For this analysis, we will focus on the synthesis of a core 4-aminopicolinic acid structure, a key pharmacophore in the auxin class of herbicides.[3][5]

Section 1: The Incumbent Route: Synthesis via 4-Amino-3,5-dichloropyridine

Utilizing 4-Amino-3,5-dichloropyridine as the primary precursor is a common and direct approach. The pre-installed amino and chloro-substituents offer a clear strategic advantage, allowing for late-stage functionalization at the C2 and C6 positions, or modification of the existing groups. The two chlorine atoms provide handles for various cross-coupling reactions, enabling the introduction of diverse molecular complexity.[6]

Chemical Rationale & Strategy

The core strategy involves leveraging one of the C-Cl bonds for a carbon-carbon bond-forming reaction, such as a Suzuki or Stille coupling, to install a carboxylic acid equivalent at the C2 position. The amino group at C4 and the remaining chlorine at C5 remain as key features of the final product. The primary challenge in this approach lies in achieving regioselectivity if the C2 and C6 positions were electronically similar; however, in many picolinic acid syntheses, the target is functionalization at a single position adjacent to the ring nitrogen. The electron-deficient nature of the pyridine ring, exacerbated by the chlorine atoms, makes oxidative addition of a palladium catalyst—often the rate-limiting step in cross-coupling—a key point of optimization.[6]

Representative Experimental Protocol: Synthesis of a 4-Aminopicolinic Acid Precursor

This protocol outlines a hypothetical, yet representative, palladium-catalyzed cross-coupling reaction to form a key intermediate.

Objective: To synthesize Methyl 4-amino-3,5-dichloropicolinate.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 4-Amino-3,5-dichloropyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a suitable base like K₂CO₃ (2.5 equiv.).

  • Solvent and Reagent Addition: Add a degassed solvent mixture, for example, toluene/water (4:1). To this suspension, add a boronic ester reagent that can be converted to a methyl ester, such as pinacol boronate derivative of a protected methyl carboxylate.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via flash column chromatography on silica gel to yield the target compound.

Workflow Diagram: The Incumbent Route

cluster_main Route 1: The Incumbent Precursor A 4-Amino-3,5-dichloropyridine B Pd-Catalyzed Cross-Coupling A->B Boronic Ester, Pd(PPh₃)₄, Base C Methyl 4-amino-3,5-dichloropicolinate B->C

Caption: Synthetic workflow starting from 4-Amino-3,5-dichloropyridine.

Section 2: Alternative Precursor Strategies

While the direct approach is logical, alternative strategies can offer advantages in terms of cost, availability of starting materials, or the ability to achieve different substitution patterns. We will explore two common alternatives: late-stage amination and late-stage chlorination.

Alternative A: Late-Stage Amination

This strategy begins with a dichlorinated pyridine that lacks the C4 amino group, such as 3,5-dichloropyridine. The carbon skeleton is constructed first, followed by the introduction of the amino group, typically via nucleophilic aromatic substitution (SₙAr) or a transition-metal-catalyzed process like the Buchwald-Hartwig amination.[7][8]

Chemical Rationale & Strategy: Starting with 3,5-dichloropyridine allows for initial functionalization without potential interference from the amino group, which can act as a coordinating ligand and inhibit some palladium catalysts.[6] The challenge shifts to the selective introduction of the amino group at the C4 position in the presence of other functional groups. The Buchwald-Hartwig amination is particularly powerful for this, offering high functional group tolerance and broad scope.[7][9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-Amino-3,5-dichloropyridine from 3,4,5-trichloropyridine (as a model for a functionalized dichloropyridine).

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOt-Bu).[10]

  • Reagent Addition: Add the aryl halide substrate (e.g., 3,4,5-trichloropyridine, 1.0 equiv.) and an anhydrous, degassed solvent like toluene or dioxane.

  • Amine Source: Add the amine source. For a primary amino group, a protected amine or an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis) is often used.

  • Reaction Execution: Seal the vial and heat to the required temperature (typically 80-110 °C).

  • Monitoring & Work-up: Monitor by LC-MS. Once complete, cool the reaction, quench carefully with aqueous ammonium chloride, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Alternative B: Late-Stage Chlorination

This approach starts with a simpler, often cheaper, aminopyridine precursor, like 4-aminopyridine. The chlorine atoms are then installed via electrophilic aromatic substitution.

Chemical Rationale & Strategy: The synthesis begins with a readily available and inexpensive precursor. The amino group is a strong activating and ortho-, para-directing group. In the case of 4-aminopyridine, it directs electrophiles to the C3 and C5 positions. The primary challenge is controlling the degree of chlorination and managing the reactivity of the substrate. Reagents like N-chlorosuccinimide (NCS) are commonly used for this transformation.[11]

Representative Experimental Protocol: Dichlorination of 4-Aminopyridine

Objective: To synthesize 4-Amino-3,5-dichloropyridine from 4-aminopyridine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-aminopyridine (1.0 equiv.) in a suitable solvent, such as acetonitrile or a chlorinated solvent like dichloromethane.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise (2.0-2.2 equiv.) to the solution. The reaction can be exothermic, so controlling the addition rate and potentially cooling the reaction vessel is important.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure. The crude product is then taken up in a solvent like ethyl acetate and washed with aqueous sodium bicarbonate and brine to remove succinimide byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Workflow Diagram: Alternative Synthetic Routes

cluster_A Route 2A: Late-Stage Amination cluster_B Route 2B: Late-Stage Chlorination A1 3,5-Dichloropyridine B1 C2-Functionalization (e.g., Lithiation/Carboxylation) A1->B1 C1 3,5-Dichloropicolinic Acid Derivative B1->C1 D1 Buchwald-Hartwig Amination C1->D1 Pd Catalyst, Ligand, Base, Amine Source E1 Target Molecule D1->E1 A2 4-Aminopyridine B2 C2-Functionalization (e.g., Carboxylation) A2->B2 C2 4-Aminopicolinic Acid B2->C2 D2 Dichlorination C2->D2 N-Chlorosuccinimide (NCS) E2 Target Molecule D2->E2

Caption: Workflows for alternative syntheses via late-stage amination or chlorination.

Section 3: Head-to-Head Comparison

The optimal synthetic route depends on a multi-faceted analysis of efficiency, cost, safety, and versatility. Below is a comparative summary of the three strategies discussed.

Quantitative Data Summary
ParameterRoute 1: Incumbent PrecursorRoute 2A: Late-Stage AminationRoute 2B: Late-Stage Chlorination
Typical Overall Yield Moderate to HighModerateModerate to High
Number of Key Steps 1-2 (from precursor)2-3 (from precursor)2-3 (from precursor)
Starting Material Cost Higher[12][13][14][15][16]Lower (for 3,5-dichloropyridine)[17]Lowest (for 4-aminopyridine)[18][19]
Catalyst Requirement Palladium (Cross-Coupling)Palladium (Amination)Often Stoichiometric Reagents
Key Reagent Cost Boronic acids/esters can be costlySpecialized ligands can be expensiveNCS is relatively inexpensive
Versatility for Analogs High (diverse coupling partners)High (diverse amine sources)Moderate (limited by directing groups)
Qualitative Performance Analysis
  • Efficiency and Yield: The Incumbent Route (1) is often the most convergent, leading to the target in fewer steps from the advanced intermediate, which can result in higher overall yields. The Late-Stage Chlorination (2B) route can also be very high-yielding, as electrophilic substitutions on activated rings are often efficient.[11] The Late-Stage Amination (2A) route's yield is highly dependent on the efficiency of the C-N bond formation, which can be challenging on electron-deficient rings.

  • Cost and Availability: This is a major advantage for the alternative routes. 4-Aminopyridine (Route 2B) is a commodity chemical, making it an economically attractive starting point for large-scale synthesis.[18][19] 3,5-Dichloropyridine (Route 2A) is also generally less expensive than its 4-amino counterpart.[17] 4-Amino-3,5-dichloropyridine (Route 1) is a more specialized intermediate with a correspondingly higher cost.[12][13][14][15][16]

  • Versatility and Scope: The Incumbent Route (1) and the Late-Stage Amination route (2A) offer the highest versatility for creating diverse analogs. In Route 1, a wide variety of boronic acids or other organometallic reagents can be used in cross-coupling reactions to modify the C2 position.[20][21] Similarly, the Buchwald-Hartwig amination in Route 2A allows for the introduction of a vast array of primary and secondary amines at the C4 position.[8][22] The scope of the Late-Stage Chlorination route (2B) is more limited, as the substitution pattern is dictated by the directing effects of the pre-existing functional groups.

  • Safety and Environmental Impact: All routes involve halogenated compounds and potentially hazardous reagents. The use of palladium catalysts, while in small amounts, requires consideration for removal from the final product, especially in pharmaceutical applications. The Late-Stage Chlorination route uses stoichiometric amounts of NCS, generating succinimide as a byproduct that must be removed and disposed of.

Conclusion and Recommendations

There is no single "best" route; the optimal choice is context-dependent.

  • Choose the Incumbent Precursor (4-Amino-3,5-dichloropyridine) when:

    • Speed and a convergent synthesis are critical, particularly in a discovery or lead-optimization phase.

    • A wide variety of analogs at the C2/C6 positions are required, and the cost of the starting material is not the primary constraint.

    • The specific functionalities of the target molecule are incompatible with the conditions required for late-stage amination or chlorination.

  • Choose a Late-Stage Amination Strategy when:

    • The synthesis requires modifications at other positions before the introduction of the sensitive amino group.

    • A diverse set of C4-amino analogs is the primary goal of the synthetic campaign.

    • Cost-effectiveness is important, and a slightly longer route is acceptable.

  • Choose a Late-Stage Chlorination Strategy when:

    • Cost is the dominant factor, and the synthesis is intended for large-scale production.

    • The target molecule is 4-Amino-3,5-dichloropyridine itself or a simple derivative where the chlorination is the final or penultimate step.

    • The electronic properties of the intermediate are suitable for selective electrophilic chlorination.

By carefully weighing these factors against the specific goals of a project, researchers can design a synthetic strategy that is not only chemically sound but also economically and practically viable.

References

A Senior Application Scientist's Guide to Bioanalytical Methods for 4-Amino-3,5-dichloropyridine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of bioanalytical methods for the metabolites of 4-Amino-3,5-dichloropyridine (4-ADCP). Designed for researchers, scientists, and drug development professionals, this document offers a technical overview of current methodologies, supporting experimental data, and expert insights to facilitate informed decisions in the laboratory.

Introduction: The Significance of 4-Amino-3,5-dichloropyridine and its Metabolites

4-Amino-3,5-dichloropyridine is a crucial chemical intermediate in the synthesis of pharmaceuticals, such as the phosphodiesterase-4 (PDE4) inhibitor roflumilast, and various agrochemicals.[1][2][3][4][5] Given its prevalence, understanding its metabolic fate within biological systems is paramount for pharmacokinetic and toxicokinetic assessments. While direct metabolism studies on 4-Amino-3,5-dichloropyridine are not extensively documented in publicly available literature, we can infer its metabolic pathways by examining structurally similar compounds, such as 4-aminopyridine (dalfampridine).

The metabolism of 4-aminopyridine in humans primarily involves oxidation to 3-hydroxy-4-aminopyridine, which is subsequently conjugated to form 3-hydroxy-4-aminopyridine sulfate.[6][7] Both the parent compound and its metabolites are rapidly excreted, mainly through urine.[7] This metabolic pathway suggests that 4-Amino-3,5-dichloropyridine likely undergoes similar transformations, leading to hydroxylated and conjugated metabolites. Further metabolic pathways for aminopyridines can include N-glucuronidation.[3][8][9][10]

This guide will focus on the bioanalytical methodologies for the parent compound, 4-Amino-3,5-dichloropyridine, and its putative metabolites, providing a comparative analysis of the most effective techniques.

Core Bioanalytical Strategies: A Comparative Overview

The quantification of 4-Amino-3,5-dichloropyridine and its metabolites in biological matrices presents several analytical challenges, including low concentrations, potential for matrix interference, and the need for high sensitivity and specificity. The two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each with its own set of advantages and considerations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the most widely adopted technique for the bioanalysis of 4-Amino-3,5-dichloropyridine and its metabolites due to its high sensitivity, specificity, and versatility.[2][11][12][13]

The choice of sample preparation technique is crucial for removing interfering matrix components and concentrating the analytes of interest. The most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte from the liquid sample, while allowing interfering components to pass through. It is known for providing cleaner extracts and higher recoveries compared to LLE.[14][15]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. While simpler in principle, it can be more time-consuming and may result in lower recoveries and greater matrix effects.[14]

Comparison of Sample Preparation Techniques for Aminopyridine Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Recovery Generally higher and more consistentCan be variable and analyte-dependent[14]
Matrix Effects Typically lower due to cleaner extractsCan be more significant[15]
Throughput Amenable to high-throughput automationCan be laborious for large sample batches[14]
Solvent Consumption Generally lowerHigher[14]
Protocol Simplicity Can be more complex to developConceptually simpler[14]

Reversed-phase chromatography using a C18 column is the most common approach for separating 4-Amino-3,5-dichloropyridine and its metabolites.[2] Detection is typically achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.

Typical LC-MS/MS Parameters for 4-Amino-3,5-dichloropyridine Analysis

ParameterTypical SettingReference
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[2]
Flow Rate 0.3 - 0.5 mL/min[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

GC-MS can also be employed for the analysis of 4-Amino-3,5-dichloropyridine and its metabolites, but it requires a crucial derivatization step to increase the volatility and thermal stability of these polar compounds.[16][17]

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups.[1][18][19] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups, rendering the analytes suitable for GC analysis.[16][18]

Experimental Workflow: Bioanalytical Methodologies

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) SPE Solid-Phase Extraction (SPE) BiologicalMatrix->SPE High Recovery Low Matrix Effects LLE Liquid-Liquid Extraction (LLE) BiologicalMatrix->LLE Simpler Protocol Higher Solvent Use LC_MS LC-MS/MS SPE->LC_MS Derivatization Derivatization (Silylation) SPE->Derivatization LLE->LC_MS LLE->Derivatization Quantification Quantification & Confirmation LC_MS->Quantification GC_MS GC-MS GC_MS->Quantification Derivatization->GC_MS

Caption: A generalized workflow for the bioanalysis of 4-Amino-3,5-dichloropyridine metabolites.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 4-Amino-3,5-dichloropyridine in Human Plasma

This protocol is adapted from established methods for the analysis of aminopyridines in biological matrices.[2][20]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 4-ADCP). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18, 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: ESI+.

  • MRM Transitions: To be determined by direct infusion of analytical standards for 4-Amino-3,5-dichloropyridine and its potential metabolites.

Protocol 2: GC-MS Analysis of 4-Amino-3,5-dichloropyridine Metabolites in Urine

This protocol is a general guideline based on established derivatization and GC-MS methods for polar metabolites.[18]

1. Sample Preparation and Derivatization

  • Extraction: Perform an LLE on 500 µL of urine using a suitable organic solvent (e.g., ethyl acetate) after pH adjustment. Evaporate the organic layer to dryness.

  • Methoximation (for carbonyl-containing metabolites): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 30 minutes.[19]

  • Silylation: Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the vial. Incubate at 60°C for 30 minutes.[18][19]

2. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Metabolic Pathway of 4-Aminopyridine

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aminopyridine 4-Aminopyridine Hydroxylation Hydroxylation (CYP2E1) Aminopyridine->Hydroxylation Hydroxy_Aminopyridine 3-Hydroxy-4-aminopyridine Hydroxylation->Hydroxy_Aminopyridine Sulfation Sulfation Hydroxy_Aminopyridine->Sulfation Sulfate_Conjugate 3-Hydroxy-4-aminopyridine sulfate Sulfation->Sulfate_Conjugate

Caption: Inferred metabolic pathway of 4-aminopyridine based on available literature.[6][7]

Alternative Bioanalytical Techniques

While LC-MS/MS and GC-MS are the predominant methods, other techniques can be considered for specific applications.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged species like aminopyridines.[6][8][21][22][23] Validated CE methods have been developed for the quantification of 4-aminopyridine in plasma with good sensitivity and precision.[22]

Performance of a Validated Capillary Electrophoresis Method for 4-Aminopyridine in Plasma

ParameterResultReference
Linearity Range 2.5 - 80 ng/mL[22]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[22]
Precision (RSD) <7%[22]
Accuracy >95%[22]
Electrochemical Detection

Electrochemical methods can offer high sensitivity for electroactive compounds like aminopyridines.[7][9][20] While not as commonly used for routine bioanalysis as MS-based methods, they can be valuable for specific research applications.

Conclusion and Future Perspectives

The bioanalysis of 4-Amino-3,5-dichloropyridine and its metabolites is predominantly achieved through LC-MS/MS, which offers the best combination of sensitivity, specificity, and throughput. Solid-phase extraction is the recommended sample preparation technique for achieving clean extracts and high recoveries. For labs without LC-MS/MS capabilities, GC-MS with derivatization presents a viable alternative, although it requires more extensive sample preparation. Capillary electrophoresis is another powerful technique that should be considered, especially for its high separation efficiency.

Future research should focus on the definitive identification of the metabolites of 4-Amino-3,5-dichloropyridine in various biological systems. The development of validated, multi-analyte methods that can simultaneously quantify the parent compound and its key metabolites will be crucial for comprehensive pharmacokinetic and toxicokinetic studies. Furthermore, the exploration of high-resolution mass spectrometry for metabolite identification and the miniaturization of sample preparation techniques will continue to advance the field of bioanalysis for this important class of compounds.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3,5-dichloropyridine

In the landscape of modern pharmaceutical and agrochemical development, the efficient synthesis of key molecular scaffolds is of paramount importance. 4-Amino-3,5-dichloropyridine is one such critical intermediate, serving as a foundational building block for a range of high-value compounds.[1][2] Its structural motifs are found in active pharmaceutical ingredients (APIs), including the selective phosphodiesterase 4 (PDE4) inhibitor Roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Furthermore, its derivatives are integral to the development of advanced herbicides and fungicides.[3]

The primary and most direct route to 4-Amino-3,5-dichloropyridine is the nucleophilic aromatic substitution (SNAr) of a suitable polychlorinated pyridine precursor, typically 3,4,5-trichloropyridine, with an amino source, most commonly ammonia. While this reaction can proceed under thermal conditions without a catalyst, the pursuit of milder reaction conditions, higher yields, and improved process efficiency has driven extensive research into various catalytic systems.

This guide provides an in-depth comparative analysis of the primary catalytic methodologies for the synthesis of 4-Amino-3,5-dichloropyridine, alongside a baseline uncatalyzed approach. We will delve into the mechanistic underpinnings of each catalytic system, present available experimental data for analogous reactions to infer performance, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The synthesis of 4-Amino-3,5-dichloropyridine from 3,4,5-trichloropyridine hinges on the selective displacement of the chlorine atom at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms at the C3 and C5 positions activates the C4 position for nucleophilic attack. However, achieving high selectivity and yield often requires careful optimization of reaction conditions and, in many cases, the use of a suitable catalyst.

Here, we compare the uncatalyzed thermal amination with three major classes of transition metal catalysts: Palladium, Copper, and Nickel.

MethodologyCatalyst SystemGeneral ConditionsAdvantagesDisadvantages
Uncatalyzed Thermal Amination NoneHigh temperature and pressureSimplicity, no catalyst cost or removalHarsh conditions, potential for side reactions, lower yields
Palladium-Catalyzed Amination (Buchwald-Hartwig) Pd(0) precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos, RuPhos)Moderate temperatures (80-110 °C), strong base (e.g., NaOtBu)High yields, broad substrate scope, milder conditions than uncatalyzedHigh catalyst and ligand cost, sensitivity to air and moisture
Copper-Catalyzed Amination (Ullmann Condensation) Cu(I) salt (e.g., CuI, Cu₂O) + Ligand (e.g., DMEDA)Moderate to high temperatures, base (e.g., K₂CO₃)Lower catalyst cost than palladium, effective for amination of aryl halidesCan require higher temperatures than palladium, sometimes lower yields
Nickel-Catalyzed Amination Ni(II) precatalyst (e.g., NiCl₂(DME)) + LigandModerate temperatures, baseLower catalyst cost, effective for aryl chloridesCan have sensitivity to functional groups, research is less mature than for Pd and Cu

In-Depth Analysis of Catalytic Systems

Uncatalyzed Thermal Amination: The Baseline

The direct reaction of 3,4,5-trichloropyridine with ammonia without a catalyst represents the most straightforward approach. This method relies on forcing the SNAr reaction through the use of high temperatures and pressures.

Causality Behind Experimental Choices: The high energy input is necessary to overcome the activation barrier for the nucleophilic attack of ammonia on the electron-deficient pyridine ring and the subsequent departure of the chloride leaving group. The use of a sealed reactor is essential to maintain the concentration of gaseous ammonia and to reach the required reaction temperatures and pressures safely.

While simple in concept, this method often suffers from the formation of byproducts and may require significant process optimization to achieve acceptable yields and purity.

Palladium-Catalyzed Buchwald-Hartwig Amination: The High-Performer

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency.

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[4]

Buchwald_Hartwig Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition OA Oxidative Addition (Ar-X) Amido_Complex [Ar-Pd(II)-NHR₂(L_n)]⁺X⁻ PdII->Amido_Complex Amine Coordination Amine_Coord Amine Coordination (R₂NH) Pd_Amido Ar-Pd(II)-NR₂(L_n) Amido_Complex->Pd_Amido Deprotonation Deprotonation Deprotonation (Base) Pd_Amido->Pd0 Reductive Elimination Product Ar-NR₂ Pd_Amido->Product RE Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium(0) Precursor: The active catalyst is a Pd(0) species. Precursors like Pd₂(dba)₃ or Pd(OAc)₂ (which is reduced in situ) are commonly used.

  • Bulky, Electron-Rich Ligands: Ligands such as Xantphos, RuPhos, or BrettPhos are crucial.[6] They stabilize the palladium center, promote the rate-limiting oxidative addition of the aryl chloride, and facilitate the final reductive elimination step. The steric bulk of the ligands prevents catalyst decomposition and favors the formation of the desired product.

  • Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine, forming the palladium-amido complex which is necessary for reductive elimination.[6]

Copper-Catalyzed Ullmann Condensation: The Cost-Effective Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[7] While traditionally requiring harsh conditions, modern iterations with the use of ligands have made it a more viable and cost-effective alternative to palladium catalysis.

Mechanistic Insights: The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution.

Ullmann_Condensation CuI Cu(I)X Cu_Amide Cu(I)NR₂ CuI->Cu_Amide Amine Coordination & Deprotonation Amine_Coord Amine Coordination (R₂NH) CuIII Ar-Cu(III)-X(NR₂) Cu_Amide->CuIII Oxidative Addition OA Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Product Ar-NR₂ CuIII->Product RE Reductive Elimination

Caption: A plausible catalytic cycle for the Ullmann condensation.

Causality Behind Experimental Choices:

  • Copper(I) Source: CuI or Cu₂O are common and inexpensive copper sources.[8][9]

  • Ligands: Diamine ligands like N,N'-dimethylethylenediamine (DMEDA) are often used to solubilize the copper salt and accelerate the reaction.[8]

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically sufficient.

Nickel-Catalyzed Amination: The Emerging Contender

Nickel-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-based systems.[10]

Mechanistic Insights: The mechanism of nickel-catalyzed amination is thought to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel catalysts can exhibit different reactivity patterns and substrate tolerances.

Causality Behind Experimental Choices:

  • Nickel Precatalyst: Air-stable Ni(II) precatalysts like NiCl₂(DME) are convenient to handle.[11]

  • Ligands: Similar to palladium catalysis, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction with less reactive aryl chlorides.

  • Base: Strong bases are generally employed.

Experimental Protocols

The following are generalized protocols for the synthesis of 4-Amino-3,5-dichloropyridine. Researchers should perform their own optimization of reaction conditions.

Workflow for Catalyst Screening and Optimization

experimental_workflow Start Start: Define Reaction (3,4,5-trichloropyridine + Ammonia) Setup Prepare Reaction Setup (Inert atmosphere, solvent) Start->Setup Catalyst_Screen Catalyst Screening (Pd, Cu, Ni systems) Setup->Catalyst_Screen Condition_Opt Condition Optimization (Temperature, Time, Concentration) Catalyst_Screen->Condition_Opt Analysis Reaction Analysis (TLC, GC-MS, LC-MS) Condition_Opt->Analysis Analysis->Condition_Opt Iterative Optimization Workup Work-up and Purification Analysis->Workup Characterization Product Characterization (NMR, MS, m.p.) Workup->Characterization End End: Optimized Protocol Characterization->End

Caption: A generalized workflow for catalyst screening and optimization.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 3,4,5-trichloropyridine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Ammonia source (e.g., ammonium sulfate or aqueous ammonia)[12][13]

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add 3,4,5-trichloropyridine (1.0 equiv) and the ammonia source (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 90-110 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Materials:

  • 3,4,5-trichloropyridine

  • Copper(I) source (e.g., Cu₂O)

  • Ligand (e.g., N,N'-dimethylethylenediamine - DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., ethylene glycol)

  • Aqueous ammonia

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the copper(I) source (e.g., 5 mol%), potassium carbonate (20 mol%), and the ligand (10 mol%).

  • Add 3,4,5-trichloropyridine (1.0 equiv), the solvent, and aqueous ammonia (20 equiv).

  • Seal the tube and heat the reaction mixture at 60-100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The synthesis of 4-Amino-3,5-dichloropyridine can be achieved through various methods, each with its own set of advantages and disadvantages. The choice of catalyst is a critical decision that will depend on factors such as cost, desired yield, reaction conditions, and available equipment.

  • Uncatalyzed thermal amination offers simplicity but at the cost of harsh reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig amination generally provides the highest yields under the mildest conditions but is also the most expensive option.

  • Copper-catalyzed Ullmann condensation presents a good balance of cost and efficiency.

  • Nickel-catalyzed amination is a promising and more economical alternative, though it may require more specific optimization.

For researchers in drug development and agrochemical synthesis, a thorough evaluation of these catalytic systems, starting with small-scale screening, is recommended to identify the most suitable and scalable process for their specific needs.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Amino-3,5-dichloropyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the starting material's quality is not merely a parameter—it is the foundation of the final product's safety and efficacy. 4-Amino-3,5-dichloropyridine is a critical building block, notably as an intermediate in synthesizing drugs like Roflumilast for COPD management.[1] Consequently, rigorous purity assessment of this intermediate is a non-negotiable aspect of quality control. Impurities introduced at this stage can lead to downstream reaction failures, compromised yields, and potentially hazardous by-products in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective framework for comparing the purity of 4-Amino-3,5-dichloropyridine from various commercial suppliers. We will move beyond simple percentage values, focusing on a multi-faceted, orthogonal analytical strategy. This approach is designed to identify and quantify not just the main compound but also potential process-related impurities and residual moisture, empowering you to make an evidence-based procurement decision tailored to your specific application's sensitivity.

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment begins with understanding what to look for. The common synthetic routes to 4-Amino-3,5-dichloropyridine involve the chlorination of 4-aminopyridine. This process can introduce several classes of impurities.[2]

  • Starting Materials & Intermediates: Incomplete reactions can leave residual 4-aminopyridine or partially chlorinated intermediates.

  • By-products: Over-chlorination or side reactions can produce isomers with different chlorine substitution patterns or other chlorinated pyridine derivatives.[2]

  • Degradation Products: The compound may degrade under improper storage or reaction conditions.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.

  • Inorganic Impurities: Reagents, catalysts, or salts from the manufacturing process may be present.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and qualification of impurities in new drug substances, with specific thresholds for reporting and identification, often starting at levels of 0.05% to 0.1%.[3][4] This underscores the need for highly sensitive and specific analytical methods.

An Orthogonal Analytical Strategy for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a sample's purity. A trustworthy assessment relies on an orthogonal approach, where multiple, distinct methods are used to cross-validate findings. Our strategy integrates chromatographic, spectroscopic, and titrimetric techniques.

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subgraph "cluster_Data" { label="Data Evaluation & Reporting"; style="filled"; fillcolor="#FFFFFF"; Analysis [label="Analyze Data &\nCompare Profiles"]; Report [label="Generate Final\nPurity Report"]; Analysis -> Report; }

Prep -> {HPLC, KF, NMR, GCMS} [label="Aliquots"]; {HPLC, KF, NMR, GCMS} -> Analysis; Report -> Decision [label="Informs"]; Decision [label="Supplier Selection\nDecision", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; } Caption: High-level experimental workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the cornerstone for quantitative purity analysis.[2] A reversed-phase method is ideal for separating the polar 4-Amino-3,5-dichloropyridine from less polar impurities.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Scientist's Rationale: A C18 column provides excellent hydrophobic retention for pyridine derivatives, while the 5 µm particle size offers a good balance between efficiency and backpressure for routine analysis.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water.

    • Gradient: 10% ACN to 90% ACN over 20 minutes.

    • Scientist's Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities. The acidic modifier improves peak shape for the basic amino group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Scientist's Rationale: This wavelength provides a good response for the aromatic pyridine ring system. A DAD allows for peak purity analysis and detection of co-eluting impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter.

  • System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤2.0%. This ensures the system is performing consistently.

Karl Fischer Titration for Water Content

Water is a critical impurity that can affect reaction stoichiometry and product stability.[5] Karl Fischer titration is the gold standard for accurately determining water content, offering high specificity compared to 'loss on drying' methods.[5][6][7]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagent: Commercially available single-component Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Solvent: Anhydrous Methanol.

  • Standardization: Standardize the KF reagent daily using a certified water standard or sodium tartrate dihydrate.[8] The factor should be determined in triplicate.

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the 4-Amino-3,5-dichloropyridine sample directly into the titration vessel containing pre-tared solvent.

  • Procedure: Initiate the titration and record the volume of titrant consumed to reach the endpoint. The instrument software will calculate the water content as a percentage (w/w).

¹H NMR Spectroscopy for Structural Confirmation and Organic Impurity Detection

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information on molecular structure.[9] While HPLC quantifies impurities, ¹H NMR can help identify them by revealing their unique proton environments. It is excellent for confirming the identity of the main component and detecting structurally similar impurities that might be difficult to resolve chromatographically.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Interpretation:

    • Confirm the expected signals for 4-Amino-3,5-dichloropyridine. The aromatic protons of the pyridine ring resonate in a characteristic downfield region.[9]

    • Integrate all signals. The relative integration of impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of their levels.

    • Look for unexpected signals that may indicate starting materials, by-products, or residual solvents.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this orthogonal approach, we present hypothetical data from three distinct suppliers:

  • Supplier A (Premium Grade): Markets their product for late-stage development and GMP applications.

  • Supplier B (Standard Grade): A general-purpose grade for research and development.

  • Supplier C (Bulk Grade): An economical option for large-scale, non-critical applications.

Table 1: HPLC Purity and Impurity Profile

SupplierRetention Time (min)Area %Impurity Designation
Supplier A 8.5299.91% Main Peak
6.210.04%Unk. Impurity 1
9.880.05%Unk. Impurity 2
Supplier B 8.5199.65% Main Peak
5.450.15%Probable Starting Material
6.200.08%Unk. Impurity 1
9.900.12%Unk. Impurity 2
Supplier C 8.5398.80% Main Peak
5.460.45%Probable Starting Material
7.150.25%Unk. Impurity 3
9.890.30%Unk. Impurity 2
11.020.20%Unk. Impurity 4

Table 2: Orthogonal Purity Assessment Summary

ParameterSupplier ASupplier BSupplier C
HPLC Purity 99.91%99.65%98.80%
Total Impurities (HPLC) 0.09%0.35%1.20%
Largest Unk. Impurity 0.05%0.15%0.45%
Water Content (KF) 0.08%0.25%0.65%
¹H NMR Observations Clean spectrum, trace solventMinor signals consistent with starting materialMultiple unassigned impurity signals
Interpretation of Results
  • Supplier A: Demonstrates exceptional purity. All unknown impurities are below the typical ICH identification threshold of 0.10%, making this material suitable for demanding applications like pivotal clinical trial manufacturing. The very low water content ensures batch-to-batch consistency.

  • Supplier B: Offers a good quality product suitable for R&D and early-phase development. However, the presence of an impurity at 0.15% exceeds the identification threshold, meaning further characterization would be required before use in GMP processes.[4]

  • Supplier C: The material shows significantly lower purity and higher water content. The presence of multiple impurities, with one at 0.45%, makes it unsuitable for pharmaceutical development without extensive purification. This grade may be acceptable for non-critical applications where downstream purification is robust.

Supplier Selection Framework: A Risk-Based Decision

The "best" supplier is relative to the intended application. This data-driven framework allows for a logical, risk-based decision.

dot digraph "Supplier_Selection_Logic" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Intended Application?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; GMP_Process [label="Late-Stage / GMP Process?"]; Early_RD [label="Early-Stage R&D?"]; Non_Critical [label="Non-Critical Use?"];

node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; Select_A [label="Select Supplier A", fillcolor="#34A853"]; Select_B [label="Select Supplier B", fillcolor="#FBBC05"]; Select_C [label="Select Supplier C\n(with caution)", fillcolor="#EA4335"];

Start -> GMP_Process [label="Yes"]; Start -> Early_RD [label="No"];

GMP_Process -> Purity_Check [label="Impurity Profile Critical"]; Purity_Check [label="Purity > 99.9%?\nAll Impurities < 0.10%?", shape=diamond]; Purity_Check -> Select_A [label="Yes"]; Purity_Check -> Early_RD [label="No"];

Early_RD -> Purity_Check_B [label="Cost/Benefit Analysis"]; Purity_Check_B [label="Purity > 99.5%?\nImpurity profile acceptable?", shape=diamond]; Purity_Check_B -> Select_B [label="Yes"]; Purity_Check_B -> Non_Critical [label="No"];

Non_Critical -> Purity_Check_C [label="Is extensive purification feasible?"]; Purity_Check_C [label="Purity > 98.5%?", shape=diamond]; Purity_Check_C -> Select_C [label="Yes"]; Purity_Check_C -> Reject [label="No"]; Reject [label="Reject Lot", fillcolor="#5F6368"]; } Caption: Decision logic for supplier selection based on purity data.

Conclusion

The purity of 4-Amino-3,5-dichloropyridine is a multi-dimensional characteristic that cannot be captured by a single number on a certificate of analysis. By implementing a robust, orthogonal analytical strategy combining HPLC, Karl Fischer titration, and NMR spectroscopy, researchers and drug developers can build a comprehensive quality profile for materials from different suppliers. This evidence-based approach mitigates risks in the development pipeline, ensures process reproducibility, and ultimately contributes to the safety and quality of the final product. When selecting a supplier, the analytical data must be weighed against the specific demands of the application, allowing for an informed decision that balances quality, cost, and regulatory risk.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are foundational to laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4,5-Dichloropyridin-3-amine, ensuring the safety of personnel and compliance with environmental regulations. Given the absence of extensive studies on this specific isomer, the procedural guidance herein is synthesized from established protocols for halogenated pyridines and aminopyridine derivatives, prioritizing a conservative and safety-first approach.

Understanding the Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers, such as 4-Amino-3,5-dichloropyridine, provide critical insights into its potential hazards.[1][2][3] These compounds are categorized as irritants and are harmful if they come into contact with the skin, are inhaled, or are swallowed.

Key Anticipated Hazards:

  • Skin, Eye, and Respiratory Irritation: Direct contact can cause significant irritation.[1]

  • Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.[4]

  • Incompatibility: Known to be incompatible with strong oxidizing agents.[1][5]

The disposal plan for this compound must be executed with the assumption that it is a hazardous substance.

Quantitative Safety Data for Analogous Compounds
Hazard ClassificationDetailsSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[1]
Specific target organ toxicityMay cause respiratory irritation[1]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste.[6][7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unadulterated this compound, along with any contaminated disposable items (e.g., weigh boats, spatulas, gloves), in a designated hazardous waste container.[7]

    • This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[7]

  • Liquid Waste (Solutions):

    • If this compound is in a solution, collect it in a separate, dedicated liquid hazardous waste container.[7]

    • This container must also be leak-proof and composed of a compatible material.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7][8][9]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

  • The date when the first waste was added to the container.

Step 3: Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected for disposal.

Step 4: Final Disposal

The recommended and safest method for the final disposal of this compound is through a licensed hazardous waste disposal contractor. This typically involves high-temperature incineration.[10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

In the event of a spill, immediate and careful action is required:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE: Don the full PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.

  • Collect the Material: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[11]

In Case of Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Why Chemical Neutralization is Not Recommended

While chemical neutralization can be a viable disposal method for some laboratory waste, it is not recommended for this compound without a validated and peer-reviewed protocol. The reasoning is based on the following scientific principles:

  • Potential for Hazardous Byproducts: The reaction of halogenated pyridines with oxidizing or reducing agents can be unpredictable and may generate more toxic or volatile compounds. For instance, oxidation of the amine group could occur, but the effect on the chlorinated pyridine ring is not well-documented for this isomer and could lead to hazardous intermediates.[12][13][14]

  • Incomplete Reactions: Without a reliable method to verify the complete degradation of the starting material, there is a risk of disposing of a mixture of the original compound and unknown, potentially hazardous, reaction byproducts.

  • Safety Risks: The neutralization reaction itself could be exothermic or produce toxic gases, posing a direct risk to laboratory personnel.

Therefore, the most prudent and scientifically sound approach is to rely on professional disposal services equipped for high-temperature incineration, which ensures the complete destruction of the compound.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_final Final Disposal Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Solid Solid Waste Container (Labeled HDPE) Assess->Solid Solid Waste Liquid Liquid Waste Container (Labeled, Halogenated) Assess->Liquid Liquid Waste Contaminated Contaminated PPE/Debris (To Solid Waste Container) Assess->Contaminated Contaminated Items Spill Spill Occurs? PPE->Spill Store Store in Satellite Accumulation Area Solid->Store Liquid->Store Contact Contact EHS for Pickup Store->Contact Incineration Professional Disposal (High-Temp Incineration) Contact->Incineration Spill->Assess No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Contaminated

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 4,5-Dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 4,5-Dichloropyridin-3-amine, grounded in established safety principles. The procedures outlined here are designed to be a self-validating system, ensuring that each step contributes to a holistically safe research environment.

Hazard Identification and Risk Assessment

This compound is a compound that necessitates careful handling due to its potential health hazards. Based on available safety data for structurally similar compounds, it is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The main hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed or Inhaled: While not always classified as acutely toxic, it is prudent to treat it as harmful if ingested or if its dust is inhaled.[2][3]

A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.[4][5]

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment, robust engineering controls must be in place to minimize exposure. All work with this compound should be conducted in a well-ventilated laboratory.[1][6][7] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[4][8] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE approach is essential to prevent direct contact with this compound. The following table summarizes the required PPE for various laboratory activities.

PPE Category Specifications Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for tears or punctures before use.[1][8][9]To prevent skin contact, which can cause irritation.[1]
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.[2][6][8][11]To protect the eyes from dust particles and splashes that can cause serious irritation.[1]
Skin and Body Protection A lab coat or chemical-resistant clothing that covers the entire body. Closed-toe and closed-heel shoes are required.[4][8][9]To prevent accidental skin exposure.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used when handling the powder outside of a fume hood or if dust is generated.[2][12]To prevent inhalation of airborne particles that may cause respiratory irritation.[1][2]

Note: Always change gloves immediately if they become contaminated.[4]

Step-by-Step Handling Protocol

A systematic workflow is crucial for ensuring safety and preventing contamination.

Preparation:

  • Before handling, ensure all required PPE is worn correctly.

  • Inspect gloves for any signs of damage.

  • Confirm that the chemical fume hood is functioning correctly.

During Use:

  • Perform all weighing and solution preparations within a chemical fume hood to contain any airborne particles.[4]

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the solid.

  • Avoid creating dust clouds during handling.[8]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][13]

After Handling:

  • Decontaminate all equipment and the work area.

  • Contaminated clothing should be removed and laundered separately before reuse.[1]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing immediately.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][15] If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][13] Seek medical attention if symptoms occur.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][14] Seek immediate medical attention.[2][13]

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Finalization Post-Cleanup Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Secure the scene Injuries Attend to Injuries/Exposures Alert->Injuries Prioritize personnel safety PPE Don Appropriate PPE Injuries->PPE Once safe to proceed Contain Contain Spill with Inert Material (Sand, Vermiculite) PPE->Contain Prevent spread Collect Collect Residue into Labeled Container Contain->Collect Careful collection Decontaminate Decontaminate Area Collect->Decontaminate Thorough cleaning Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Proper disposal Report File Incident Report Dispose->Report Documentation

Caption: Workflow for the safe response to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect solid residues and seal them in clearly labeled drums for disposal.[1]

  • Contaminated Materials: Used PPE, cleaning materials (like vermiculite or sand), and empty containers should be placed in a suitable, labeled container for waste disposal.[1]

  • Disposal Method: Consult your institution's environmental health and safety office for guidance. Disposal should be carried out by a licensed facility, potentially through burial in a designated landfill or incineration.[1] Decontaminate empty containers before final disposal.[1]

By adhering to these protocols, researchers can confidently work with this compound, ensuring both their personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.